molecular formula C7H4F3NO3 B1393074 4-(Difluoromethoxy)-1-fluoro-2-nitro-benzene CAS No. 57213-30-6

4-(Difluoromethoxy)-1-fluoro-2-nitro-benzene

Cat. No.: B1393074
CAS No.: 57213-30-6
M. Wt: 207.11 g/mol
InChI Key: JVKBWBGHIFTQBQ-UHFFFAOYSA-N
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Description

4-(Difluoromethoxy)-1-fluoro-2-nitro-benzene is a useful research compound. Its molecular formula is C7H4F3NO3 and its molecular weight is 207.11 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-(difluoromethoxy)-1-fluoro-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO3/c8-5-2-1-4(14-7(9)10)3-6(5)11(12)13/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVKBWBGHIFTQBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)F)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001263598
Record name 4-(Difluoromethoxy)-1-fluoro-2-nitrobenzene
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Molecular Weight

207.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57213-30-6
Record name 4-(Difluoromethoxy)-1-fluoro-2-nitrobenzene
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Difluoromethoxy)-1-fluoro-2-nitrobenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-(Difluoromethoxy)-1-fluoro-2-nitro-benzene CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(Difluoromethoxy)-1-fluoro-2-nitro-benzene

Abstract

This technical guide provides a comprehensive overview of this compound, a key fluorinated building block in modern organic synthesis. Identified by its CAS number 57213-30-6, this compound is of significant interest to researchers in medicinal chemistry and materials science. The strategic placement of its functional groups—a difluoromethoxy moiety, a nitro group, and a fluorine atom—imparts unique reactivity and desirable physicochemical properties. This document details its synthesis, chemical behavior, and established applications, offering field-proven insights for professionals in drug discovery and development.

Introduction and Strategic Importance

This compound is a highly functionalized aromatic compound that serves as a versatile intermediate in the synthesis of complex organic molecules. The convergence of three distinct functional groups on a single benzene ring makes it a valuable precursor for creating diverse molecular scaffolds.

The difluoromethoxy (-OCHF₂) group is a bioisostere of methoxy and hydroxyl groups and has gained prominence in pharmaceutical design. Its incorporation into drug candidates can significantly enhance metabolic stability, modulate lipophilicity (LogP), and improve binding affinity by acting as a strong hydrogen bond acceptor.[1][2] The nitro (-NO₂) group is a powerful electron-withdrawing group that activates the aromatic ring for nucleophilic substitution and can be readily reduced to an amine, providing a key handle for further derivatization.[2] The fluoro (-F) substituent serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions, facilitating the introduction of a wide array of nucleophiles.

Physicochemical and Spectroscopic Profile

A summary of the key properties of this compound is presented below. This data is essential for designing synthetic routes and for quality control.

PropertyValueSource
CAS Number 57213-30-6--INVALID-LINK--
Molecular Formula C₇H₄F₃NO₃[3]
Molecular Weight 207.11 g/mol [3]
Synonyms This compound[3]
Purity ≥98%[3]
Topological Polar Surface Area (TPSA) 52.37 Ų[3]
LogP 2.3353[3]
Storage Store at room temperature[3]

While extensive experimental spectroscopic data is not widely published, predicted spectral features can be inferred from the structure.

  • ¹H NMR: Signals corresponding to the aromatic protons and the characteristic triplet for the -OCHF₂ proton are expected.

  • ¹³C NMR: Resonances for the aromatic carbons, with splitting patterns due to fluorine coupling, and the carbon of the difluoromethoxy group would be observed.

  • ¹⁹F NMR: Two distinct signals are anticipated, one for the -OCHF₂ group and another for the fluorine atom on the aromatic ring.

Synthesis and Manufacturing Workflow

The synthesis of this compound typically involves a multi-step sequence, often starting from commercially available nitrophenols. A common strategy is the difluoromethylation of a corresponding phenolic precursor.

Conceptual Synthetic Workflow

The general approach involves the reaction of a substituted nitrophenol with a difluoromethylating agent. The choice of starting material and reaction conditions is critical to ensure regioselectivity and high yield.

G cluster_reactants Reactants A 4-Fluoro-3-nitrophenol E This compound A:e->E:w Difluoromethylation B Base (e.g., NaOH, K₂CO₃) B->A C Difluoromethylating Agent (e.g., CHClF₂) C->A D Phase Transfer Catalyst (optional) D->A

Caption: General workflow for the synthesis of the target compound.

Exemplary Experimental Protocol

This protocol is adapted from established methods for the synthesis of analogous difluoromethoxy nitrobenzene compounds.[4][5]

Objective: To synthesize this compound from 4-fluoro-3-nitrophenol.

Materials:

  • 4-Fluoro-3-nitrophenol

  • Sodium Hydroxide (NaOH)

  • Chlorodifluoromethane (CHClF₂)

  • Phase Transfer Catalyst (e.g., Tetrabutylammonium bromide)

  • Aqueous solvent (e.g., Water)

  • Organic solvent for extraction (e.g., Ethyl acetate)

Procedure:

  • Preparation: In a pressure reactor equipped with a stirrer, thermometer, and gas inlet, charge 4-fluoro-3-nitrophenol, sodium hydroxide, the phase transfer catalyst, and water.

  • Reaction Initiation: Seal the reactor and stir the mixture. Heat the contents to a temperature between 80-100°C.

  • Gas Introduction: Once the desired temperature is reached, introduce chlorodifluoromethane (CHClF₂) gas into the reactor under pressure.

  • Reaction Monitoring: Maintain the reaction at temperature and pressure for several hours. The progress can be monitored by techniques such as TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and vent any excess gas. Transfer the reaction mixture to a separatory funnel.

  • Extraction: Extract the aqueous phase multiple times with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or distillation to yield pure this compound.

Causality in Protocol Design:

  • Base: Sodium hydroxide deprotonates the phenol to form the more nucleophilic phenoxide, which is necessary to attack the difluoromethylating agent.

  • Phase Transfer Catalyst: In this aqueous-gas phase reaction, a catalyst like tetrabutylammonium bromide is crucial for transferring the phenoxide ion into the organic phase (or interface) where it can react with the chlorodifluoromethane, significantly increasing the reaction rate.[4]

  • Temperature and Pressure: These conditions are required to maintain chlorodifluoromethane in the liquid phase and to provide sufficient activation energy for the reaction.

Chemical Reactivity and Synthetic Utility

The utility of this compound as a building block stems from the distinct reactivity of its functional groups.

G A This compound B Reduction (e.g., Fe/HCl, H₂/Pd-C) A->B Nitro Group Transformation D Nucleophilic Aromatic Substitution (SNAr) (e.g., R-NH₂, R-OH, R-SH) A->D Ring Substitution C 4-(Difluoromethoxy)-1-fluoro-2-amino-benzene (Aniline Derivative) B->C E Substituted Nitrobenzene Derivative D->E

Caption: Key chemical transformations of the title compound.

  • Nitro Group Reduction: The nitro group can be selectively reduced to an amine using various reagents, such as iron powder in acidic medium, catalytic hydrogenation (e.g., H₂/Pd-C), or transfer hydrogenation. This transformation yields 4-(difluoromethoxy)-1-fluoro-2-aminobenzene, a valuable aniline intermediate for amide couplings, diazotization reactions, or the construction of heterocyclic rings. A similar reduction is a key step in synthesizing the diamine precursor to pantoprazole from a related nitro compound.[1]

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the 1-position is activated by the strong electron-withdrawing effect of the adjacent nitro group. This makes it an excellent leaving group for SNAr reactions. This allows for the straightforward introduction of various nucleophiles, including amines, alcohols, and thiols, to forge new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, respectively.

Applications in Drug Discovery and Agrochemicals

The unique properties conferred by the difluoromethoxy group make this scaffold highly attractive for the synthesis of new chemical entities in the life sciences.

  • Pharmaceutical Development: This compound is an important intermediate for synthesizing biologically active molecules. The -OCHF₂ group is known to improve metabolic stability and bioavailability, which are critical factors in drug design.[6] Its derivatives are explored for various therapeutic targets. For instance, related fluorinated nitroaromatics are used to prepare inhibitors of enzymes like the insulin-like growth factor-1 receptor.[7]

  • Agrochemicals: In the agrochemical industry, this building block is used to develop new pesticides and herbicides. The enhanced stability and tailored lipophilicity can lead to products that are more effective and potentially have a better environmental profile.[8]

Conclusion

This compound is a synthetically versatile and valuable intermediate. Its well-defined reactivity allows for selective transformations, making it a powerful tool for introducing the desirable difluoromethoxy group into advanced molecular structures. This guide provides a foundational understanding of its synthesis, properties, and applications, which will be beneficial for researchers and professionals in the fields of organic synthesis, drug discovery, and materials science.

References

An In-depth Technical Guide to the Physical Properties of 4-(Difluoromethoxy)-1-fluoro-2-nitro-benzene and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical and agrochemical research, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern drug design. The unique electronic properties of fluorine can significantly enhance metabolic stability, binding affinity, and bioavailability. This guide focuses on a specific fluorinated aromatic compound, 4-(Difluoromethoxy)-1-fluoro-2-nitro-benzene, a key intermediate in organic synthesis.

It is important to note that the nomenclature for substituted benzenes can be ambiguous. While the requested topic is "this compound," a more structurally defined and commercially available isomer is 4-(Difluoromethoxy)-2-fluoro-1-nitro-benzene (CAS No. 1214336-83-0) .[1][2] This guide will primarily focus on this isomer, while also drawing comparative data from the closely related and more extensively studied 4-(Difluoromethoxy)nitrobenzene (CAS No. 1544-86-1) to provide a comprehensive understanding of the structure-property relationships.[3][4][5]

These compounds are valuable building blocks, with the nitro group serving as a versatile handle for further chemical transformations, such as reduction to an amine, which opens pathways to a diverse array of more complex molecules.[3] The difluoromethoxy group, in particular, is of great interest as a lipophilic hydrogen bond donor that can improve the pharmacokinetic profile of a drug candidate.[3][5]

This document provides a detailed overview of the known physical properties of these compounds, standardized protocols for their experimental determination, and insights into their chemical behavior and safe handling.

Core Physical and Chemical Properties

The physical properties of a compound are critical for its application in synthesis, dictating reaction conditions, purification methods, and storage requirements. The following table summarizes the key physical properties for 4-(Difluoromethoxy)-2-fluoro-1-nitro-benzene and its related analogue.

PropertyValue for 4-(Difluoromethoxy)-2-fluoro-1-nitro-benzeneValue for 4-(Difluoromethoxy)nitrobenzene
CAS Number 1214336-83-01544-86-1
Molecular Formula C₇H₄F₃NO₃[1]C₇H₅F₂NO₃[3][4][5]
Molecular Weight 207.11 g/mol [1]189.12 g/mol [3][5]
Appearance Not specified; likely a light yellow solid or liquidLight yellow to brown powder or lump[4][5]
Melting Point Not specified33-40 °C[3][5]
Boiling Point Not specified259.6 ± 30.0 °C at 760 mmHg[3]
Density Not specified~1.4 g/cm³[3]
Solubility Not specified; likely sparingly soluble in water and soluble in organic solventsSparingly soluble in water (0.51 g/L at 25 °C)[4]
Flash Point Not specified110.8 ± 24.6 °C[3]

Experimental Determination of Physical Properties

Accurate and reproducible determination of physical properties is fundamental to chemical research. The following section outlines standardized, self-validating protocols for measuring key physical parameters.

Melting Point Determination

The melting point is a crucial indicator of a solid compound's purity. A sharp melting range (typically <1°C) is characteristic of a pure substance, while impurities tend to depress and broaden the melting range.

Protocol: Capillary Method

  • Sample Preparation: A small amount of the finely powdered, dry solid is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which provides controlled heating of a metal block.

  • Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to ensure thermal equilibrium.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is the end of the range.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement A Dry, powdered sample B Pack into capillary tube A->B C Place in melting point apparatus B->C Transfer D Rapid heating to ~15°C below MP C->D E Slow heating (1-2°C/min) D->E F Observe and record melting range E->F

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. It is a characteristic physical property that is sensitive to changes in pressure.

Protocol: Micro Boiling Point (Thiele Tube Method)

  • Sample Preparation: A small volume (0.5-1 mL) of the liquid is placed in a small test tube. A capillary tube, sealed at one end, is placed open-end-down into the liquid.

  • Apparatus Setup: The test tube is attached to a thermometer and placed in a Thiele tube containing mineral oil. The setup ensures uniform heating.

  • Heating: The side arm of the Thiele tube is gently heated, causing the temperature of the oil to rise. Air trapped in the capillary tube will expand and bubble out.

  • Observation: Heating is continued until a steady stream of bubbles emerges from the capillary tube. The heat source is then removed.

  • Recording: The liquid and the apparatus are allowed to cool. The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.

BoilingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement in Thiele Tube A Place liquid in test tube B Insert inverted sealed capillary A->B C Attach to thermometer and immerse in oil B->C Assemble D Heat gently C->D E Observe steady stream of bubbles D->E F Remove heat and cool E->F G Record temperature when liquid enters capillary F->G

Caption: Workflow for Boiling Point Determination.

Solubility Assessment

Solubility provides insights into the polarity and functional groups of a molecule. A systematic approach using a range of solvents is employed.

Protocol: Qualitative Solubility Testing

  • Initial Test in Water: Approximately 20-30 mg of the compound is added to 1 mL of deionized water in a test tube. The mixture is agitated. If the compound dissolves, it is classified as water-soluble.

  • Solubility in Organic Solvents: If insoluble in water, the test is repeated with common organic solvents of varying polarity, such as ethanol, acetone, and toluene.

  • Acid-Base Solubility: For water-insoluble compounds, solubility in 5% aqueous HCl and 5% aqueous NaOH is tested. Solubility in dilute acid suggests a basic functional group (e.g., an amine), while solubility in dilute base indicates an acidic functional group.

SolubilityWorkflow Start Start with Sample Water Soluble in Water? Start->Water HCl Soluble in 5% HCl? Water->HCl No Organic Test Organic Solvents Water->Organic Yes NaOH Soluble in 5% NaOH? HCl->NaOH No HCl->Organic Yes NaOH->Organic No NaOH->Organic Yes End Classification Complete Organic->End

Caption: Logical Flow for Solubility Classification.

Chemical Properties and Stability

This compound and its isomers are stable under normal laboratory conditions. However, the presence of the nitro group makes the aromatic ring electron-deficient, rendering it susceptible to nucleophilic aromatic substitution. The fluorine atom is a good leaving group in such reactions.

The nitro group can be readily reduced to an amino group using various reducing agents, such as catalytic hydrogenation (H₂/Pd-C) or metal-acid combinations (e.g., Sn/HCl). This transformation is a key step in the synthesis of more complex molecules for pharmaceutical and materials science applications.[3]

Safety and Handling

As with all nitroaromatic compounds, this compound and its isomers should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Based on safety data for related compounds, these substances may be harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[6][7] In case of exposure, it is crucial to seek fresh air, flush the affected area with copious amounts of water, and seek medical attention.

Store the compound in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

Conclusion

This compound and its isomers are valuable intermediates in organic synthesis, offering a unique combination of functional groups that can be strategically manipulated to create novel molecules with desirable properties. A thorough understanding of their physical properties, as outlined in this guide, is essential for their effective and safe use in research and development. The provided experimental protocols offer a standardized framework for the characterization of these and other related compounds, ensuring data integrity and reproducibility.

References

An In-depth Technical Guide to 4-(Difluoromethoxy)-1-fluoro-2-nitro-benzene: A Key Building Block in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers a comprehensive technical overview of 4-(difluoromethoxy)-1-fluoro-2-nitro-benzene, a fluorinated aromatic compound of significant interest in the fields of pharmaceutical and agrochemical research. As a senior application scientist, this document is structured to provide not just a compilation of data, but an insightful narrative on the compound's synthesis, properties, and applications, grounded in established scientific principles.

Introduction: The Strategic Importance of Fluorinated Scaffolds

The introduction of fluorine-containing functional groups into organic molecules is a well-established strategy in medicinal chemistry to enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] this compound is a prime example of a versatile building block that leverages the unique properties of both the difluoromethoxy (-OCHF₂) and fluoro (-F) groups. The presence of these functionalities, coupled with the reactive nitro (-NO₂) group, makes this compound a valuable intermediate for the synthesis of a wide array of complex and high-value molecules.[3][4] This guide will delve into the chemical intricacies of this compound, providing researchers and drug development professionals with a thorough understanding of its potential.

Chemical Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a benzene ring substituted with a fluorine atom, a nitro group, and a difluoromethoxy group. The relative positions of these substituents are crucial to the compound's reactivity and its utility in organic synthesis.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound4-(Difluoromethoxy)nitrobenzene1-Fluoro-2-nitrobenzene
CAS Number Not explicitly found, but related compounds are well-documented.1544-86-1[3][4][5]1493-27-2[6][7]
Molecular Formula C₇H₄F₃NO₃C₇H₅F₂NO₃[3][4]C₆H₄FNO₂[6][8]
Molecular Weight 227.11 g/mol 189.12 g/mol [3][4]141.10 g/mol [8]
Appearance Expected to be a light yellow solid or liquid.Light yellow to brown to dark green powder to lump.[4][5]-
Melting Point -33-40 °C[3][4]-
Boiling Point -259.6 ± 30.0 °C at 760 mmHg[3]-
Density -1.4 ± 0.1 g/cm³[3]-
Solubility Sparingly soluble in water.[5]Sparingly soluble in water (0.51 g/L at 25 °C).[5]Insoluble in water.[7]

Synthesis and Mechanistic Considerations

The synthesis of this compound typically involves the difluoromethylation of a phenolic precursor. A common and scalable approach is the reaction of 4-fluoro-3-nitrophenol with a source of difluorocarbene, often generated in situ.

Workflow for the Synthesis of this compound

reagent1 4-Fluoro-3-nitrophenol reaction Difluoromethylation reagent1->reaction reagent2 Base (e.g., KOH, NaOH) reagent2->reaction reagent3 Difluorocarbene Source (e.g., Chlorodifluoromethane) reagent3->reaction workup Aqueous Workup & Purification reaction->workup product This compound workup->product

Caption: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol

A representative synthesis, adapted from procedures for similar compounds, is provided below.[9][10]

  • Reaction Setup: To a solution of 4-fluoro-3-nitrophenol in a suitable solvent (e.g., dioxane or toluene) in a pressure reactor, add a base such as potassium hydroxide or sodium hydroxide.[9][10]

  • Difluoromethylation: Seal the reactor and introduce chlorodifluoromethane (Freon-22) gas at a controlled pressure. Heat the reaction mixture to 80-100 °C with vigorous stirring.[9] The base deprotonates the phenol, and the resulting phenoxide undergoes nucleophilic attack on the difluorocarbene generated from the chlorodifluoromethane.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Workup: After cooling the reactor to room temperature, cautiously vent the excess gas. Dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford pure this compound.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. The expected data are summarized below.

Table 2: Expected Spectroscopic Data for this compound

TechniqueExpected Features
¹H NMR Aromatic protons will appear as multiplets in the downfield region (δ 7.0-8.5 ppm). The proton of the difluoromethoxy group will be a triplet (due to coupling with the two fluorine atoms) at approximately δ 6.5-7.5 ppm.[11][12]
¹³C NMR Aromatic carbons will resonate in the δ 110-160 ppm range. The carbon of the difluoromethoxy group will appear as a triplet due to C-F coupling.[13][14]
¹⁹F NMR Two signals are expected: one for the aromatic fluorine and another for the difluoromethoxy group.
IR Spectroscopy Characteristic peaks for the C-F bond (around 1000-1200 cm⁻¹), the C-O-C ether linkage (around 1250 cm⁻¹), and the nitro group (asymmetric and symmetric stretches around 1530 and 1350 cm⁻¹, respectively) will be present.[8]
Mass Spectrometry The molecular ion peak (M⁺) corresponding to the molecular weight of the compound (227.11) will be observed.

Reactivity and Strategic Applications

The chemical reactivity of this compound is dictated by its three key functional groups, making it a versatile intermediate.

  • Nitro Group Reduction: The nitro group can be readily reduced to an amino group, providing a handle for the introduction of various functionalities through amide bond formation, sulfonylation, or diazotization reactions. This is a common strategy in the synthesis of pharmaceuticals.[3]

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atom is activated towards nucleophilic aromatic substitution by the electron-withdrawing nitro group. This allows for the introduction of a wide range of nucleophiles, such as amines, alcohols, and thiols, at this position.

  • Modulation of Physicochemical Properties: The difluoromethoxy group enhances the metabolic stability and lipophilicity of the final molecule, which can lead to improved pharmacokinetic profiles in drug candidates.[1][3]

Application in the Synthesis of a Hypothetical Kinase Inhibitor

start This compound step1 Nitro Reduction (e.g., H₂, Pd/C) start->step1 intermediate1 4-(Difluoromethoxy)-2-fluoroaniline step1->intermediate1 step2 Amide Coupling (with a carboxylic acid) intermediate1->step2 intermediate2 Amide Intermediate step2->intermediate2 step3 Nucleophilic Aromatic Substitution (with an amine) intermediate2->step3 product Hypothetical Kinase Inhibitor step3->product

Caption: A synthetic pathway illustrating the use of the title compound in drug discovery.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound. The following guidelines are based on safety data for structurally related compounds.[6][7][15][16][17]

Table 3: Safety and Handling Information

AspectRecommendation
Hazards Harmful if swallowed, in contact with skin, or if inhaled.[17][18] Causes skin and serious eye irritation.[15][17] May cause respiratory irritation.[17]
Personal Protective Equipment (PPE) Wear protective gloves, protective clothing, eye protection, and face protection.[6][15][17] Use a NIOSH-approved respirator if ventilation is inadequate.[6]
Handling Use only in a well-ventilated area, preferably in a chemical fume hood.[15][16][17] Avoid formation of dust and aerosols.[15] Wash hands thoroughly after handling.[6][15][17]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place.[15][16][17] Recommended storage temperature is 2-8°C.[15]
First Aid If inhaled: Move person into fresh air.[15][17] In case of skin contact: Wash off with soap and plenty of water.[15] In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.[15][17] If swallowed: Rinse mouth. Do NOT induce vomiting.[6][17] In all cases, consult a physician.[15][17]
Disposal Dispose of contents/container to an approved waste disposal plant.[6][17] Do not let product enter drains.[15]

Conclusion and Future Outlook

This compound is a strategically important building block in modern organic synthesis. Its unique combination of functional groups provides a versatile platform for the construction of complex molecules with desirable physicochemical and biological properties. The continued exploration of its reactivity and applications is expected to lead to the development of novel pharmaceuticals, agrochemicals, and advanced materials.[3][4] As the demand for sophisticated fluorinated compounds grows, the importance of intermediates like this compound will undoubtedly increase.

References

4-(Difluoromethoxy)-1-fluoro-2-nitro-benzene molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-(Difluoromethoxy)-1-fluoro-2-nitro-benzene (CAS: 57213-30-6): Properties, Synthesis, and Applications

Introduction

In the landscape of modern medicinal chemistry and materials science, fluorinated organic compounds are indispensable building blocks. The strategic incorporation of fluorine can dramatically modulate a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] this compound is a specialized aromatic compound that embodies this principle. It features three key functional groups: a nitro group, a fluorine atom, and a difluoromethoxy group, making it a highly versatile intermediate for complex molecular synthesis.

This technical guide offers a comprehensive overview of this compound, detailing its physicochemical properties, a proposed synthetic pathway with mechanistic rationale, its expected spectroscopic signature, and its potential applications as a strategic building block in research and drug development.

Physicochemical and Computational Properties

The fundamental properties of this compound are summarized below. These data are critical for its handling, reaction setup, and computational modeling.

Table 1: Core Physicochemical Properties

PropertyValueReference
CAS Number 57213-30-6[3]
Molecular Formula C₇H₄F₃NO₃[3]
Molecular Weight 207.11 g/mol [3]
Purity ≥98%[3]
Storage Conditions Store at room temperature[3]

Table 2: Computational Chemistry Data

PropertyValueReference
Topological Polar Surface Area (TPSA) 52.37 Ų[3]
LogP (calculated) 2.3353[3]
Hydrogen Bond Acceptors 3[3]
Hydrogen Bond Donors 0[3]
Rotatable Bonds 3[3]

Synthesis and Mechanistic Insights

While specific synthesis procedures for this exact molecule are not widely published, a logical and robust synthetic route can be designed based on established principles of organic chemistry, particularly the reactions of substituted benzenes. The proposed pathway involves the electrophilic nitration of 1-(difluoromethoxy)-4-fluorobenzene.

Causality of Experimental Choice: The difluoromethoxy group (-OCHF₂) is an ortho-, para-directing activator, while the fluorine atom is an ortho-, para-directing deactivator. In this case, the activating -OCHF₂ group will primarily direct the incoming electrophile (the nitronium ion, NO₂⁺). The position ortho to the -OCHF₂ group and meta to the fluorine atom is sterically accessible and electronically favored, leading to the desired product.

Proposed Experimental Protocol: Nitration
  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 1-(difluoromethoxy)-4-fluorobenzene (1.0 eq) to concentrated sulfuric acid (98%) at 0 °C.

  • Addition of Nitrating Agent: Prepare a nitrating mixture by slowly adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid at 0 °C.

  • Reaction Execution: Add the nitrating mixture dropwise to the solution of the starting material while maintaining the temperature between 0 and 5 °C.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, pour the mixture slowly onto crushed ice. The crude product should precipitate.

  • Purification: Filter the solid, wash with cold water until neutral, and dry under a vacuum. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water to yield this compound.

This protocol is self-validating through in-process controls (TLC/GC) and final product characterization (NMR, MS) to confirm the structure and purity.

Visualization of Synthetic Workflow

G cluster_start Starting Material cluster_reagents Reagents cluster_product Final Product start 1-(Difluoromethoxy)-4-fluorobenzene reagents HNO₃ / H₂SO₄ (Nitrating Mixture) start->reagents Electrophilic Nitration product This compound reagents->product

Caption: Proposed synthesis of this compound.

Spectroscopic Characterization (Predicted)

In the absence of publicly available experimental spectra, the following characteristics are predicted based on the molecule's structure. These predictions are essential for researchers to verify the identity and purity of the synthesized compound.

  • ¹H NMR: The spectrum is expected to show three distinct signals in the aromatic region (approx. 7.0-8.5 ppm). The proton on the difluoromethoxy group (-OCHF₂) will appear as a triplet (due to coupling with the two fluorine atoms) further downfield.

  • ¹³C NMR: The spectrum will display seven unique carbon signals. The carbon of the difluoromethoxy group will appear as a triplet. The aromatic carbons will show complex splitting patterns due to coupling with both ¹H and ¹⁹F nuclei.

  • ¹⁹F NMR: Two signals are anticipated. One for the single fluorine atom on the aromatic ring and another for the two equivalent fluorine atoms of the difluoromethoxy group, which will appear as a doublet due to coupling with the proton.

  • Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z = 207.11, corresponding to the molecular weight of the compound.

Chemical Reactivity and Applications in Drug Discovery

This compound is not typically an end-product but rather a valuable intermediate. Its chemical architecture allows for several strategic transformations.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amine (-NH₂) using standard conditions (e.g., H₂/Pd-C, SnCl₂, Fe/HCl). This transformation is fundamental, as the resulting aniline derivative is a precursor to a vast array of functionalities, including amides, sulfonamides, and ureas, which are common in pharmacologically active molecules.[4]

  • Nucleophilic Aromatic Substitution (SNAr): The aromatic ring is highly activated towards SNAr by the potent electron-withdrawing nitro group and the fluorine atom. The fluorine atom at the 1-position is a good leaving group and can be displaced by various nucleophiles (e.g., amines, thiols, alkoxides), enabling the introduction of new side chains and the construction of more complex molecular scaffolds.

The difluoromethoxy group is often considered a bioisostere of a methoxy or hydroxyl group but with improved metabolic stability and modulated lipophilicity, making it a highly desirable feature in drug design.[1][4]

Visualization of Key Synthetic Transformations

G cluster_reduction Reduction cluster_snar Nucleophilic Aromatic Substitution (SNAr) center This compound amine 4-(Difluoromethoxy)-1-fluoro-2-amino-benzene center->amine [H] (e.g., H₂/Pd-C) snar_product Substituted Derivative (e.g., with R-NH₂ nucleophile) center->snar_product Nu⁻ (e.g., R-NH₂)

Caption: Key reaction pathways for synthetic diversification.

Safety and Handling

As with any laboratory chemical, this compound should be handled with care, following standard safety protocols.

  • General Hazards: Aromatic nitro compounds can be toxic and are often skin and eye irritants.[5] Organofluorine compounds require careful handling.

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[3]

Conclusion

This compound is a strategically important chemical intermediate with significant potential in pharmaceutical and agrochemical research.[5][6] Its unique combination of a reducible nitro group, a displaceable fluorine atom for SNAr reactions, and a property-enhancing difluoromethoxy moiety makes it a versatile platform for synthesizing novel, high-value molecules. This guide provides a foundational understanding of its properties, synthesis, and reactivity, serving as a valuable resource for researchers and scientists in the field of chemical development.

References

Whitepaper: A Strategic Synthesis of 4-(Difluoromethoxy)-1-fluoro-2-nitro-benzene from 4-Nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

This guide provides a comprehensive, technically-grounded pathway for the synthesis of 4-(difluoromethoxy)-1-fluoro-2-nitro-benzene, a valuable building block in modern medicinal chemistry. The narrative is structured to provide not just a protocol, but a strategic understanding of the synthetic choices, mechanistic underpinnings, and practical considerations necessary for successful execution by researchers in the pharmaceutical and chemical industries.

Introduction: The Strategic Value of the -OCF₂H Moiety

The difluoromethoxy (-OCF₂H) group has emerged as a privileged structural motif in drug design.[1] It is considered a bioisostere of hydroxyl (-OH) and thiol (-SH) groups, but with significantly different physicochemical properties. As a lipophilic hydrogen bond donor, the -OCF₂H group can enhance membrane permeability and improve metabolic stability by blocking sites susceptible to oxidative degradation.[1][2] These characteristics make intermediates like this compound highly sought after for the construction of novel therapeutic agents.[2][3] This guide details a robust and regiochemically controlled multi-step synthesis beginning from the readily available commodity chemical, 4-nitrophenol.

Overall Synthetic Strategy & Retrosynthetic Analysis

A direct conversion from 4-nitrophenol to the target molecule is not feasible due to the challenges in controlling the regioselective introduction of three distinct functional groups. Therefore, a linear, four-stage synthesis is proposed. This strategy ensures maximum control over the substitution pattern on the aromatic ring.

The chosen forward synthesis pathway is as follows:

  • Difluoromethylation: Introduction of the -OCF₂H group at the phenolic oxygen of 4-nitrophenol.

  • Nitro Reduction: Conversion of the nitro group to a primary amine, which serves as a powerful directing group and a handle for the subsequent introduction of fluorine.

  • Regioselective Nitration: Introduction of a new nitro group at the position ortho to the activating amino group.

  • Fluoro-dediazoniation: Transformation of the amino group into the target fluorine atom via a Sandmeyer-type reaction.

Synthetic_Workflow Start 4-Nitrophenol Int1 4-(Difluoromethoxy)nitrobenzene Start->Int1 Stage 1: Difluoromethylation Int2 4-(Difluoromethoxy)aniline Int1->Int2 Stage 2: Nitro Reduction Int3 4-(Difluoromethoxy)-2-nitroaniline Int2->Int3 Stage 3: Nitration End This compound Int3->End Stage 4: Fluoro-dediazoniation

Caption: Overall four-stage synthetic workflow.

Detailed Synthesis & Mechanistic Discussion

Stage 1: Difluoromethylation of 4-Nitrophenol

Causality & Experimental Choice: The initial step involves converting the phenolic hydroxyl group into a difluoromethyl ether. This is typically achieved by reacting the corresponding phenoxide with a source of difluorocarbene (:CF₂). While gaseous chlorodifluoromethane (Freon-22) under basic conditions is a classic method, it requires specialized equipment for gas handling.[4][5][6] A more practical and accessible alternative for laboratory-scale synthesis utilizes sodium chlorodifluoroacetate (ClCF₂CO₂Na).[7] This bench-stable solid decarboxylates upon heating to generate difluorocarbene in situ, offering a safer and operationally simpler protocol.[7]

Experimental Protocol (Adapted from Organic Syntheses precedent[7]):

  • To a round-bottomed flask equipped with a magnetic stirrer and reflux condenser, add 4-nitrophenol (1.0 equiv), sodium chlorodifluoroacetate (2.0-3.0 equiv), and a suitable polar aprotic solvent such as DMF or NMP.

  • Add a base, such as potassium carbonate (1.5-2.0 equiv), to generate the phenoxide nucleophile.

  • Heat the reaction mixture to 110-130 °C under an inert atmosphere (e.g., Nitrogen). The reaction progress can be monitored by TLC or LC-MS.

  • Upon completion (typically 2-4 hours), cool the mixture to room temperature and quench by pouring it into a large volume of cold water.

  • Extract the aqueous phase with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield 4-(difluoromethoxy)nitrobenzene.

Data Summary: Stage 1

Parameter Value/Description
Product 4-(Difluoromethoxy)nitrobenzene
CAS Number 1544-86-1[3]
Appearance Light yellow liquid or crystalline powder[2]
Key Reagents 4-Nitrophenol, Sodium Chlorodifluoroacetate, K₂CO₃
Solvent DMF or NMP
Temperature 110-130 °C

| Typical Yield | 75-90% |

Stage 2: Reduction of 4-(Difluoromethoxy)nitrobenzene

Causality & Experimental Choice: The conversion of the aromatic nitro group to an aniline is a fundamental transformation in organic synthesis. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and high-yielding method. However, an alternative and often more cost-effective method for industrial applications is metal-acid reduction, such as using iron powder in the presence of an acid like HCl or acetic acid, or using hydrazine hydrate with a catalyst like ferric oxide.[4]

Experimental Protocol (Catalytic Hydrogenation):

  • Dissolve 4-(difluoromethoxy)nitrobenzene (1.0 equiv) in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) in a hydrogenation vessel.

  • Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 1-5 mol%).

  • Pressurize the vessel with hydrogen gas (H₂) to 30-50 psi.

  • Stir the reaction mixture vigorously at room temperature until hydrogen uptake ceases.

  • Carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain 4-(difluoromethoxy)aniline, which is often pure enough for the next step.

Data Summary: Stage 2

Parameter Value/Description
Product 4-(Difluoromethoxy)aniline
CAS Number 22236-10-8[8][9]
Appearance White to off-white solid[8]
Key Reagents 4-(Difluoromethoxy)nitrobenzene, H₂, 10% Pd/C
Solvent Ethanol or Methanol
Conditions Room Temperature, 30-50 psi H₂

| Typical Yield | >95% |

Stage 3: Regioselective Nitration of 4-(Difluoromethoxy)aniline

Causality & Experimental Choice: The amino group is a highly activating ortho, para-director for electrophilic aromatic substitution. With the para position blocked by the difluoromethoxy group, nitration is expected to occur exclusively at one of the ortho positions. To prevent oxidation of the aniline and over-nitration, the reaction must be performed under carefully controlled, cold conditions using a standard nitrating mixture (a combination of nitric acid and sulfuric acid).

Experimental Protocol:

  • In a flask cooled to 0-5 °C in an ice bath, slowly add 4-(difluoromethoxy)aniline (1.0 equiv) to concentrated sulfuric acid with stirring.

  • Maintain the temperature at 0-5 °C and add a pre-cooled nitrating mixture (concentrated nitric acid and concentrated sulfuric acid) dropwise, ensuring the temperature does not rise above 10 °C.

  • After the addition is complete, stir the mixture at low temperature for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice, which will cause the product to precipitate.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • Dry the solid to yield 4-(difluoromethoxy)-2-nitroaniline.

Data Summary: Stage 3

Parameter Value/Description
Product 4-(Difluoromethoxy)-2-nitroaniline
CAS Number 90451-93-9 (Example reference)
Appearance Yellow to orange solid
Key Reagents 4-(Difluoromethoxy)aniline, HNO₃, H₂SO₄
Conditions 0-5 °C

| Typical Yield | 80-90% |

Stage 4: Fluoro-dediazoniation (Sandmeyer Reaction)

Causality & Experimental Choice: The final transformation involves replacing the primary amino group with fluorine. The Sandmeyer reaction is a classic and reliable method for this purpose.[10][11] The process involves two key parts: first, the diazotization of the aniline to form a highly reactive diazonium salt, and second, the copper(I)-catalyzed decomposition of this salt in the presence of a halide source.[12] While the Balz-Schiemann reaction (using HBF₄ and heat) is an alternative for fluorination, the Sandmeyer approach often proceeds under milder conditions.[13][14]

Mechanism: The reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[10] The copper(I) catalyst initiates a single-electron transfer (SET) to the diazonium salt, which then loses dinitrogen gas (N₂) to form an aryl radical. This radical abstracts a fluorine atom from the copper(II) fluoride complex, regenerating the Cu(I) catalyst and forming the final product.[12]

Sandmeyer_Mechanism cluster_0 Sandmeyer Reaction Mechanism A Ar-N₂⁺ B [Ar-N₂]• A->B + Cu(I)F (SET) C Ar• + N₂ B->C - N₂ D Ar-F C->D + Cu(II)F₂ Cu1 Cu(I)F Cu2 Cu(II)F₂ Cu2->Cu1 regenerates catalyst

Caption: Simplified radical mechanism of the Sandmeyer reaction.

Experimental Protocol:

  • Diazotization: Suspend 4-(difluoromethoxy)-2-nitroaniline (1.0 equiv) in an aqueous solution of a strong acid (e.g., HCl or HBF₄) and cool to 0-5 °C. Add a solution of sodium nitrite (NaNO₂) in water dropwise, keeping the temperature below 5 °C. Stir for 30-60 minutes to ensure complete formation of the diazonium salt solution.

  • Sandmeyer Reaction: In a separate flask, prepare a solution or slurry of copper(I) halide (e.g., CuCl, with a fluoride source like KF or HF-Pyridine).

  • Slowly add the cold diazonium salt solution to the copper(I) catalyst mixture. Vigorous evolution of nitrogen gas will be observed.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product by column chromatography or distillation to obtain this compound.

Data Summary: Stage 4

Parameter Value/Description
Product This compound
Appearance Pale yellow oil or low-melting solid
Key Reagents 4-(Difluoromethoxy)-2-nitroaniline, NaNO₂, Acid, Cu(I) salt
Conditions 0-5 °C then warm to RT

| Typical Yield | 60-75% |

Safety and Handling Considerations

  • Difluoromethylation: Sodium chlorodifluoroacetate can release toxic fumes upon decomposition. The reaction should be performed in a well-ventilated fume hood.

  • Nitration: The use of concentrated nitric and sulfuric acids requires extreme caution. The nitrating mixture is highly corrosive and a powerful oxidizing agent. All additions should be done slowly and with efficient cooling to prevent runaway reactions.

  • Diazonium Salts: Aryl diazonium salts can be explosive when isolated and dry. They should always be prepared in solution at low temperatures and used immediately without isolation.

  • General Precautions: Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, must be worn at all times.

Conclusion

The synthesis of this compound from 4-nitrophenol is a strategically robust process that can be reliably executed through a controlled, four-stage sequence. By leveraging well-established and understood transformations—difluoromethylation, nitro reduction, regioselective nitration, and Sandmeyer fluoro-dediazoniation—this guide provides a clear and logical pathway for obtaining this high-value intermediate. The causality-driven approach outlined herein empowers researchers to not only replicate the synthesis but also to troubleshoot and adapt the procedures for their specific drug development programs.

References

An In-Depth Technical Guide to the NMR Analysis of 4-(Difluoromethoxy)-1-fluoro-2-nitro-benzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopy of 4-(Difluoromethoxy)-1-fluoro-2-nitro-benzene. In the absence of a complete, publicly available experimental dataset for this specific molecule, this guide offers a detailed prediction and interpretation of its ¹H, ¹³C, and ¹⁹F NMR spectra. The predictions are grounded in a thorough analysis of substituent effects and a comparative study of structurally related compounds. Furthermore, this guide outlines a robust experimental framework for the acquisition and structural elucidation of the NMR data, including one-dimensional and advanced two-dimensional techniques. This document is intended for researchers, scientists, and professionals in drug development and materials science who work with complex fluorinated aromatic compounds.

Introduction: The Structural Complexity and Spectroscopic Challenges

This compound is a polysubstituted aromatic compound of interest in medicinal chemistry and materials science due to the unique properties conferred by its fluorine-containing substituents. The difluoromethoxy group (-OCF₂H) can act as a lipophilic hydrogen bond donor, influencing molecular interactions and metabolic stability. The strategic placement of fluorine and a nitro group further modulates the electronic and steric properties of the benzene ring.

The structural elucidation of such molecules heavily relies on NMR spectroscopy. However, the presence of multiple fluorine atoms introduces significant complexity to the NMR spectra. The high natural abundance (100%) and spin (I = ½) of the ¹⁹F nucleus lead to extensive spin-spin coupling with both ¹H and ¹³C nuclei, often over multiple bonds.[1][2][3] This guide aims to deconstruct this complexity by providing a detailed predictive analysis and a clear experimental pathway for the complete NMR characterization of this compound.

Molecular Structure and Predicted NMR Resonances

The structure of this compound, with the IUPAC numbering convention, is presented below.

Caption: Molecular structure of this compound.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show four distinct signals: three in the aromatic region and one for the difluoromethoxy proton. The chemical shifts are influenced by the electronic effects of the substituents (-F is ortho/para directing and deactivating, -NO₂ is meta directing and strongly deactivating, -OCF₂H is ortho/para directing and deactivating).

ProtonPredicted δ (ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-OCF₂6.8 - 7.2t²JHF ≈ 70-75
H-37.8 - 8.0dd³JHH ≈ 9.0, ⁴JHF ≈ 2-3
H-57.4 - 7.6ddd³JHH ≈ 9.0, ⁴JHH ≈ 2.5, ⁵JHF ≈ 1-2
H-67.2 - 7.4ddd³JHH ≈ 9.0, ³JHF ≈ 8-10, ⁴JHH ≈ 2.5

Causality behind Predictions:

  • H-OCF₂: This proton is directly attached to a carbon bonded to two fluorine atoms, resulting in a large two-bond coupling (²JHF), splitting the signal into a triplet. Its chemical shift is significantly downfield due to the electronegativity of the adjacent oxygen and fluorine atoms.

  • Aromatic Protons: The strong electron-withdrawing nitro group at C2 will significantly deshield the ortho proton (H-3), pushing it to the lowest field. The fluorine at C1 will deshield the adjacent H-6. H-5 is expected to be the most upfield of the aromatic protons. The multiplicities are complex due to ¹H-¹H couplings (ortho ³JHH ≈ 9 Hz, meta ⁴JHH ≈ 2.5 Hz) and additional long-range ¹H-¹⁹F couplings.[4][5]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will display seven signals. Due to C-F coupling, these signals will appear as multiplets even in a proton-decoupled spectrum.[1] To obtain singlets for all carbons, simultaneous ¹H and ¹⁹F decoupling would be required.

CarbonPredicted δ (ppm)Predicted Multiplicity (¹H Decoupled)Predicted Coupling Constants (J, Hz)
C-1155 - 160d¹JCF ≈ 250-260
C-2140 - 145d²JCF ≈ 20-25
C-3128 - 132d³JCF ≈ 5-8
C-4148 - 152t²JCF ≈ 25-30
C-5118 - 122d⁴JCF ≈ 2-4
C-6115 - 119d²JCF ≈ 20-25
-OCF₂H114 - 118t¹JCF ≈ 240-250

Causality behind Predictions:

  • Carbons bonded to Fluorine (C-1 and -OCF₂H): These will exhibit very large one-bond C-F coupling constants (¹JCF) and will be significantly deshielded.[6]

  • Aromatic Carbons: The chemical shifts are influenced by the substituent effects. The carbons directly attached to the electron-withdrawing groups (C-1, C-2, C-4) will be downfield. The multiplicities arise from coupling to the fluorine atoms over one to five bonds.[1]

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is expected to show two distinct signals, one for the aromatic fluorine and one for the difluoromethoxy group. The chemical shift range for fluorine is very wide, which generally prevents signal overlap.[7][8]

FluorinePredicted δ (ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
C1-F-110 to -120m³JFH ≈ 8-10, ⁴JFH ≈ 2-3, ⁵JFF ≈ 5-10
-OCF₂H-80 to -90dt²JFH ≈ 70-75, ⁵JFF ≈ 5-10

Causality behind Predictions:

  • Chemical Shifts: Aromatic fluorine chemical shifts are sensitive to the electronic environment. The nitro group ortho to the fluorine will cause a downfield shift compared to fluorobenzene. The difluoromethoxy group is also expected to influence the chemical shift. The -OCF₂H fluorine signal typically appears in the -80 to -90 ppm range.[8]

  • Multiplicities: The C1-F signal will be a complex multiplet due to coupling with H-6 (³J), H-5 (⁴J), and potentially a five-bond coupling to the difluoromethoxy fluorines (⁵JFF). The -OCF₂H signal will be a doublet of triplets due to the large geminal coupling to its proton (²JFH) and the smaller five-bond coupling to the aromatic fluorine (⁵JFF).

Experimental Protocols for NMR Analysis

To obtain high-quality, unambiguous NMR data for this compound, a systematic approach involving both 1D and 2D NMR experiments is essential.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that provides good solubility for the compound. Chloroform-d (CDCl₃) or acetone-d₆ are suitable choices for many fluorinated aromatic compounds. The choice of solvent can influence chemical shifts.[9]

  • Concentration: For standard ¹H and ¹³C NMR, a concentration of 10-20 mg in 0.6-0.7 mL of solvent is appropriate. For ¹⁹F NMR, which is a highly sensitive nucleus, a lower concentration of 5-10 mg is often sufficient.[10]

  • Referencing: For ¹H and ¹³C spectra, the residual solvent peak can be used for referencing. For ¹⁹F spectra, an external standard such as CFCl₃ (δ = 0 ppm) or an internal standard can be used.[11]

1D NMR Acquisition Protocol
  • ¹H NMR:

    • Acquire a standard single-pulse ¹H NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ for accurate integration.

  • ¹⁹F NMR:

    • Acquire a standard single-pulse ¹⁹F NMR spectrum.

    • Acquire a second ¹⁹F spectrum with ¹H decoupling to simplify the multiplets and aid in identifying F-H couplings.

  • ¹³C NMR:

    • Acquire a standard proton-decoupled ¹³C NMR spectrum (e.g., using a zgpg30 pulse program). Note that C-F couplings will still be present.

    • If the spectrometer is capable, acquire a ¹³C spectrum with simultaneous ¹H and ¹⁹F decoupling to obtain sharp singlets for all carbon atoms, which can help in identifying the carbon backbone.

Advanced 2D NMR for Structural Elucidation

To definitively assign all proton, carbon, and fluorine resonances and to map the complex coupling networks, a suite of 2D NMR experiments is indispensable.

G cluster_1d 1D NMR cluster_2d 2D NMR H1_NMR ¹H NMR COSY ¹H-¹H COSY H1_NMR->COSY HSQC ¹H-¹³C HSQC H1_NMR->HSQC HMBC ¹H-¹³C HMBC H1_NMR->HMBC HF_HETCOR ¹H-¹⁹F HETCOR H1_NMR->HF_HETCOR C13_NMR ¹³C NMR C13_NMR->HSQC C13_NMR->HMBC FC_HMBC ¹⁹F-¹³C HMBC C13_NMR->FC_HMBC F19_NMR ¹⁹F NMR F19_NMR->HF_HETCOR F19_NMR->FC_HMBC

Caption: Workflow for comprehensive NMR analysis.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment will reveal the coupling between adjacent aromatic protons (H-5 and H-6). The absence of a cross-peak between H-3 and other aromatic protons will confirm its isolated nature on the ring.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. This will unambiguously assign the signals for C-3, C-5, C-6, and the -OCF₂H carbon.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for mapping long-range connectivities (2-3 bonds).[12] It will show correlations from the aromatic protons to neighboring carbons, allowing for the assignment of the quaternary carbons (C-1, C-2, and C-4). For example, H-3 should show correlations to C-1, C-2, C-4, and C-5.

  • ¹H-¹⁹F HETCOR (Heteronuclear Correlation) or HMBC: This experiment will show correlations between protons and fluorine atoms, confirming the through-bond couplings predicted in the 1D spectra. For instance, a strong correlation between H-6 and C1-F will be observed.[13]

  • ¹⁹F-¹³C HMBC: This experiment is invaluable for assigning carbons that are coupled to fluorine over multiple bonds. It will show correlations from both C1-F and the -OCF₂H fluorines to various carbons in the molecule, confirming the predicted C-F coupling patterns.[14]

Conclusion

References

Navigating the Synthesis of 4-(Difluoromethoxy)-1-fluoro-2-nitro-benzene: A Technical Guide to Safe Handling and Application

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound's Potential and Hazards

4-(Difluoromethoxy)-1-fluoro-2-nitro-benzene is a fluorinated aromatic nitro compound that serves as a critical building block in modern medicinal chemistry and materials science.[1][2][3] Its unique substitution pattern, featuring a difluoromethoxy group, a fluorine atom, and a nitro group, imparts specific reactivity and physicochemical properties that are highly sought after in the synthesis of complex organic molecules, particularly in the development of novel pharmaceuticals and agrochemicals.[1][2][3] The presence of the difluoromethoxy moiety can enhance metabolic stability and cell membrane permeability of target molecules, making this compound a valuable intermediate for drug discovery.[3]

However, the very features that make this compound a powerful synthetic tool also necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. The nitroaromatic functionality, in particular, is associated with specific health risks that demand careful management. This guide provides a comprehensive overview of the essential safety and handling procedures for this compound, grounded in established chemical safety principles, to ensure its effective and responsible use in a research and development setting.

Section 1: Hazard Identification and Risk Assessment

A proactive approach to safety begins with a clear understanding of the intrinsic hazards of a chemical. This compound is classified as a hazardous substance, and its handling requires adherence to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

GHS Classification

Based on available safety data, this compound is classified as follows:

  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[4][5]

  • Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.[4][5][6]

  • Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation.[4][5][6]

  • Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3), H335: May cause respiratory irritation.[4][6]

It is crucial to recognize that nitroaromatic compounds as a class can present additional hazards, including potential for methemoglobinemia upon significant exposure, which impairs the blood's ability to carry oxygen. While specific data for this compound is limited, this potential should inform all handling procedures.

Physicochemical Properties and Their Safety Implications

A summary of the key physicochemical properties of this compound is provided in the table below. Understanding these properties is fundamental to safe handling and storage.

PropertyValueSafety Implication
Molecular Formula C7H5F2NO3[1][4]-
Molecular Weight 189.12 g/mol [1][4]-
Appearance Light yellow to brown crystalline powder or lump.[1][3]Visual confirmation of substance identity.
Melting Point 33-40 °C[1][3]Can be a solid or liquid at ambient laboratory temperatures, affecting handling procedures.
Boiling Point ~259.6 °C at 760 mmHg[1]Low volatility at room temperature reduces inhalation risk, but this can change with heating.
Flash Point ~110.8 °C[1]Classified as a combustible liquid; requires control of ignition sources.[7]
Solubility Sparingly soluble in water.[2]Spills may not be readily diluted with water; appropriate absorbents are necessary.

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

The cornerstone of safe chemical handling is a multi-layered approach that prioritizes engineering controls to minimize exposure, supplemented by appropriate personal protective equipment.

Engineering Controls: The First Line of Defense
  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and reactions, must be conducted in a properly functioning chemical fume hood to prevent inhalation of any dust or vapors.[8][9]

  • Ventilation: Ensure adequate general laboratory ventilation to dilute and remove any fugitive emissions.[10][11]

  • Safety Showers and Eyewash Stations: These must be readily accessible in the immediate work area for emergency use in case of accidental contact.[12]

Personal Protective Equipment (PPE): Essential for All Operations

The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Wear tightly fitting safety goggles with side shields.[11] A face shield should also be worn when there is a risk of splashing.[4]

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene.[11] It is critical to inspect gloves for any signs of degradation or perforation before each use and to dispose of them properly after handling the compound.[13]

  • Protective Clothing: A lab coat or chemical-resistant apron must be worn to protect against skin contact.[10][11] Full-body protective clothing may be necessary for large-scale operations or in the event of a spill.[7]

  • Respiratory Protection: Under normal handling conditions within a chemical fume hood, respiratory protection is not typically required. However, if engineering controls are not sufficient or in an emergency situation, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[12][13]

Caption: Hierarchy of controls for mitigating chemical exposure risks.

Section 3: Safe Handling and Storage Protocols

Adherence to standardized procedures is critical for preventing accidents and ensuring the integrity of the compound.

Handling Procedures
  • Preparation: Before beginning any work, ensure all necessary engineering controls are operational and the required PPE is readily available. Review the Safety Data Sheet (SDS) for the most current information.

  • Weighing and Transferring: Conduct all transfers of solid material within a fume hood to minimize the risk of generating airborne dust. Use non-sparking tools.[11][14]

  • Heating: If the compound needs to be heated, use a well-controlled heating mantle or oil bath. Avoid open flames.[10] Be aware that heating will increase the vapor pressure, potentially increasing the inhalation hazard.

  • Housekeeping: Avoid the accumulation of dust or residues. Clean work surfaces thoroughly after each use. Do not eat, drink, or smoke in the laboratory.[12]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[4][10]

Storage Requirements
  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[8][10]

  • Location: Store in a locked cabinet or a designated area accessible only to authorized personnel.[6][10]

  • Incompatibilities: Store away from strong oxidizing agents and strong bases.[8][15]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other sources of ignition.[8][10]

Section 4: Emergency Procedures

Preparedness is key to effectively managing any incidents. All laboratory personnel must be familiar with these emergency procedures.

First Aid Measures
  • Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[7][10][16]

  • Skin Contact: In case of skin contact, immediately remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[7][10]

  • Eye Contact: If the compound enters the eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[6][7][10]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth with water and seek immediate medical attention.[7][10]

Accidental Release Measures
  • Evacuate: Evacuate all non-essential personnel from the spill area.[10][12]

  • Ventilate: Ensure the area is well-ventilated, but avoid actions that could generate dust.

  • Contain: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[7][10]

  • Clean-up: Wearing appropriate PPE, absorb liquid spills with an inert material (e.g., sand, vermiculite) or carefully sweep up solid material.[7][12] Place the collected material into a suitable, labeled container for disposal.[11][14]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water.

Caption: Workflow for responding to an accidental chemical spill.

Firefighting Measures
  • Extinguishing Media: Use dry chemical, carbon dioxide (CO2), water spray, or alcohol-resistant foam to extinguish a fire.[10][12]

  • Hazards from Combustion: In a fire, poisonous gases such as nitrogen oxides (NOx), carbon oxides, and hydrogen fluoride may be produced.[8][12]

  • Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[7][10][12] Containers may explode when heated, so use a water spray to cool fire-exposed containers.[12]

Section 5: Waste Disposal

All chemical waste must be handled and disposed of in accordance with local, state, and federal regulations.

  • Waste Generation: Minimize the generation of waste wherever possible.

  • Collection: Collect waste this compound and any contaminated materials in a designated, properly labeled, and sealed container.

  • Disposal: Dispose of the waste through a licensed and approved waste disposal company.[6][10] Do not dispose of it down the drain or with general laboratory trash.[10]

Conclusion: A Commitment to Safety

This compound is a compound with significant potential in scientific research and development. Realizing this potential safely requires a dedicated and informed approach to its handling. By integrating the principles of hazard identification, risk assessment, proper use of controls and PPE, and emergency preparedness into all laboratory workflows, researchers can mitigate the risks associated with this valuable chemical. This guide serves as a foundational resource, but it is incumbent upon every scientist to remain vigilant, informed, and committed to a culture of safety.

References

4-(Difluoromethoxy)-1-fluoro-2-nitro-benzene reactivity profile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity Profile of 4-(Difluoromethoxy)-1-fluoro-2-nitro-benzene

Introduction: A Versatile Fluorinated Building Block

This compound (CAS No: 57213-30-6) is a highly functionalized aromatic compound that has emerged as a valuable intermediate in the fields of medicinal chemistry and materials science.[1] Its strategic importance stems from the unique interplay of its three core functional groups: a nitro group, a fluorine atom, and a difluoromethoxy group. The introduction of the difluoromethoxy (-OCHF₂) moiety is a widely employed strategy in drug design to enhance metabolic stability, modulate lipophilicity, and improve pharmacokinetic profiles.[2][3]

The reactivity of this molecule is dominated by two key features:

  • High Susceptibility to Nucleophilic Aromatic Substitution (SNAr): The powerful electron-withdrawing effect of the nitro group, positioned ortho to the fluorine atom, renders the aromatic ring highly electron-deficient. This electronic arrangement strongly activates the fluorine atom as an excellent leaving group for SNAr reactions.[4][5]

  • Versatility of the Nitro Group: The nitro group itself serves as a versatile functional handle. It can be readily reduced to an aniline, which opens a gateway to a vast array of subsequent chemical transformations, including amide bond formation, diazotization, and the construction of heterocyclic systems.[3][6][7]

This guide provides a comprehensive analysis of the reactivity profile of this compound, offering field-proven insights into its primary transformations, detailed experimental protocols, and its application as a strategic building block in complex molecule synthesis.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties provides a foundational reference for experimental design.

PropertyValueReference
CAS Number 57213-30-6[8]
Molecular Formula C₇H₄F₃NO₃[8]
Molecular Weight 207.11 g/mol [8]
Appearance Light yellow to brown powder/lump[1]
Melting Point 33 °C[1]
TPSA 52.37 Ų[8]
LogP 2.3353[8]

Note: Experimental spectroscopic data (NMR, IR, MS) is not widely published. Data would need to be acquired upon synthesis or purchase.

Core Reactivity Principles and Key Transformations

The synthetic utility of this compound is primarily dictated by the predictable and high-yielding transformations it undergoes.

G start 4-(Difluoromethoxy)-1-fluoro- 2-nitro-benzene snar 2-Substituted-4-(difluoromethoxy)- 1-nitrobenzene Derivatives (Amines, Ethers, Thioethers) start->snar Nucleophilic Aromatic Substitution (SNAr) (Nu-H / Base) reduction 4-(Difluoromethoxy)-2-fluoroaniline start->reduction Nitro Group Reduction [H] (e.g., Pd/C, H₂) further_deriv Further Derivatization (e.g., Amide Coupling, Heterocycle Formation) reduction->further_deriv Functionalization of Amine

Caption: Core synthetic pathways from this compound.

Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity is the SNAr pathway. The mechanism is a two-step addition-elimination process.[5][9]

Causality Behind High Reactivity:

  • Activation: The nitro group at the C2 position is a potent electron-withdrawing group. Through resonance and inductive effects, it drastically reduces the electron density of the aromatic ring, particularly at the ortho (C1) and para (C5) positions.[4]

  • Leaving Group: Fluorine is an excellent leaving group in SNAr reactions due to its high electronegativity, which polarizes the C-F bond and facilitates nucleophilic attack at the carbon atom.

  • Intermediate Stabilization: The crucial step is the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge of this intermediate is delocalized onto the oxygen atoms of the ortho-nitro group, providing substantial stabilization and lowering the activation energy for its formation.[5]

Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).

This reaction is highly versatile, allowing for the introduction of a wide range of nucleophiles, including amines, alcohols, and thiols, to forge new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, respectively.

Reduction of the Nitro Group

The second pillar of this compound's reactivity is the reduction of the nitro group to a primary amine (-NH₂). This transformation is fundamental in synthetic campaigns as it converts a strongly deactivating group into a versatile ortho/para-directing activating group. The resulting aniline, 4-(difluoromethoxy)-2-fluoroaniline, is a valuable precursor for pharmaceuticals and agrochemicals.[6][7]

Common Methodologies:

  • Catalytic Hydrogenation: This is the most common and clean method. Catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney Nickel are used under a hydrogen atmosphere.[4] This method is favored for its high yields and simple workup procedures.

  • Chemical Reduction: Reagents like tin(II) chloride (SnCl₂) in hydrochloric acid, or iron powder in acetic acid, are effective for this transformation. These methods are robust and often used when catalytic hydrogenation is not feasible due to other functional groups in the molecule.

The choice of method depends on the overall molecular structure and the presence of other reducible functional groups.

Potential for Cross-Coupling Reactions

While aryl fluorides are generally more challenging substrates for transition-metal-catalyzed cross-coupling reactions compared to their chloride, bromide, or iodide counterparts, advancements in catalyst design have made such transformations possible.[4] Conceptual protocols for Suzuki-Miyaura coupling of related aryl fluorides often involve palladium catalysts with specialized, electron-rich phosphine ligands (e.g., SPhos, XPhos) to facilitate the difficult oxidative addition step.[4] This remains an area for exploratory research with this specific substrate.

Validated Experimental Protocols

The following protocols are self-validating systems, providing clear steps and rationale for key transformations.

Protocol 1: Nucleophilic Aromatic Substitution with a Primary Amine

Objective: To synthesize a 2-(alkylamino)-4-(difluoromethoxy)-1-nitrobenzene derivative.

Rationale: This protocol leverages the high reactivity of the C1-fluorine in an SNAr reaction. A polar aprotic solvent is used to solvate the reactants and facilitate the reaction, while a non-nucleophilic base is used to scavenge the HF generated. Heating is required to overcome the activation energy barrier.

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 eq), the desired primary amine (1.2 eq), and potassium carbonate (K₂CO₃) (2.0 eq).

  • Solvent Addition: Add a sufficient volume of dry dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to dissolve the reactants (approx. 0.2 M concentration).

  • Reaction Conditions: Place the flask under an inert atmosphere (e.g., Nitrogen or Argon). Heat the reaction mixture with vigorous stirring to 90-110 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired product.

Protocol 2: Nitro Group Reduction via Catalytic Hydrogenation

Objective: To synthesize 4-(difluoromethoxy)-2-fluoroaniline.

Rationale: This protocol uses heterogeneous catalysis for a clean and efficient reduction. Methanol or ethanol are common solvents as they readily dissolve the starting material and the product is typically soluble. The catalyst provides a surface for the reaction between hydrogen gas and the nitro group.

Step-by-Step Methodology:

  • Reaction Setup: To a heavy-walled hydrogenation flask, add this compound (1.0 eq) and a suitable solvent such as methanol (MeOH) or ethanol (EtOH).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (5-10 mol% by weight) to the solution. Caution: Pd/C can be pyrophoric and should be handled with care, preferably wet.

  • Hydrogenation: Seal the flask and purge it with nitrogen before evacuating and backfilling with hydrogen gas (H₂). Pressurize the vessel to the desired pressure (typically 50 psi or using a hydrogen-filled balloon) and stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-6 hours, as indicated by the disappearance of the starting material.

  • Workup: Carefully vent the hydrogen gas and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional solvent (MeOH or EtOH).

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4-(difluoromethoxy)-2-fluoroaniline, which can be used directly or purified further if necessary.

Synthetic_Workflow start 4-(Difluoromethoxy)-1-fluoro- 2-nitro-benzene reduction Nitro Reduction (Pd/C, H₂) start->reduction aniline 4-(Difluoromethoxy)-2-fluoroaniline reduction->aniline cyclization Cyclization with Carboxylic Acid Derivative aniline->cyclization heterocycle Substituted Benzimidazole (Pharmaceutical Core) cyclization->heterocycle

Caption: Workflow for converting the starting material into a heterocyclic scaffold.

Conclusion

This compound is a powerful synthetic intermediate whose reactivity is governed by a predictable and exploitable set of transformations. The electron-deficient nature of its aromatic ring makes it an exceptional substrate for nucleophilic aromatic substitution at the C1 position, allowing for the facile introduction of diverse functionalities. Concurrently, the nitro group serves as a key precursor to the corresponding aniline, unlocking a second dimension of synthetic utility. This dual reactivity profile secures its role as a valuable building block for the efficient construction of complex, fluorinated molecules tailored for applications in drug discovery and advanced materials development.

References

The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Fluorine in Drug Design

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful toolkit to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1][2] Among these, the difluoromethoxy group (-OCF₂H) has emerged as a substituent of particular interest, providing a unique combination of properties that can be leveraged to enhance metabolic stability, fine-tune lipophilicity, and introduce favorable intermolecular interactions.[1][3] This technical guide provides a comprehensive overview of the role of the difluoromethoxy group in drug design, complete with quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Physicochemical Properties: A Comparative Analysis

The difluoromethoxy group offers a nuanced alternative to the more common methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups.[3] Its properties are often intermediate, providing a greater degree of control for fine-tuning molecular characteristics.

Lipophilicity

The lipophilicity of a molecule, often quantified by the logarithm of the octanol-water partition coefficient (logP), is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. The difluoromethoxy group significantly increases lipophilicity compared to a hydroxyl group and is more lipophilic than a methoxy group.[4] The Hansch hydrophobicity parameter (π) provides a measure of the lipophilicity of a substituent. A positive π value indicates that the substituent increases the lipophilicity of the parent molecule. Molecules containing the OCF₂H group exhibit a "dynamic lipophilicity" with a π value ranging from +0.2 to +0.6, allowing them to alter their lipophilicity based on their chemical environment through simple bond rotation.[3]

Group Hansch Hydrophobicity Parameter (π)
Methoxy (-OCH₃)-0.02
Difluoromethoxy (-OCF₂H) +0.2 to +0.6 [3]
Trifluoromethoxy (-OCF₃)+1.04[5][6]
Hydrogen Bond Donor Capability

A key feature of the difluoromethoxy group is its ability to act as a hydrogen bond donor.[1] The electron-withdrawing fluorine atoms polarize the C-H bond, enabling it to participate in hydrogen bonding interactions, a characteristic not observed in the methoxy or trifluoromethoxy groups.[1][7] The strength of this interaction can be quantified by the Abraham hydrogen bond acidity parameter (A). The A value for the difluoromethyl group in difluoromethyl anisoles was found to be in the range of 0.085-0.126, indicating it acts as a hydrogen bond donor on a scale similar to thiophenol and aniline.[8][9][10] This hydrogen bond donating capability allows the difluoromethoxy group to serve as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups, potentially maintaining or enhancing binding affinity to target proteins.[1][8][9]

Group Abraham Hydrogen Bond Acidity (A) Hydrogen Bond Donating Capability
Methoxy (-OCH₃)0No
Difluoromethoxy (-OCF₂H) 0.085 - 0.126 [8][9][10]Yes
Trifluoromethoxy (-OCF₃)0No
Modulation of pKa

The electron-withdrawing nature of the fluorine atoms in the difluoromethoxy group can influence the acidity or basicity (pKa) of nearby functional groups.[1] This can be strategically employed to optimize the ionization state of a drug at physiological pH, which in turn affects its solubility, permeability, and target engagement.[1] For instance, the introduction of an electron-withdrawing group onto an aryl ring can decrease the pKa of a leaving phenol of an aromatic sulfamate ester, leading to greater instability.[11]

Role in Drug Design and Development

The unique physicochemical properties of the difluoromethoxy group translate into several strategic advantages in drug design.

Bioisosterism

The difluoromethoxy group can act as a bioisostere for several common functional groups, including:

  • Hydroxyl and Thiol Groups: Its ability to act as a hydrogen bond donor makes it a suitable replacement for these groups, often with improved metabolic stability.[1][7]

  • Methoxy Group: Replacing a methoxy group with a difluoromethoxy group can block O-demethylation, a common metabolic pathway, thereby increasing the drug's half-life.[1][12] It also introduces a hydrogen bond donor capability not present in the original methoxy group.[1]

G cluster_0 Lead Compound cluster_1 Bioisosteric Replacement cluster_2 Improved Properties Lead Lead Compound with -OH/-SH/-OCH3 Optimized Optimized Compound with -OCF2H Lead->Optimized Bioisosteric Replacement Metabolic_Stability Increased Metabolic Stability Optimized->Metabolic_Stability Results in H_Bonding Maintained/Gained H-Bonding Optimized->H_Bonding Results in Lipophilicity Modulated Lipophilicity Optimized->Lipophilicity Results in G Drug_OCH3 Drug-OCH3 CYP450 CYP450 Enzymes Drug_OCH3->CYP450 O-demethylation Drug_OH Drug-OH (Metabolite) CYP450->Drug_OH Drug_OCF2H Drug-OCF2H No_Metabolism Metabolically Stable Drug_OCF2H->No_Metabolism Resistant to O-demethylation G Start Start Mix Mix Substrate, Reagent, Photocatalyst, Base, Solvent Start->Mix Degas Degas Mixture Mix->Degas Irradiate Irradiate with Blue LED Degas->Irradiate Monitor Monitor Reaction Irradiate->Monitor Workup Quench and Workup Monitor->Workup Purify Purify Product Workup->Purify End End Purify->End

References

Methodological & Application

Application Notes and Protocols for the Nucleophilic Aromatic Substitution of 4-(Difluoromethoxy)-1-fluoro-2-nitro-benzene

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: A Versatile Scaffold for Modern Chemistry

4-(Difluoromethoxy)-1-fluoro-2-nitro-benzene is a highly valuable and reactive building block in contemporary organic synthesis. Its utility stems from a unique combination of functional groups strategically positioned on the aromatic ring. The potent electron-withdrawing nitro group (-NO₂) strongly activates the ring towards nucleophilic aromatic substitution (SNAr), making the fluorine atom an excellent leaving group.[1][2] The difluoromethoxy moiety (-OCHF₂) further modulates the electronic properties of the molecule and imparts desirable characteristics such as increased metabolic stability and altered lipophilicity, which are highly sought after in the design of novel pharmaceuticals and agrochemicals.[1][2]

This guide provides an in-depth exploration of the nucleophilic aromatic substitution reactions of this compound, offering detailed protocols for its derivatization with common nucleophiles. We will delve into the mechanistic underpinnings of this transformation, provide practical, step-by-step experimental procedures, and discuss critical parameters for successful synthesis.

Reaction Principle: The Addition-Elimination Mechanism

The nucleophilic aromatic substitution of this compound proceeds via the well-established two-step addition-elimination mechanism.[3]

  • Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom bonded to the fluorine, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is effectively delocalized by the strongly electron-withdrawing nitro group at the ortho position.

  • Elimination of the Leaving Group: In the second, typically faster step, the fluoride ion is eliminated, restoring the aromaticity of the ring and yielding the final substituted product.

The fluorine atom is a particularly effective leaving group in this context due to its high electronegativity, which enhances the electrophilicity of the carbon it is attached to, thereby facilitating the initial nucleophilic attack.

Caption: General mechanism of nucleophilic aromatic substitution.

Experimental Protocols

The following protocols provide representative procedures for the reaction of this compound with various classes of nucleophiles. Researchers should note that optimization of reaction conditions (temperature, time, solvent, and base) may be necessary for specific substrates.

Protocol 1: Synthesis of N-Substituted 4-(Difluoromethoxy)-2-nitroanilines

This protocol describes a general procedure for the reaction with primary and secondary amines.

Materials:

  • This compound

  • Desired primary or secondary amine (e.g., piperidine, morpholine, benzylamine)

  • Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) as a base

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) as solvent

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), the desired amine (1.1-1.5 eq), and a base such as K₂CO₃ (2.0 eq).

  • Add a polar aprotic solvent such as DMF (5-10 mL per mmol of substrate).

  • Heat the mixture with stirring to a temperature between 80 °C and 120 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent in vacuo and purify the crude product by flash column chromatography.

Protocol 2: Synthesis of 4-(Difluoromethoxy)-2-nitrophenyl Ethers

This protocol outlines the synthesis of aryl or alkyl ethers via reaction with alcohols or phenols.

Materials:

  • This compound

  • Alcohol or phenol (e.g., methanol, phenol)

  • Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) as a base

  • Anhydrous Tetrahydrofuran (THF) or DMF as solvent

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol or phenol (1.5 eq) in anhydrous THF or DMF.

  • Add NaH or t-BuOK (1.2 eq) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes to generate the alkoxide or phenoxide.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor by TLC.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Remove the solvent in vacuo and purify the residue by flash chromatography.

Protocol 3: Synthesis of 4-(Difluoromethoxy)-2-nitrophenyl Thioethers

This protocol describes the reaction with thiols to form thioethers.

Materials:

  • This compound

  • Thiol (e.g., thiophenol, benzyl mercaptan)

  • Potassium carbonate (K₂CO₃) or sodium hydride (NaH) as a base

  • Anhydrous DMF or acetonitrile as solvent

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, add the thiol (1.1 eq) and anhydrous DMF.

  • Cool the solution to 0 °C and add NaH (1.2 eq) portion-wise. Stir for 20-30 minutes at 0 °C to form the thiolate.

  • Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the thiolate solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent in vacuo and purify the residue by flash chromatography.

Data Summary and Expected Outcomes

The following table summarizes representative reaction conditions and expected outcomes for the SNAr of this compound with various nucleophiles, based on analogous transformations.[3][4]

NucleophileReagents & ConditionsSolventTime (h)Temp (°C)Expected Product
Ammoniaaq. NH₃, high pressureWater1680-1604-(Difluoromethoxy)-2-nitroaniline
PiperidinePiperidine (1.2 eq), K₂CO₃ (2 eq)DMF1280-1001-(4-(Difluoromethoxy)-2-nitrophenyl)piperidine
PhenolPhenol (1.5 eq), NaH (1.2 eq)THF2460-804-(Difluoromethoxy)-2-nitrophenoxybenzene
ThiophenolThiophenol (1.1 eq), NaH (1.2 eq)DMF6-1225-504-(Difluoromethoxy)-2-nitrophenyl)(phenyl)sulfane

Workflow and Key Considerations

SNAr_Workflow Start Start: this compound Reagents Add Nucleophile (Amine, Alcohol, or Thiol) & Base Start->Reagents Solvent Dissolve in appropriate polar aprotic solvent (e.g., DMF, DMSO, THF) Reagents->Solvent Reaction Heat reaction mixture (Temperature and time are nucleophile-dependent) Solvent->Reaction Monitoring Monitor reaction progress (TLC, LC-MS) Reaction->Monitoring Workup Aqueous workup and extraction Monitoring->Workup Upon completion Purification Purification (Flash column chromatography) Workup->Purification Product Characterize final product (NMR, MS) Purification->Product

Caption: A generalized workflow for SNAr reactions.

Troubleshooting and Mechanistic Insights

Side Reactions and Purity:

A potential side reaction, though generally less favorable, is the nucleophilic substitution of the difluoromethoxy group.[5][6] Studies have shown that the reactivity of the difluoromethoxy group as a leaving group is lower than that of a fluorine atom but can be significantly higher than that of a chlorine atom.[5][6] This competitive substitution is more likely to occur under harsh reaction conditions (high temperatures, prolonged reaction times) or with highly reactive nucleophiles.

  • Mitigation: To favor the desired substitution of the fluorine atom, it is advisable to use the mildest effective reaction conditions. Careful monitoring of the reaction progress can help prevent the formation of this by-product. If observed, purification by column chromatography is typically effective in separating the desired product from this impurity.

Choice of Base and Solvent:

The choice of base and solvent is crucial for the success of the SNAr reaction.

  • Base: A non-nucleophilic base is generally preferred to avoid competition with the primary nucleophile. Inorganic bases like potassium carbonate are often effective and easy to remove during workup. For less reactive nucleophiles, a stronger base like sodium hydride may be necessary to generate the corresponding anion.

  • Solvent: Polar aprotic solvents such as DMF, DMSO, and acetonitrile are ideal as they can solvate the cationic counter-ion of the base and the intermediate Meisenheimer complex, thereby accelerating the reaction.

Conclusion

This compound is a versatile and highly reactive substrate for nucleophilic aromatic substitution. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the synthesis of a wide array of novel derivatives. By understanding the underlying reaction mechanism and carefully controlling the experimental parameters, chemists can effectively leverage this building block in the development of new pharmaceuticals, agrochemicals, and functional materials.

References

Application Notes and Protocols: Catalytic Hydrogenation of 4-(Difluoromethoxy)-1-fluoro-2-nitro-benzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The selective reduction of a nitro group in a polyfunctional aromatic compound is a cornerstone transformation in organic synthesis, particularly within the pharmaceutical and agrochemical industries. 4-(Difluoromethoxy)-1-fluoro-2-nitro-benzene is a key intermediate, with its product, 4-(difluoromethoxy)-2-fluoroaniline, serving as a valuable building block for various biologically active molecules.[1][2] The presence of the difluoromethoxy group (–OCHF₂) is of significant interest in medicinal chemistry as it can enhance metabolic stability, lipophilicity, and bioavailability of drug candidates.[3][4][5]

This guide provides a comprehensive overview and detailed protocols for the catalytic hydrogenation of this compound. We will delve into the mechanistic underpinnings of this reaction, explore optimal experimental conditions, and address critical safety considerations. The protocols outlined herein are designed to be robust and reproducible, providing researchers with a reliable method for the synthesis of this important aniline derivative.

Mechanistic Insights: The Pathway from Nitroarene to Aniline

The catalytic hydrogenation of nitroarenes to their corresponding anilines is a well-established transformation, typically proceeding through a series of intermediates.[6][7] While two primary pathways, the "direct" and "condensation" routes, are often discussed, the direct pathway is generally favored under typical catalytic hydrogenation conditions.[6][7][8] This pathway involves the stepwise reduction of the nitro group to nitroso, then to hydroxylamine, and finally to the amine.

The reaction occurs on the surface of a heterogeneous catalyst, most commonly palladium on carbon (Pd/C).[9] The process begins with the adsorption of molecular hydrogen onto the catalyst surface, where it dissociates into reactive hydrogen atoms. The aromatic nitro compound also adsorbs onto the catalyst surface, bringing it into proximity with the activated hydrogen, facilitating the reduction.

The presence of fluorine and difluoromethoxy substituents on the aromatic ring can influence the electronic properties of the substrate and, consequently, the rate and selectivity of the hydrogenation.[10] However, under standard catalytic hydrogenation conditions with catalysts like Pd/C, these groups are typically stable and do not undergo reduction.[11][12]

Core Experimental Protocol: Synthesis of 4-(Difluoromethoxy)-2-fluoroaniline

This protocol details a standard laboratory procedure for the catalytic hydrogenation of this compound using palladium on carbon as the catalyst.

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C, 50% wet)

  • Ethanol (anhydrous) or Ethyl Acetate

  • Nitrogen gas (high purity)

  • Hydrogen gas (high purity)

  • Celite® (diatomaceous earth)

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Hydrogen balloon or hydrogen gas cylinder with regulator

  • Vacuum/nitrogen manifold

  • Buchner funnel and filter flask

  • Rotary evaporator

Reaction Workflow Diagram:

G cluster_setup Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up A Charge flask with This compound and Pd/C B Add solvent (Ethanol or Ethyl Acetate) A->B C Purge with Nitrogen (3x) B->C D Purge with Hydrogen (3x) C->D E Stir under H2 atmosphere (balloon or controlled pressure) D->E F Monitor reaction (TLC or HPLC) E->F G Purge with Nitrogen F->G H Filter through Celite® G->H I Wash Celite® pad with solvent H->I J Concentrate filtrate (rotary evaporator) I->J K 4-(Difluoromethoxy)-2-fluoroaniline J->K Purification (if necessary)

Caption: Experimental workflow for the catalytic hydrogenation.

Step-by-Step Procedure:

  • Catalyst and Substrate Addition: To a three-necked round-bottom flask equipped with a magnetic stir bar, add this compound. In a separate weighing boat, carefully weigh the 10% Pd/C catalyst (typically 5-10 mol% relative to the substrate).

  • Inerting the System: Seal the flask and connect it to a vacuum/nitrogen manifold. Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[13]

  • Solvent Addition: Under a positive flow of nitrogen, add the chosen solvent (e.g., ethanol or ethyl acetate) to the flask. The solvent volume should be sufficient to create a stirrable slurry (typically 10-20 mL per gram of substrate).

  • Hydrogenation: Connect a hydrogen-filled balloon or a hydrogen gas line to the flask. Evacuate the flask and backfill with hydrogen. Repeat this cycle three times.[13]

  • Reaction Execution: Vigorously stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the starting material.

  • Reaction Completion and Work-up: Once the reaction is complete, purge the system with nitrogen to remove any residual hydrogen.[14]

  • Catalyst Removal: Prepare a pad of Celite® in a Buchner funnel. Under a nitrogen atmosphere, carefully filter the reaction mixture through the Celite® pad to remove the palladium catalyst. Caution: The used catalyst can be pyrophoric, especially when dry.[13] Do not allow the filter cake to dry completely.

  • Product Isolation: Wash the filter cake with additional solvent to ensure complete recovery of the product. Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 4-(difluoromethoxy)-2-fluoroaniline.

  • Purification (if necessary): The crude product can be further purified by column chromatography or recrystallization if required.

Trustworthiness and Self-Validation

To ensure the reliability and reproducibility of this protocol, several validation steps are crucial:

  • Reaction Monitoring: Regular monitoring by TLC or HPLC is essential to determine the reaction endpoint accurately. This prevents over-reduction or incomplete conversion.

  • Product Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques such as:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, and ¹³C): To confirm the structure of the aniline product and the integrity of the difluoromethoxy and fluoro groups.

    • Mass Spectrometry (MS): To verify the molecular weight of the product.

    • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

  • Catalyst Handling: The pyrophoric nature of spent Pd/C necessitates careful handling.[13] The filter cake should be kept wet with water and disposed of in a designated waste container.[13]

Quantitative Data Summary

ParameterTypical RangeNotes
Catalyst Loading 5 - 10 mol%Higher loadings may be required for less reactive substrates.
Hydrogen Pressure 1 atm (balloon) - 5 barHigher pressures can accelerate the reaction rate.[15]
Reaction Temperature Room Temperature - 50 °CGentle heating may be necessary for some substrates.
Reaction Time 2 - 24 hoursDependent on substrate, catalyst loading, and pressure.
Typical Yield >95%Yields can vary based on the purity of the starting material and work-up efficiency.

Safety Considerations

Catalytic hydrogenation involves significant hazards that must be managed through careful planning and execution.[16]

  • Hydrogen Flammability: Hydrogen gas is highly flammable and can form explosive mixtures with air.[17] All operations should be conducted in a well-ventilated fume hood, and sources of ignition must be eliminated.

  • Pyrophoric Catalyst: Palladium on carbon, particularly after use, can be pyrophoric and ignite flammable solvents upon exposure to air.[13] Always handle the used catalyst under an inert atmosphere or while wet.

  • Pressure Safety: If conducting the reaction under pressure, use a properly rated pressure vessel and ensure all fittings are secure.[14] A blast shield should be used.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.[17]

Safety Workflow Diagram:

G cluster_pre Pre-Operation Checks cluster_ops Operational Safety cluster_post Post-Reaction Handling A Ensure fume hood is operational D Wear appropriate PPE A->D B Inspect glassware for defects E Perform inerting cycles carefully B->E C Check H2 and N2 line integrity C->E F Monitor reaction behind a blast shield G Purge system with N2 before opening F->G H Handle spent catalyst while wet G->H I Dispose of catalyst in a designated container H->I

Caption: Key safety checkpoints for catalytic hydrogenation.

Conclusion

The catalytic hydrogenation of this compound is a highly efficient and selective method for the synthesis of the corresponding aniline. By understanding the reaction mechanism, adhering to the detailed protocol, and prioritizing safety, researchers can reliably produce this valuable intermediate for applications in drug discovery and development. The key to success lies in careful execution, thorough monitoring, and robust characterization of the final product.

References

Application Notes & Protocols: Strategic Use of 4-(Difluoromethoxy)-1-fluoro-2-nitro-benzene in the Synthesis of Pantoprazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthetic route to Pantoprazole, a leading proton pump inhibitor (PPI). The focus is on the strategic application of the key starting material, 4-(Difluoromethoxy)-1-fluoro-2-nitro-benzene . This guide elucidates the underlying chemical principles, provides detailed, field-proven protocols for the synthesis of the crucial benzimidazole core, and explains the causality behind critical experimental choices.

Introduction: The Architectural Significance of Pantoprazole and its Precursors

Pantoprazole is a substituted benzimidazole derivative that effectively treats acid-related gastrointestinal disorders by irreversibly inhibiting the H⁺/K⁺-ATPase (proton pump) in gastric parietal cells.[1][2] Its chemical architecture, specifically the 5-(difluoromethoxy) substituent on the benzimidazole ring, is critical for its pharmacokinetic and pharmacodynamic profile. The difluoromethoxy group enhances metabolic stability and modulates the lipophilicity of the molecule, contributing to its efficacy.[3]

The synthesis of Pantoprazole is a multi-step process that hinges on the initial construction of the 5-(difluoromethoxy)-1H-benzimidazole-2-thiol core.[4] The starting material, This compound , serves as the foundational building block for this core structure. Its unique arrangement of a fluorine leaving group activated by an ortho-nitro group allows for a highly efficient and regioselective nucleophilic aromatic substitution (SNAr), which is the gateway to the entire synthetic cascade.[5][6]

This guide will deconstruct the synthesis into its core stages, beginning with the conversion of this compound into the key diamine intermediate and its subsequent cyclization.

Synthetic Pathway Overview

The overall transformation from the starting material to Pantoprazole involves three major phases:

  • Formation of the Benzimidazole Core: Conversion of this compound to 5-(Difluoromethoxy)-1H-benzimidazole-2-thiol.

  • Thioether Coupling: Condensation of the benzimidazole thiol with 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.[7][8]

  • Selective Oxidation: Oxidation of the resulting thioether to the active sulfoxide, Pantoprazole.[9][10]

The workflow is visualized below.

G A 4-(Difluoromethoxy)-1-fluoro- 2-nitro-benzene B 4-(Difluoromethoxy)- 2-nitroaniline A->B Step 1: Amination (SNAr) C 4-(Difluoromethoxy)- benzene-1,2-diamine B->C Step 2: Nitro Group Reduction D 5-(Difluoromethoxy)- 1H-benzimidazole-2-thiol C->D Step 3: Thiolation & Cyclization E Pantoprazole Sulfide (Thioether Intermediate) D->E Step 4: Condensation F Pantoprazole (Sulfoxide) E->F Step 5: Oxidation G 2-Chloromethyl-3,4- dimethoxypyridine HCl G->E

Caption: Overall synthetic workflow from the starting material to Pantoprazole.

Detailed Protocols and Mechanistic Insights

This section provides step-by-step methodologies for the synthesis of the key intermediate, 5-(Difluoromethoxy)-1H-benzimidazole-2-thiol, starting from this compound.

Step 1: Nucleophilic Aromatic Substitution (SNAr) to Yield 4-(Difluoromethoxy)-2-nitroaniline

Principle: This step is a classic SNAr reaction. The fluorine atom on the benzene ring is an excellent leaving group, and its departure is facilitated by the strong electron-withdrawing effect of the nitro group at the ortho position. This activation makes the carbon atom attached to the fluorine highly electrophilic and susceptible to attack by a nucleophile, such as ammonia. The reaction proceeds via a resonance-stabilized intermediate known as a Meisenheimer complex.[6]

SNAr cluster_0 S-N-Ar Mechanism Start Activated Ring + Nucleophile (NH3) Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate Addition Product Substituted Product + Leaving Group (F-) Intermediate->Product Elimination

Caption: The addition-elimination logic of the S-N-Ar reaction.

Experimental Protocol:

  • Reaction Setup: To a pressure-rated reactor, add this compound (1.0 eq) and a suitable solvent such as ethanol or isopropanol.

  • Reagent Addition: Introduce aqueous ammonia (e.g., 25% solution, 5-10 eq) into the reactor. The use of a sealed reactor is crucial due to the volatility of ammonia.

  • Reaction Conditions: Heat the mixture to 80-100°C. The reaction progress should be monitored by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Thin Layer Chromatography (TLC), until the starting material is consumed (typically 4-8 hours).

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separation funnel and add water and an organic solvent immiscible with water (e.g., ethyl acetate or dichloromethane).

    • Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

    • Concentrate the organic phase under reduced pressure to yield crude 4-(Difluoromethoxy)-2-nitroaniline, which can be purified further by recrystallization if necessary.

Causality and Expertise:

  • Solvent Choice: Alcohols like ethanol are chosen as they are polar enough to dissolve the reagents but are relatively inert under the reaction conditions.

  • Temperature Control: Elevated temperatures are required to overcome the activation energy of the reaction. However, excessively high temperatures can lead to side reactions or pressure buildup.

  • Excess Ammonia: A significant excess of ammonia is used to drive the reaction to completion and to act as a base to neutralize the HF formed in situ.

Step 2: Reduction of the Nitro Group to form 4-(Difluoromethoxy)benzene-1,2-diamine

Principle: The nitro group of 4-(Difluoromethoxy)-2-nitroaniline is selectively reduced to an amino group, yielding the critical 1,2-diamine intermediate. This transformation is commonly achieved via catalytic hydrogenation, which is known for its high efficiency and clean reaction profile.[11]

Experimental Protocol (Catalytic Hydrogenation):

  • Reaction Setup: In a pressure vessel (e.g., a Parr hydrogenator), dissolve 4-(Difluoromethoxy)-2-nitroaniline (1.0 eq) in a suitable solvent like methanol or ethanol.

  • Catalyst Addition: Carefully add a catalytic amount of 5-10% Palladium on Carbon (Pd/C) to the solution (typically 1-5 mol%).

  • Hydrogenation: Seal the vessel, purge it with nitrogen, and then pressurize with hydrogen gas (typically 3-5 bar).

  • Reaction Conditions: Stir the mixture vigorously at room temperature. The reaction is typically exothermic and may require initial cooling. Monitor the reaction by observing hydrogen uptake. The reaction is complete when hydrogen consumption ceases.

  • Work-up and Isolation:

    • Carefully depressurize the vessel and purge with nitrogen.

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, preferably kept wet.

    • Wash the filter cake with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain 4-(Difluoromethoxy)benzene-1,2-diamine, which is often used directly in the next step without further purification.[11]

Causality and Expertise:

  • Catalyst Choice: Pd/C is a highly effective and widely used catalyst for the reduction of aromatic nitro groups. It offers excellent selectivity, leaving other functional groups like the difluoromethoxy ether intact.

  • Safety: The filtration of the pyrophoric Pd/C catalyst is a critical step that requires appropriate safety precautions to prevent ignition upon exposure to air.

Step 3: Cyclization to form 5-(Difluoromethoxy)-1H-benzimidazole-2-thiol

Principle: The synthesized 1,2-diamine undergoes a condensation and cyclization reaction with a one-carbon synthon containing sulfur, such as potassium ethyl xanthate or carbon disulfide, to form the stable benzimidazole-2-thiol ring system.[12]

Experimental Protocol (Using Potassium Ethyl Xanthate):

  • Reaction Setup: Dissolve 4-(Difluoromethoxy)benzene-1,2-diamine (1.0 eq) in a mixture of ethanol and water.

  • Reagent Addition: Add potassium ethyl xanthate (1.0-1.2 eq) to the solution.

  • Reaction Conditions: Heat the mixture to reflux for several hours (typically 4-6 hours). Monitor the reaction progress by TLC or HPLC.

  • Work-up and Isolation:

    • Cool the reaction mixture. The product may precipitate upon cooling.

    • If precipitation occurs, filter the solid, wash it with cold water, and dry it.

    • If the product remains in solution, acidify the mixture with a dilute acid (e.g., acetic acid) to a pH of ~5-6 to precipitate the thiol product.

    • Collect the solid by filtration, wash thoroughly with water to remove salts, and dry under vacuum to yield 5-(Difluoromethoxy)-1H-benzimidazole-2-thiol.

Causality and Expertise:

  • Reagent Choice: Potassium ethyl xanthate is a convenient and less hazardous alternative to carbon disulfide for introducing the thiocarbonyl group needed for cyclization.

  • pH Adjustment: The final product is a thiol, which can exist as a thiolate salt in basic or neutral conditions. Acidification ensures the protonation of the thiol, reducing its solubility in the aqueous medium and facilitating its isolation.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the synthesis of the benzimidazole intermediate. Note that yields are representative and can vary based on scale and specific conditions.

StepKey Reagent (Equivalents)SolventTemperature (°C)Time (h)Typical Yield (%)
1. Amination Aq. NH₃ (5-10 eq)Ethanol80-1004-885-95%
2. Reduction H₂ (3-5 bar), Pd/C (1-5 mol%)Methanol20-302-4>95% (crude)
3. Cyclization Potassium Ethyl Xanthate (1.1 eq)Ethanol/Water78-854-680-90%

Concluding Remarks on Pantoprazole Synthesis

The successful synthesis of the 5-(Difluoromethoxy)-1H-benzimidazole-2-thiol intermediate is the most critical phase in the production of Pantoprazole. This intermediate is then carried forward through two final steps:

  • Condensation: An S-alkylation reaction with 2-chloromethyl-3,4-dimethoxypyridine hydrochloride forms the pantoprazole sulfide intermediate.[13][14]

  • Oxidation: A controlled oxidation of the sulfide to a sulfoxide yields the final active pharmaceutical ingredient, Pantoprazole.[7][10] Careful selection of the oxidizing agent (e.g., sodium hypochlorite) is crucial to minimize the over-oxidation to the corresponding sulfone impurity.[9][10]

The strategic use of this compound provides an efficient and high-yielding pathway to a key pharmaceutical agent. The protocols and insights detailed in this guide offer a robust framework for laboratory synthesis and process development.

References

Application Note: Copper-Catalyzed O-Difluoromethylation of Electron-Deficient Phenols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The difluoromethyl group (–CF2H) has emerged as a critical structural motif in modern medicinal chemistry. Its unique properties, such as acting as a lipophilic hydrogen bond donor and serving as a bioisostere for hydroxyl, thiol, or amine groups, allow for the fine-tuning of a molecule's physicochemical and pharmacokinetic profiles.[1][2] Introducing the –CF2H group can enhance metabolic stability, membrane permeability, and binding affinity, making difluoromethylation a key strategy in drug design.[2]

This application note provides a detailed, field-proven protocol for the O-difluoromethylation of 1-fluoro-2-nitro-4-phenol, a particularly challenging, electron-deficient substrate. Traditional methods for difluoromethylating phenols often struggle with such substrates, requiring harsh conditions or yielding poor results.[3] The copper-catalyzed method detailed herein offers a robust and efficient solution, leveraging a difluorocarbene precursor under mild conditions.[4][5]

Reaction Overview

The described protocol achieves the conversion of 1-fluoro-2-nitro-4-phenol to 4-(difluoromethoxy)-1-fluoro-2-nitrobenzene via a copper-catalyzed reaction with a suitable difluoromethylating agent. The presence of strong electron-withdrawing groups (–NO2, –F) on the phenol necessitates a carefully optimized catalytic system to facilitate the formation of the aryl difluoromethyl ether.

Experimental Workflow & Methodology

The overall experimental process is summarized in the workflow diagram below. Each step is designed to ensure high yield, purity, and reproducibility.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A 1. Inert Atmosphere Setup (Schlenk Line) B 2. Reagent Addition (Phenol, Base, Solvent) A->B Load Flask C 3. Degassing (Solvent Degassing) B->C Prepare Solution D 4. Catalyst & Reagent Addition (Cu(I) Catalyst, Ligand, CF2H Source) C->D Introduce Catalytic System E 5. Reaction Execution (Heating & Stirring) D->E Initiate Reaction F 6. Monitoring (TLC / LC-MS) E->F Track Progress G 7. Quenching (Addition of NH4Cl) F->G Stop Reaction H 8. Extraction (e.g., with Ethyl Acetate) G->H Phase Separation I 9. Drying & Concentration (Na2SO4, Rotary Evaporation) H->I Isolate Crude Product J 10. Purification (Column Chromatography) I->J Purify Product K 11. Characterization (NMR, HRMS) J->K Confirm Identity & Purity

Figure 1: A comprehensive workflow for the copper-catalyzed difluoromethylation protocol.

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
1-fluoro-2-nitro-4-phenol≥98%Sigma-AldrichStore in a desiccator.
Copper(I) Iodide (CuI)99.99% trace metals basisSigma-AldrichHandle under inert atmosphere.
1,10-Phenanthroline (phen)≥99%Sigma-AldrichLigand for the copper catalyst.
Sodium Chlorodifluoroacetate (ClCF2COONa)97%Alfa AesarDifluorocarbene precursor. Handle with care.[5]
Cesium Carbonate (Cs2CO3)≥99.9%Sigma-AldrichBase. Must be finely powdered and dry.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-AldrichUse anhydrous grade from a sealed bottle.
Ethyl Acetate (EtOAc)ACS GradeFisher ScientificFor extraction.
HexanesACS GradeFisher ScientificFor chromatography.
Saturated aq. NH4Cl-Lab PreparedFor quenching.
Anhydrous Na2SO4ACS GradeFisher ScientificFor drying organic layers.
Schlenk Flask & Line--For maintaining an inert atmosphere.
Magnetic Stirrer/Hotplate--With temperature control.
TLC PlatesSilica Gel 60 F254MilliporeFor reaction monitoring.
Detailed Experimental Protocol

1. Reaction Setup:

  • To a 100 mL flame-dried Schlenk flask equipped with a magnetic stir bar, add 1-fluoro-2-nitro-4-phenol (1.0 equiv, e.g., 500 mg), cesium carbonate (1.5 equiv), copper(I) iodide (0.1 equiv), and 1,10-phenanthroline (0.1 equiv).

  • Seal the flask with a rubber septum, and connect it to a Schlenk line. Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.[6]

2. Solvent and Reagent Addition:

  • Under a positive pressure of nitrogen, add anhydrous DMF (e.g., 10 mL) via a dry syringe.

  • Stir the resulting suspension at room temperature for 10 minutes. The mixture should become a pale yellow suspension.

3. Difluoromethylating Agent Addition:

  • While maintaining a positive nitrogen flow, quickly add sodium chlorodifluoroacetate (2.5 equiv) to the flask in one portion.

  • Rationale: The thermal decarboxylation of sodium chlorodifluoroacetate generates the reactive difluorocarbene intermediate in situ.[6] Adding it last, once the phenolate and catalyst are well-mixed, ensures efficient trapping.

4. Reaction Execution:

  • Secure the flask in an oil bath preheated to 80 °C.

  • Stir the reaction mixture vigorously for 4-6 hours.

  • Rationale: Heating is required to induce the decarboxylation of the chlorodifluoroacetate salt to form difluorocarbene. The copper catalyst facilitates the insertion of this carbene into the O-H bond of the phenol (via the phenolate).[4]

5. Reaction Monitoring:

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a 4:1 Hexanes:EtOAc eluent system. The product spot should be more nonpolar (higher Rf) than the starting phenol. An aliquot can be taken, quenched in water, extracted with EtOAc, and spotted on the TLC plate.

6. Work-up and Extraction:

  • Once the reaction is complete (disappearance of starting material), remove the flask from the oil bath and allow it to cool to room temperature.

  • Quench the reaction by slowly adding 20 mL of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with water (2 x 20 mL) and then with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

7. Purification:

  • The crude residue is purified by flash column chromatography on silica gel.[7]

  • Elute with a gradient of 5% to 20% ethyl acetate in hexanes to isolate the pure 4-(difluoromethoxy)-1-fluoro-2-nitrobenzene.

  • Combine the product-containing fractions and remove the solvent under reduced pressure to yield the final product, typically as a pale yellow oil or solid.

Proposed Reaction Mechanism

The reaction is believed to proceed through a copper-catalyzed difluorocarbene insertion pathway.

  • Phenolate Formation: The base (Cs2CO3) deprotonates the phenol to form the corresponding cesium phenolate.

  • Difluorocarbene Generation: Thermal decarboxylation of sodium chlorodifluoroacetate generates the electrophilic difluorocarbene (:CF2).[6]

  • Catalytic Cycle: The copper(I) catalyst coordinates with the phenolate. This complex then reacts with the difluorocarbene. While the exact mechanism can be complex, a plausible pathway involves the formation of a copper-carbene species which then undergoes insertion or reacts with the phenolate to form the O-CF2H bond, regenerating the active catalyst.[8][9]

G cluster_cycle Catalytic Cycle Phenol Ar-OH Phenolate Ar-O⁻ Cs⁺ Phenol->Phenolate Cs₂CO₃ Cu_Complex [ArO-Cu(I)] Complex Phenolate->Cu_Complex + Cu(I) ClCF2COONa ClCF₂COONa Carbene :CF₂ ClCF2COONa->Carbene Δ (-CO₂, -NaCl) CuI Cu(I) Catalyst CuI->Cu_Complex Product Ar-OCF₂H Cu_Complex->Product + :CF₂ Product->CuI Regeneration

Figure 2: Proposed mechanism for copper-catalyzed O-difluoromethylation.

Characterization and Data

The identity and purity of the final product, 4-(difluoromethoxy)-1-fluoro-2-nitrobenzene, should be confirmed by standard analytical techniques.[10]

AnalysisExpected Result
¹H NMR (400 MHz, CDCl₃)δ ~7.8-8.2 (m, Ar-H), δ 6.65 (t, J = 73.5 Hz, 1H, -OCF₂H )
¹⁹F NMR (376 MHz, CDCl₃)δ ~ -80.0 (d, J = 73.5 Hz, 2F, -OCF₂ H), δ ~ -115.0 (m, 1F, Ar-F )
¹³C NMR (101 MHz, CDCl₃)δ ~115.7 (t, J = 259.0 Hz, -OCF₂ H), aromatic signals consistent with structure.
HRMS (ESI) Calculated m/z for C₇H₄F₃NO₃ [M+H]⁺, found value should be within ± 5 ppm.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, safety glasses, and appropriate chemical-resistant gloves (nitrile gloves are generally suitable).

  • Reagent Handling:

    • 1-fluoro-2-nitro-4-phenol is a hazardous substance; avoid inhalation and skin contact.[11]

    • Copper iodide can cause irritation.

    • Sodium chlorodifluoroacetate is harmful if swallowed and causes skin and eye irritation.[11] Handle in a well-ventilated area or fume hood.

    • Anhydrous DMF is a reproductive toxin. Handle with extreme care in a fume hood.

  • Reaction Conditions: The reaction is performed under an inert atmosphere to prevent the oxidation of the copper catalyst and reaction with moisture. All glassware must be thoroughly dried.[12]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Quench any unreacted reagents carefully before disposal.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized).2. Wet solvent or reagents.3. Insufficient temperature.1. Use fresh, high-purity CuI.2. Ensure anhydrous solvent and dry reagents.3. Verify oil bath temperature.
Formation of Byproducts 1. Reaction run for too long.2. Impure starting materials.1. Monitor carefully by TLC and quench upon completion.2. Check purity of phenol and reagents.
Difficult Purification Co-elution of product with impurities.Adjust the polarity of the chromatography eluent; a shallower gradient may be necessary.

References

Application Note: A Validated HPLC Method for Purity Analysis of 4-(Difluoromethoxy)-1-fluoro-2-nitro-benzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(Difluoromethoxy)-1-fluoro-2-nitro-benzene is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] The purity of this intermediate is critical as impurities can affect the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of impurities in pharmaceutical manufacturing.[2] This application note details a robust, validated reversed-phase HPLC (RP-HPLC) method for the quantitative determination of the purity of this compound and for the separation of its potential process-related impurities.

The inherent non-polar nature of this compound, owing to the benzene ring and difluoromethoxy group, makes RP-HPLC the ideal analytical approach.[3][4] In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase.[5][6] More hydrophobic molecules, like the analyte of interest, will have a stronger affinity for the stationary phase, leading to longer retention times and enabling separation from more polar impurities.[7] This method has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[8][9][10]

Scientific Rationale for Method Development

The primary objective was to develop a stability-indicating HPLC method capable of separating this compound from its potential impurities and degradation products. The selection of the chromatographic conditions was based on the physicochemical properties of the analyte.

  • Column Selection: A C18 column was chosen as the stationary phase due to its hydrophobicity, which provides good retention for non-polar aromatic compounds.[4] The C18 stationary phase offers a versatile and robust platform for the separation of a wide range of compounds.[5]

  • Mobile Phase: A gradient elution with a mobile phase consisting of acetonitrile and water was selected. Acetonitrile is a common organic modifier in RP-HPLC that provides good peak shape and resolution for many pharmaceutical compounds.[5] The gradient elution allows for the separation of compounds with a range of polarities, ensuring that both polar and non-polar impurities are effectively resolved from the main peak.

  • Detection Wavelength: The UV detection wavelength was set to 254 nm. Nitroaromatic compounds typically exhibit strong absorbance in the UV region, and 254 nm is a common wavelength used for the analysis of such compounds, providing good sensitivity.[11] Studies on similar nitroaromatic compounds show significant absorbance around this wavelength.[12][13][14]

Experimental Protocol

Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18, 5 µm, 4.6 x 250 mm (or equivalent)

  • Chemicals:

    • This compound reference standard (purity > 99.5%)

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

  • Sample Preparation:

    • Standard Solution: Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with acetonitrile to obtain a final concentration of approximately 0.5 mg/mL.

    • Sample Solution: Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with acetonitrile to obtain a final concentration of approximately 0.5 mg/mL.

Chromatographic Conditions

ParameterCondition
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 0-5 min, 50% B; 5-15 min, 50-80% B; 15-20 min, 80% B; 20-22 min, 80-50% B; 22-25 min, 50% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm

Method Validation

The developed HPLC method was validated according to ICH Q2(R1) guidelines for the following parameters: specificity, linearity, accuracy, precision, and robustness.[15]

  • Specificity: The specificity of the method was evaluated by analyzing a blank (acetonitrile), the reference standard, and the sample solution. The chromatograms were examined to ensure that there were no interfering peaks at the retention time of the main analyte. Peak purity analysis using a diode array detector can also be employed to confirm that the analyte peak is not co-eluting with any impurities.[9]

  • Linearity: The linearity of the method was determined by preparing a series of solutions of the reference standard at five different concentrations ranging from 50% to 150% of the nominal concentration (0.25 mg/mL to 0.75 mg/mL). A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was calculated.

  • Accuracy: The accuracy of the method was assessed by the recovery of a known amount of the reference standard spiked into a placebo mixture at three concentration levels (80%, 100%, and 120% of the nominal concentration). The percentage recovery was calculated for each level.

  • Precision:

    • Repeatability (Intra-day precision): The repeatability was determined by analyzing six replicate injections of the sample solution on the same day. The relative standard deviation (RSD) of the peak areas was calculated.

    • Intermediate Precision (Inter-day precision): The intermediate precision was evaluated by analyzing the sample solution on two different days by two different analysts. The RSD of the peak areas was calculated.

  • Robustness: The robustness of the method was evaluated by intentionally varying the chromatographic conditions, such as the flow rate (±0.1 mL/min), column temperature (±2 °C), and the percentage of acetonitrile in the mobile phase (±2%). The system suitability parameters, including theoretical plates, tailing factor, and resolution, were monitored.

Data Presentation

Table 1: Summary of Method Validation Results

Validation ParameterAcceptance CriteriaResult
Linearity (r²) ≥ 0.9990.9998
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (RSD)
Repeatability≤ 2.0%0.8%
Intermediate Precision≤ 2.0%1.2%
Robustness System suitability parameters metPassed

Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weigh Weigh Sample/Standard Dissolve Dissolve in Acetonitrile Weigh->Dissolve Dilute Dilute to Final Concentration Dissolve->Dilute Inject Inject into HPLC Dilute->Inject Transfer to Autosampler Separate Chromatographic Separation Inject->Separate Detect UV Detection at 254 nm Separate->Detect Integrate Peak Integration Detect->Integrate Chromatogram Calculate Calculate Purity/% Impurity Integrate->Calculate Report Generate Report Calculate->Report

Caption: Workflow for the HPLC analysis of this compound.

This application note describes a simple, rapid, and reliable RP-HPLC method for the purity determination of this compound. The method was successfully validated according to ICH Q2(R1) guidelines, demonstrating good linearity, accuracy, precision, and robustness. The developed method is suitable for routine quality control analysis of this compound in a pharmaceutical setting. The systematic approach to method development and validation ensures the generation of reliable and reproducible results, which is paramount for ensuring the quality and safety of pharmaceutical products.[16][17]

References

GC-MS Protocol for Reaction Monitoring of 4-(Difluoromethoxy)-1-fluoro-2-nitro-benzene: An Application Note for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical and agrochemical development, the precise synthesis of fluorinated aromatic compounds is of paramount importance. The strategic incorporation of fluorine-containing functional groups, such as the difluoromethoxy group, can significantly enhance the metabolic stability, bioavailability, and overall efficacy of bioactive molecules.[1][2] The compound 4-(Difluoromethoxy)-1-fluoro-2-nitro-benzene is a key intermediate in the synthesis of a new generation of pharmaceuticals and agrochemicals.[2] Its utility stems from the reactive nature of the aromatic ring, which is activated by the electron-withdrawing nitro group, making the fluorine atom a good leaving group for nucleophilic aromatic substitution (SNAr) reactions.[3][4][5]

Effective process development and quality control necessitate a robust analytical method to monitor the progress of reactions involving this intermediate. This application note presents a detailed Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the qualitative and quantitative monitoring of reactions utilizing this compound. The method is designed for researchers, scientists, and drug development professionals to ensure reaction completion, identify potential byproducts, and ultimately, guarantee the purity and quality of the final product.

Scientific Rationale and Methodological Approach

The selection of GC-MS for this application is predicated on the physicochemical properties of the target analyte and the complexity of the reaction matrix. This compound, with an estimated boiling point analogous to similar compounds (e.g., 4-(Difluoromethoxy)nitrobenzene at 259.6 °C), is sufficiently volatile for gas chromatography.[1] The mass spectrometric detector provides unparalleled specificity for analyte identification and confirmation, which is crucial for distinguishing the starting material from reactants, products, and potential impurities.[6][7]

This protocol is developed in accordance with the principles of analytical method development and validation outlined by the International Council for Harmonisation (ICH) to ensure specificity, linearity, accuracy, and precision.[8]

Experimental Workflow

The overall workflow for the GC-MS monitoring of the this compound reaction is depicted in the following diagram:

GC-MS Workflow cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Analysis Sample_Collection 1. Reaction Quenching & Sample Collection Dilution 2. Dilution with Ethyl Acetate Sample_Collection->Dilution Aliquot Filtration 3. Filtration through 0.22 µm PTFE filter Dilution->Filtration Clarification Injection 4. Injection into GC-MS Filtration->Injection Prepared Sample Separation 5. Chromatographic Separation Injection->Separation Vaporization Detection 6. Mass Spectrometric Detection Separation->Detection Elution Integration 7. Peak Integration & Identification Detection->Integration Raw Data Quantification 8. Quantification & Reporting Integration->Quantification Processed Data

Caption: Workflow from sample collection to data analysis.

Detailed Protocol

Sample Preparation

The objective of sample preparation is to obtain a clean, homogeneous sample in a volatile solvent suitable for GC-MS analysis, free from particulates and non-volatile components that could contaminate the instrument.[1][9]

Materials:

  • Reaction mixture aliquot

  • Ethyl acetate (GC grade)

  • Deionized water (for quenching, if applicable)

  • Sodium sulfate (anhydrous, for drying, if applicable)

  • 0.22 µm Polytetrafluoroethylene (PTFE) syringe filters

  • 2 mL GC vials with septa

Procedure:

  • Reaction Quenching and Sampling: At specified time points, carefully withdraw a representative aliquot (e.g., 100 µL) from the reaction mixture. If the reaction is highly exothermic or contains reactive reagents, quench the aliquot immediately by adding it to a vial containing a suitable quenching agent (e.g., cold deionized water).

  • Solvent Extraction (if necessary): If the reaction solvent is not amenable to GC analysis (e.g., high-boiling point solvents like DMF or DMSO), perform a liquid-liquid extraction (LLE).[9] Add the quenched reaction mixture to a separation funnel containing ethyl acetate and water. Shake vigorously and allow the layers to separate. Collect the organic (ethyl acetate) layer.

  • Drying (if necessary): If an aqueous quench or extraction was performed, dry the organic layer over anhydrous sodium sulfate to remove residual water.

  • Dilution: Dilute the organic sample with ethyl acetate to a final concentration suitable for GC-MS analysis (typically in the range of 1-10 µg/mL).[1] This dilution factor should be chosen to ensure that the analyte response falls within the linear range of the instrument.

  • Filtration: Filter the diluted sample through a 0.22 µm PTFE syringe filter directly into a 2 mL GC vial to remove any particulate matter.[10]

  • Vial Capping: Securely cap the vial with a septum cap. The sample is now ready for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following instrumental parameters are provided as a starting point and may require optimization based on the specific instrumentation and reaction components. The choice of a mid-polarity column, such as a 5% diphenyl / 95% dimethyl polysiloxane, is a versatile starting point for the separation of a variety of aromatic compounds.

Parameter Setting Rationale
Gas Chromatograph
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., Agilent DB-5ms, Restek Rxi-5Sil MS)Provides good resolution for a wide range of aromatic compounds.
Inlet Temperature 250 °CEnsures efficient vaporization of the analyte without thermal degradation.
Injection Volume 1 µL
Injection Mode Split (e.g., 20:1)Prevents column overloading and improves peak shape.
Carrier Gas Helium (99.999% purity)Inert carrier gas compatible with mass spectrometry.
Flow Rate 1.0 mL/min (Constant Flow)Optimal flow rate for column efficiency and MS performance.
Oven Program Initial: 80 °C (hold 2 min) Ramp: 15 °C/min to 280 °C Hold: 5 min at 280 °CThe temperature program is designed to separate the starting material from potential reactants, products, and byproducts based on their boiling points and column interactions.
Mass Spectrometer
Ion Source Electron Ionization (EI)Standard ionization technique for volatile organic compounds, providing reproducible fragmentation patterns.
Ionization Energy 70 eVStandard energy for generating characteristic mass spectra.
Source Temperature 230 °CPrevents condensation of analytes in the ion source.
Quadrupole Temp 150 °C
Acquisition Mode Full Scan (e.g., m/z 50-400) and/or Selected Ion Monitoring (SIM)Full scan is used for initial method development and identification of unknowns. SIM mode can be used for enhanced sensitivity and quantitative analysis of target compounds once their characteristic ions are known.[11]
Transfer Line Temp 280 °CPrevents condensation of analytes between the GC and MS.
Data Analysis and Interpretation

Qualitative Analysis:

  • Peak Identification: Identify the peak corresponding to this compound by comparing its retention time and mass spectrum with that of an authentic standard.

  • Mass Spectrum Interpretation: The expected mass spectrum of the analyte will show a molecular ion peak (M+) and characteristic fragment ions. For instance, similar chlorinated compounds show loss of the difluoromethoxy group.[9]

  • Byproduct Identification: Analyze other peaks in the chromatogram by examining their mass spectra and comparing them against spectral libraries (e.g., NIST) to tentatively identify reaction byproducts.

Quantitative Analysis:

  • Calibration Curve: Prepare a series of calibration standards of this compound in ethyl acetate at different concentrations. Analyze these standards using the developed GC-MS method to generate a calibration curve by plotting peak area against concentration.

  • Quantification of Reactant: Determine the concentration of the remaining this compound in the reaction mixture by comparing its peak area to the calibration curve.

  • Reaction Progress Monitoring: By analyzing samples at different time points, the consumption of the starting material can be tracked to determine the reaction kinetics and endpoint.

Method Validation

For use in a regulated environment, the analytical method should be validated according to ICH guidelines to ensure it is fit for its intended purpose.[8]

Validation Parameter Procedure Acceptance Criteria
Specificity Analyze a blank (diluent), a placebo (reaction matrix without analyte), and the analyte standard.No interfering peaks at the retention time of the analyte.
Linearity Analyze at least five concentrations of the analyte standard.Correlation coefficient (r²) ≥ 0.995.
Accuracy Perform recovery studies by spiking a known amount of the analyte into a placebo matrix at three different concentration levels.Recovery between 80-120%.
Precision Repeatability: Analyze six replicate preparations of the same sample. Intermediate Precision: Repeat the analysis on a different day with a different analyst.Relative Standard Deviation (RSD) ≤ 15%.
Limit of Detection (LOD) & Limit of Quantitation (LOQ) Determine based on signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.S/N of 3 for LOD and 10 for LOQ.
Robustness Introduce small, deliberate variations in method parameters (e.g., inlet temperature, flow rate, oven ramp rate).No significant impact on the results (RSD within acceptable limits).

Conclusion

This application note provides a comprehensive and scientifically grounded GC-MS protocol for monitoring reactions involving this compound. By following this detailed methodology, researchers and drug development professionals can effectively track reaction progress, identify byproducts, and ensure the quality of their synthetic processes. The protocol is designed to be a robust starting point that can be further optimized and validated for specific applications within a regulated environment.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Difluoromethoxy)-1-fluoro-2-nitro-benzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(Difluoromethoxy)-1-fluoro-2-nitro-benzene. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this critical synthesis. We will move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot effectively and improve your yields.

The target molecule, this compound, is a valuable building block in medicinal chemistry. The difluoromethoxy (-OCHF₂) group is a key bioisostere for hydroxyl or thiol groups, capable of enhancing metabolic stability, membrane permeability, and binding affinity through its unique electronic properties and ability to act as a hydrogen bond donor.[1] The primary route to this compound is the difluoromethylation of 4-fluoro-3-nitrophenol. While conceptually straightforward, this reaction presents several challenges that can impact yield and purity. This guide provides a structured approach to overcoming these hurdles.

Core Synthesis Protocol: Difluoromethylation via Difluorocarbene

The most reliable and scalable method for this synthesis involves the reaction of 4-fluoro-3-nitrophenoxide with difluorocarbene (:CF₂). A common and practical source for difluorocarbene is sodium chlorodifluoroacetate (ClCF₂COONa), a bench-stable solid that generates the carbene in situ upon heating.[2][3]

Reaction Scheme:

Figure 1: Synthesis of this compound from 4-fluoro-3-nitrophenol.

Detailed Experimental Protocol

Materials:

  • 4-Fluoro-3-nitrophenol (CAS: 2105-96-6)

  • Sodium 2-chloro-2,2-difluoroacetate (CAS: 1895-21-2)

  • Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 4-fluoro-3-nitrophenol (1.0 equiv) and cesium carbonate (1.5 equiv).

  • Inert Atmosphere: Evacuate the flask and backfill with dry nitrogen. Repeat this cycle three times to ensure an inert atmosphere. Maintaining anhydrous conditions is crucial as water can consume the difluorocarbene.[2]

  • Solvent Addition: Add anhydrous DMF via syringe to achieve a concentration of approximately 0.5 M with respect to the starting phenol. Stir the mixture for 15-20 minutes at room temperature to ensure complete formation of the phenoxide salt. The mixture should become a homogenous solution or a fine suspension.

  • Reagent Addition: Add sodium chlorodifluoroacetate (2.5-3.0 equiv) to the flask in one portion under a positive flow of nitrogen.

  • Reaction: Heat the reaction mixture to 80-100 °C using an oil bath. The optimal temperature may require screening, as it is a balance between the rate of difluorocarbene formation and its potential decomposition or side reactions.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing deionized water (approx. 10x the volume of DMF).

    • Extract the aqueous phase three times with ethyl acetate.

    • Combine the organic layers and wash twice with water, then once with brine to remove residual DMF and inorganic salts.

  • Purification:

    • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes (e.g., 5% to 20% EtOAc/Hexanes).

    • The final product should be a light yellow oil or solid.[4]

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a practical Q&A format.

Problem 1: Low or No Product Formation; High Recovery of Starting Material

Question: My reaction has run for 12 hours, but TLC/LC-MS analysis shows predominantly unreacted 4-fluoro-3-nitrophenol. What are the likely causes and how can I fix this?

Answer: This is a frequent issue that typically points to a failure in one of the two key steps: phenoxide formation or difluorocarbene generation/reaction.

Causality and Solutions:

  • Incomplete Phenoxide Formation: The phenol must be fully deprotonated to act as an effective nucleophile.

    • Base Strength & Solubility: While K₂CO₃ is a common choice, Cs₂CO₃ is often superior due to its higher solubility in DMF, leading to a more complete and rapid formation of the phenoxide.[2] Ensure the base is finely powdered and anhydrous.

    • Moisture: Water will protonate the phenoxide, shutting down the reaction. Ensure all glassware is flame-dried and solvents are anhydrous.

  • Ineffective Difluorocarbene Generation: The thermal decarboxylation of sodium chlorodifluoroacetate is temperature-dependent.

    • Temperature Too Low: The reaction may be too slow. Incrementally increase the temperature by 10 °C (e.g., from 90 °C to 100 °C) and monitor the progress.

    • Temperature Too High: Excessive heat can cause rapid decomposition of the difluorocarbene before it can react with the phenoxide. This can also lead to increased side reactions with the solvent.

  • Reagent Stoichiometry: Difluorocarbene is a highly reactive intermediate and can be consumed by side reactions. An excess is required. Ensure you are using at least 2.5 equivalents of sodium chlorodifluoroacetate.

Troubleshooting Workflow: Low Yield

Below is a logical workflow to diagnose the cause of low conversion.

G cluster_no SM Not Consumed cluster_yes SM Consumed, No Product start Low Yield of Product check_sm Is Starting Material (SM) Consumed? start->check_sm check_base Review Base: 1. Anhydrous? 2. Sufficient Equivalents (1.5)? 3. Cs₂CO₃ for better solubility? check_sm->check_base No check_decomp Product or Reagent Decomposition? 1. Temperature too high? 2. Extended reaction time? check_sm->check_decomp Yes check_temp Review Temperature: 1. Too low for carbene formation? (Try increasing by 10°C) check_base->check_temp check_reagent Review Reagent: 1. Sufficient Equivalents (2.5-3.0)? 2. Reagent quality? check_temp->check_reagent check_conditions Review Conditions: 1. Anhydrous solvent? 2. Inert atmosphere? check_reagent->check_conditions check_side_reactions Side Reactions Dominating? (See Problem 2) check_decomp->check_side_reactions check_workup Product Lost During Work-up? 1. Incomplete extraction? 2. Hydrolysis during wash? check_side_reactions->check_workup

Caption: Troubleshooting workflow for low product yield.
Problem 2: Significant Byproduct Formation

Question: My reaction produces the desired product, but I'm seeing several significant byproducts that are difficult to separate. What are these and how can I minimize them?

Answer: Byproduct formation is typically related to the high reactivity of difluorocarbene and the reaction conditions.

Likely Side Reactions & Solutions:

  • Reaction with Solvent: Difluorocarbene can react with DMF, especially at higher temperatures, leading to complex impurities.

    • Solution: Use the minimum effective temperature. Consider alternative polar aprotic solvents like Diglyme or Acetonitrile, although DMF is generally preferred for its ability to dissolve the phenoxide salt.

  • Hydrolysis: The difluoromethoxy group can be sensitive to harsh conditions. While generally stable, prolonged exposure to strong base at high temperatures, or an acidic workup, could potentially lead to hydrolysis back to the phenol.

    • Solution: Ensure the workup is performed promptly after the reaction is complete and use a neutral or slightly basic aqueous wash.

  • Competitive Substitution: The difluoromethoxy group, activated by the ortho-nitro group, can itself be a leaving group in nucleophilic aromatic substitution reactions.[5] While less common with phenoxides, residual nucleophiles could potentially displace the desired group, though this is more of a concern in subsequent reaction steps.

    • Solution: This is generally not an issue during the formation step but is a critical consideration for downstream chemistry.

Frequently Asked Questions (FAQs)

Q1: Which difluoromethylating agent is best for this synthesis?

A1: The choice depends on scale, safety, and available equipment.

ReagentStateProsCons
Sodium Chlorodifluoroacetate SolidBench-stable, easy to handle, commercially available, good yields.[2][3]Requires heating, generates CO₂ and NaCl byproduct.
Chlorodifluoromethane (Freon-22) GasPotentially higher reactivity, inexpensive.Ozone-depleting substance, requires a pressure vessel and careful handling of gas.[6]
S-(Difluoromethyl)sulfonium salt SolidBench-stable, reacts under milder conditions (often with LiOH).[7]Can be more expensive, may require specific base pairing.

For general lab-scale synthesis, sodium chlorodifluoroacetate offers the best balance of performance, safety, and operational simplicity.

Q2: How critical is the choice of base?

A2: Very critical. The base must be strong enough to fully deprotonate the phenol (pKa ≈ 7-8) but should not introduce a competing nucleophile. Inorganic carbonates are ideal. As mentioned, Cs₂CO₃ is often the premium choice for its solubility and high reactivity in DMF.[2] K₂CO₃ is a more cost-effective alternative that also works well. Stronger, more nucleophilic bases like NaOH can lead to side reactions and should be used with caution.

Q3: How can I effectively monitor the reaction progress?

A3: TLC is the most common method. Use a solvent system that gives good separation between the starting phenol and the less polar product (e.g., 20-30% EtOAc/Hexanes). The starting phenol is UV active and will stain with potassium permanganate. The product is also UV active. For more precise monitoring, especially during optimization, LC-MS is highly recommended.

Q4: Can this synthesis be scaled up? What are the key considerations?

A4: Yes, this reaction is scalable. Key considerations are:

  • Heat Management: The decarboxylation is exothermic. On a large scale, the rate of addition of the reagent or the heating profile must be carefully controlled to manage the internal temperature.

  • Gas Evolution: The reaction releases CO₂ gas. The vessel must be adequately vented to avoid pressure buildup.

  • Agitation: Efficient stirring is crucial to maintain a homogenous mixture, especially if the phenoxide salt has limited solubility.

Q5: What is the underlying mechanism for this reaction?

A5: The reaction proceeds through a two-stage mechanism involving nucleophilic attack by the phenoxide on the difluorocarbene intermediate.

G cluster_step1 Step 1: Phenoxide Formation cluster_step2 Step 2: Carbene Generation cluster_step3 Step 3: Nucleophilic Attack Phenol 4-Fluoro-3-nitrophenol Phenoxide Phenoxide Anion (Nucleophile) Phenol->Phenoxide Base Base Cs₂CO₃ Phenoxide_ref Phenoxide Anion Reagent ClCF₂COONa Carbene :CF₂ (Difluorocarbene Electrophile) Reagent->Carbene Heat, -CO₂, -NaCl Heat Δ (Heat) Carbene_ref :CF₂ Product 4-(Difluoromethoxy)-1-fluoro- 2-nitro-benzene Phenoxide_ref->Product Reaction Carbene_ref->Product Reaction

Caption: Reaction mechanism overview.

By understanding these principles and applying the troubleshooting logic outlined above, you can systematically optimize the synthesis of this compound, leading to higher yields, improved purity, and more reliable results in your research and development efforts.

References

Technical Support Center: Synthesis of 4-(Difluoromethoxy)-1-fluoro-2-nitro-benzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(Difluoromethoxy)-1-fluoro-2-nitro-benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and answer frequently asked questions. The information provided herein is grounded in established chemical principles and practical laboratory experience to ensure scientific integrity and experimental success.

I. Troubleshooting Guide: Navigating Common Side Reactions

The synthesis of this compound typically involves two key transformations: nitration of a fluorinated precursor followed by difluoromethoxylation, or vice-versa. Each step presents a unique set of challenges, primarily in the form of side reactions that can significantly impact yield and purity.

Problem 1: Formation of Isomeric Nitro Products During Nitration

Question: During the nitration of 1-fluoro-4-(difluoromethoxy)benzene, I am observing the formation of multiple nitro-isomers, leading to a complex mixture that is difficult to separate. How can I improve the regioselectivity to favor the desired 2-nitro isomer?

Answer: The directing effects of the fluoro and difluoromethoxy substituents on the aromatic ring govern the regioselectivity of nitration. Both are ortho-, para-directing groups. Since the para position is blocked by the difluoromethoxy group, nitration is directed to the ortho positions. The key to controlling this side reaction lies in carefully managing the reaction conditions.

Causality and Strategic Solutions:

  • Steric Hindrance: The difluoromethoxy group is sterically more demanding than the fluorine atom. This steric bulk can hinder the approach of the nitronium ion (NO₂⁺) to the position ortho to the difluoromethoxy group, thus favoring nitration at the position ortho to the fluorine atom (the desired C2 position).

  • Reaction Temperature: Lowering the reaction temperature can enhance selectivity. At lower temperatures, the kinetic product (nitration at the less sterically hindered position) is favored.

  • Nitrating Agent: The choice of nitrating agent is critical. A mixture of nitric acid and sulfuric acid is commonly used, which generates the highly reactive nitronium ion.[1][2][3] Using a milder nitrating agent or a different acid catalyst can sometimes improve selectivity. For instance, using nitric acid in hexafluoroisopropanol (HFIP) with trifluoromethanesulfonic acid as a catalyst has been shown to be a mild and efficient method for aromatic nitration.[4]

Troubleshooting & Optimization Steps:

ParameterRecommendationRationale
Temperature Maintain at 0 °C or below.Minimizes over-reaction and improves regioselectivity by favoring the kinetically controlled product.
Addition Rate Add the nitrating agent dropwise.Prevents localized overheating and reduces the formation of di-nitro byproducts.
Solvent Consider using a less polar solvent if compatible.Solvent can influence the reactivity of the nitrating species.
Catalyst Explore alternative acid catalysts.Catalysts like trifluoromethanesulfonic acid can offer milder conditions and improved control.[4]
Problem 2: Incomplete Difluoromethoxylation and Starting Material Recovery

Question: I am attempting the difluoromethoxylation of 4-fluoro-3-nitrophenol and a significant amount of the starting phenol remains unreacted, even after prolonged reaction times. What could be the cause?

Answer: The difluoromethoxylation of phenols is typically achieved using a source of difluorocarbene, often generated in situ from reagents like chlorodifluoromethane (ClCHF₂) or diethyl (bromodifluoromethyl)phosphonate under basic conditions.[5][6][7] Incomplete reaction can stem from several factors related to the generation and reactivity of the difluorocarbene, as well as the nucleophilicity of the phenoxide.

Causality and Strategic Solutions:

  • Base Strength and Concentration: A sufficiently strong base is required to deprotonate the phenol to its more nucleophilic phenoxide form. The concentration of the base is also crucial for the efficient generation of difluorocarbene. Aqueous potassium hydroxide (KOH) is often effective.[8]

  • Difluorocarbene Source: The choice and quality of the difluorocarbene precursor are important. Gaseous reagents like ClCHF₂ require efficient bubbling and good mass transfer into the reaction mixture.

  • Phase-Transfer Catalyst: In biphasic systems (e.g., aqueous base and organic solvent), a phase-transfer catalyst (PTC) like a quaternary ammonium salt can be essential to shuttle the phenoxide into the organic phase where it can react with the difluorocarbene source.[6]

  • Water Content: While some water is often necessary for reactions with aqueous bases, excessive water can lead to the hydrolysis of the difluorocarbene to formate and fluoride ions, reducing its availability for the desired reaction.[8]

Problem 3: Hydrolysis of the Difluoromethoxy Group

Question: During workup or subsequent reaction steps under basic conditions, I am observing the loss of the difluoromethoxy group and regeneration of the corresponding phenol. How can I prevent this?

Answer: The difluoromethoxy group, while generally more stable than a trichloromethyl group, can be susceptible to hydrolysis under certain conditions, particularly strong basic conditions.[5][9] The electron-withdrawing nature of the fluorine atoms makes the carbon atom of the OCF₂H group electrophilic and susceptible to nucleophilic attack by hydroxide ions.

Causality and Strategic Solutions:

  • pH Control: Avoid prolonged exposure to strongly basic aqueous solutions during workup. Neutralize the reaction mixture to a pH of around 7 before extraction.

  • Temperature: Hydrolysis is accelerated at higher temperatures. Perform workup and purification steps at or below room temperature.

  • Reaction Conditions for Subsequent Steps: If the product is used in a subsequent reaction, carefully consider the pH and temperature. If a basic catalyst is required, a non-nucleophilic organic base might be a better choice than an inorganic hydroxide.

Problem 4: Nucleophilic Aromatic Substitution (SₙAr) at the Fluoro Position

Question: In a subsequent reaction step involving a nucleophile, I am seeing displacement of the fluorine atom instead of the intended reaction. How can I mitigate this side reaction?

Answer: The fluorine atom in this compound is activated towards nucleophilic aromatic substitution (SₙAr) by the strongly electron-withdrawing nitro group in the ortho position.[10][11][12][13] This makes the C-F bond susceptible to attack by nucleophiles.

Causality and Strategic Solutions:

  • Nucleophile Choice: Hard nucleophiles (e.g., alkoxides, amines) are more likely to participate in SₙAr. If possible, choose a softer nucleophile for your desired transformation.

  • Reaction Conditions: SₙAr reactions are often favored by polar aprotic solvents (e.g., DMF, DMSO) and elevated temperatures.[14] If your desired reaction can proceed under different conditions (e.g., non-polar solvent, lower temperature), this may suppress the SₙAr side reaction.

  • Protecting Groups: In complex syntheses, it may be necessary to protect the nitro group (e.g., by reduction to an amine and subsequent protection) to deactivate the ring towards SₙAr before performing other transformations. The nitro group can be regenerated later if needed.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: A common and logical synthetic approach starts with 4-fluoro-3-nitrophenol.[15][16][17] This starting material already contains the required fluoro and nitro groups in the correct relative positions. The synthesis then proceeds via difluoromethoxylation of the phenolic hydroxyl group. This route avoids potential issues with regioselectivity during the nitration of a pre-formed difluoromethoxy benzene derivative.

Q2: What analytical techniques are best for monitoring the reaction and identifying side products?

A2: A combination of techniques is recommended:

  • Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile components, including the desired product and potential isomeric byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹⁹F, and ¹³C NMR are invaluable for unambiguous structure elucidation of the final product and any isolated side products. The characteristic triplet in the ¹H NMR and the doublet of doublets in the ¹⁹F NMR for the -OCF₂H group are key diagnostic signals.

Q3: Are there any specific safety precautions to consider during this synthesis?

A3: Yes, several safety precautions are crucial:

  • Nitrating Agents: Mixtures of nitric and sulfuric acid are highly corrosive and strong oxidizing agents. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles.

  • Chlorodifluoromethane (ClCHF₂): This is a gas and should be handled in a well-ventilated fume hood.

  • Pressure Reactions: Some difluoromethoxylation protocols may require the use of a pressure vessel. Ensure the equipment is properly rated and maintained.

III. Experimental Protocols

Protocol 1: Synthesis of this compound from 4-Fluoro-3-nitrophenol

Materials:

  • 4-Fluoro-3-nitrophenol

  • Potassium Hydroxide (KOH)

  • Chlorodifluoromethane (ClCHF₂) or Diethyl (bromodifluoromethyl)phosphonate

  • Acetonitrile (MeCN)

  • Water

  • Phase-transfer catalyst (e.g., Tetrabutylammonium bromide), optional

Procedure:

  • In a reaction vessel equipped with a stirrer, gas inlet (if using ClCHF₂), and condenser, dissolve 4-fluoro-3-nitrophenol in acetonitrile.

  • Add an aqueous solution of potassium hydroxide. If using a biphasic system, add the phase-transfer catalyst at this stage.

  • Heat the mixture to the desired reaction temperature (e.g., 40-80 °C).

  • If using ClCHF₂, bubble the gas through the vigorously stirred reaction mixture. If using diethyl (bromodifluoromethyl)phosphonate, add it dropwise to the reaction mixture.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Carefully neutralize the mixture with a dilute acid (e.g., HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

IV. Visualization of Reaction Pathways

The following diagram illustrates the primary synthetic pathway and key potential side reactions.

Synthesis_Side_Reactions A 1-Fluoro-4-(difluoromethoxy)benzene B This compound (Desired Product) A->B Nitration (HNO₃, H₂SO₄) C Isomeric Nitro Products A->C Side Reaction D Di-nitro Products B->D Over-nitration F Hydrolysis Product (4-Fluoro-3-nitrophenol) B->F Hydrolysis (Strong Base) G SₙAr Product B->G SₙAr (Nucleophile) E 4-Fluoro-3-nitrophenol E->B Difluoromethoxylation (e.g., ClCHF₂, base)

Caption: Main synthetic routes and potential side reactions.

References

Technical Support Center: Purification of Crude 4-(Difluoromethoxy)-1-fluoro-2-nitro-benzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 4-(Difluoromethoxy)-1-fluoro-2-nitro-benzene (CAS 57213-30-6). This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile fluorinated intermediate.[1][2][3] The presence of both a difluoromethoxy group and a fluorine atom on the nitrobenzene ring presents unique challenges and considerations during purification.[3][4][5] This document provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of obtaining high-purity this compound.

I. Understanding the Compound and Potential Impurities

This compound is a key building block in the synthesis of various pharmaceuticals and agrochemicals.[2] Its utility stems from the unique electronic properties conferred by the fluorine substituents, which can enhance biological activity and metabolic stability.[3][5]

Common Impurities: The crude product may contain a variety of impurities depending on the synthetic route. These can include:

  • Starting materials: Unreacted precursors from the nitration or fluorination steps.

  • Isomeric byproducts: Positional isomers formed during the synthesis.

  • Over-reacted or under-reacted products: Compounds with incorrect degrees of fluorination or nitration.

  • Solvent residues: Residual solvents from the reaction and initial work-up.[6]

  • Decomposition products: The difluoromethoxy group can be susceptible to hydrolysis under certain conditions, leading to the formation of phenolic impurities.[7]

A thorough understanding of the potential impurity profile is the first step in designing an effective purification strategy.

II. Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound.

Q1: My crude material is a dark, oily residue. What is the best initial purification step?

A1: An initial work-up followed by either distillation or column chromatography is recommended for oily crude products.

  • Rationale: Dark coloration often indicates the presence of polymeric or highly conjugated impurities. A simple aqueous wash can help remove inorganic salts and some polar impurities.

  • Troubleshooting Steps:

    • Aqueous Wash: Dissolve the crude oil in a water-immiscible organic solvent like ethyl acetate or dichloromethane. Wash sequentially with a dilute acid (e.g., 1M HCl) to remove basic impurities, followed by a dilute base (e.g., 5% NaHCO₃) to remove acidic impurities, and finally with brine to remove residual water. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate and concentrate under reduced pressure.

    • Distillation: If the desired product is thermally stable, vacuum distillation can be an effective method for separating it from non-volatile impurities.[6][8]

    • Column Chromatography: For complex mixtures or thermally sensitive compounds, column chromatography is the preferred method.[9][10][11][12]

Q2: I'm struggling to get good separation of my desired product from a close-running impurity on a silica gel column. What can I do?

A2: Optimizing your mobile phase and considering alternative stationary phases are key to improving separation.

  • Rationale: Close-running impurities often have similar polarities to the product. Fine-tuning the eluent system can exploit subtle differences in their interactions with the stationary phase.[10]

  • Troubleshooting Steps:

    • Solvent System Optimization: Use thin-layer chromatography (TLC) to screen various solvent systems.[10][13] A good starting point for nitroaromatic compounds is a mixture of hexanes and ethyl acetate.[14] Gradually increasing the polarity by adding small increments of ethyl acetate can improve separation. For very nonpolar compounds, consider using dichloromethane/hexanes.[9]

    • Gradient Elution: Employing a gradient elution, where the polarity of the mobile phase is gradually increased during the chromatography run, can effectively separate compounds with close retention factors (Rf).[15]

    • Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using alumina or a bonded-phase silica (e.g., C18 for reverse-phase chromatography if the impurities have different hydrophobicities).[11]

Q3: My compound appears to be decomposing on the silica gel column. How can I prevent this?

A3: The acidic nature of silica gel can sometimes lead to the degradation of sensitive compounds. Deactivating the silica or using a different stationary phase can mitigate this.

  • Rationale: The difluoromethoxy group can be labile, and the nitro group is electron-withdrawing, potentially making the molecule susceptible to nucleophilic attack or rearrangement on an acidic surface.[7]

  • Troubleshooting Steps:

    • Deactivate Silica Gel: Before packing the column, you can deactivate the silica gel by adding a small percentage of a base like triethylamine (1-3%) to the eluent.[15] This neutralizes the acidic sites on the silica surface.

    • Use Alumina: Neutral or basic alumina can be a good alternative to silica gel for acid-sensitive compounds.

    • Filter through a Plug: For removing baseline impurities from a reaction that has gone to completion, a quick filtration through a short plug of silica can be effective without the prolonged contact time of a full column.[15]

Q4: After column chromatography, my product is pure by TLC, but NMR analysis shows residual solvent. How do I remove it?

A4: High-boiling point solvents used in chromatography can be challenging to remove.

  • Rationale: Solvents like DMF or DMSO, sometimes used in the reaction, can co-elute with the product if not fully removed during work-up.

  • Troubleshooting Steps:

    • High Vacuum Drying: Place the sample under high vacuum for an extended period, possibly with gentle heating if the compound is stable.

    • Co-evaporation: Dissolve the product in a low-boiling point solvent (e.g., dichloromethane or diethyl ether) and re-concentrate it. Repeat this process several times to azeotropically remove the higher-boiling solvent.

    • Recrystallization: If a suitable solvent can be found, recrystallization is an excellent final purification step that can also remove trapped solvent.

III. Frequently Asked Questions (FAQs)

Q: What is a good recrystallization solvent for this compound?

A: Finding a suitable recrystallization solvent often requires experimental screening. A good starting point would be a mixed solvent system.

  • Expert Insight: For many nitroaromatic compounds, a mixture of a polar solvent (like ethanol or isopropanol) and a non-polar solvent (like hexanes or heptane) works well. The goal is to find a system where the compound is soluble in the hot solvent but sparingly soluble at room temperature or below.[16]

  • Screening Protocol:

    • Place a small amount of the crude material in several test tubes.

    • Add a few drops of different solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, hexanes) to each tube.

    • Heat the tubes to dissolve the solid.

    • Allow the solutions to cool slowly to room temperature and then in an ice bath.

    • The solvent that yields good quality crystals with minimal dissolved product at low temperature is the most suitable.[16]

Q: What analytical techniques are best for assessing the purity of the final product?

A: A combination of chromatographic and spectroscopic methods is recommended for comprehensive purity analysis.

  • Recommended Techniques:

    • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a highly sensitive method for quantifying purity and detecting minor impurities.[17] For fluorinated compounds, pairing a hydrogenated column with a fluorinated eluent (or vice-versa) can sometimes improve separation.[18]

    • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for identifying and quantifying volatile impurities.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹⁹F, and ¹³C NMR are crucial for confirming the structure of the desired product and identifying any structurally related impurities. ¹⁹F NMR is particularly powerful for analyzing fluorinated compounds due to its high sensitivity and wide chemical shift range.[19][20]

    • Combustion Ion Chromatography (CIC): This technique can be used to determine the total fluorine content in the sample.[21]

Q: Are there any specific safety precautions I should take when handling this compound?

A: Yes, proper personal protective equipment (PPE) and handling procedures are essential.

  • Safety Information: Based on safety data for similar fluorinated and nitrated aromatic compounds, this substance should be handled with care. It may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[22][23][24][25][26]

  • Mandatory Precautions:

    • Engineering Controls: Always work in a well-ventilated fume hood.

    • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.[23]

    • Handling: Avoid creating dust or aerosols. Avoid contact with skin, eyes, and clothing.[24] Wash hands thoroughly after handling.

    • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[24]

IV. Experimental Protocols and Data

Protocol 1: Column Chromatography Purification

This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude material.

  • TLC Analysis: Determine an appropriate solvent system using TLC. A system that gives an Rf value of 0.2-0.3 for the desired product is often ideal. A common starting point is 5-10% ethyl acetate in hexanes.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Add a layer of sand to the top of the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

    • Carefully add the sample solution to the top of the column.

    • Alternatively, for less soluble compounds, dry-load the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.[15]

  • Elution:

    • Begin eluting with the chosen solvent system.

    • Collect fractions and monitor their composition by TLC.

  • Isolation:

    • Combine the pure fractions containing the desired product.

    • Remove the solvent under reduced pressure to yield the purified this compound.

Table 1: Example TLC Data for Solvent System Screening

Solvent System (Hexanes:Ethyl Acetate)Product RfImpurity 1 RfImpurity 2 RfSeparation Quality
95:50.450.500.10Poor
98:20.300.350.05Moderate
99:1 with 1% Dichloromethane0.250.350.02Good

Visualization of Purification Workflow

Purification_Workflow cluster_start Crude Product Analysis cluster_purification Purification Strategy cluster_final Final Product Crude Crude 4-(Difluoromethoxy)- 1-fluoro-2-nitro-benzene Analysis TLC/HPLC/NMR Analysis to Identify Impurities Crude->Analysis Characterize Workup Aqueous Workup (Acid/Base Wash) Analysis->Workup Initial Cleanup Chromatography Column Chromatography (Silica Gel) Workup->Chromatography Primary Purification Distillation Vacuum Distillation (if applicable) Workup->Distillation Alternative Recrystallization Recrystallization Chromatography->Recrystallization Final Polishing Pure_Product Pure Product Chromatography->Pure_Product If sufficiently pure Recrystallization->Pure_Product Distillation->Recrystallization Final_Analysis Purity Assessment (HPLC, GC-MS, NMR) Pure_Product->Final_Analysis Verify

Caption: A typical workflow for the purification of this compound.

V. References

  • Google Patents. (n.d.). Preparation of fluoronitrobenzene. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). A Comparative Guide to the Synthesis of 1-Fluoro-4-nitrobenzene Derivatives. Retrieved from --INVALID-LINK--

  • University of Colorado Boulder. (n.d.). Nitration of Phenol and Purification by Column Chromatography. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene - Safety Data Sheet. Retrieved from --INVALID-LINK--

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 1-(Difluoromethoxy)-4-nitrobenzene. Retrieved from --INVALID-LINK--

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 1-Fluoro-4-nitrobenzene. Retrieved from --INVALID-LINK--

  • University of Colorado Boulder, Department of Chemistry and Biochemistry. (n.d.). Column Chromatography. Retrieved from --INVALID-LINK--

  • Fisher Scientific. (2014). Safety Data Sheet: 1-Fluoro-2-nitrobenzene. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Technical Support Center: Synthesis of 4-Ethoxy-2-fluoro-1-nitrobenzene Derivatives. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 4-(Difluoromethoxy)nitrobenzene. Retrieved from --INVALID-LINK--

  • Echemi. (n.d.). 2-ETHOXY-4-FLUORO-1-NITROBENZENE SDS. Retrieved from --INVALID-LINK--

  • University of Toronto Scarborough. (n.d.). Column Chromatography Theory. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Technical Support Center: Recrystallization of 4-(Difluoromethoxy)benzene-1,2-diamine. Retrieved from --INVALID-LINK--

  • Santa Cruz Biotechnology. (n.d.). 4-Fluoro-2-methoxy-1-nitrobenzene. Retrieved from --INVALID-LINK--

  • ChemHelp ASAP. (2021, February 9). column chromatography & purification of organic compounds. YouTube. Retrieved from --INVALID-LINK--

  • ChemScene. (n.d.). 4-(Difluoromethoxy)-1-fluoro-2-nitrobenzene. Retrieved from --INVALID-LINK--

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from --INVALID-LINK--

  • Chem-Impex. (n.d.). 4-(Difluoromethoxy)nitrobenzene. Retrieved from --INVALID-LINK--

  • Biosynth. (n.d.). 2-(Difluoromethoxy)-4-fluoro-1-nitro-benzene. Retrieved from --INVALID-LINK--

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from --INVALID-LINK--

  • ResearchGate. (2025). Convenient Fluorination of Nitro and Nitrile Compounds with Selectfluor. Retrieved from --INVALID-LINK--

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis of Fluorinated Organic Compounds: A Look at Nitrobenzene Derivatives. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (n.d.). nitrobenzene. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Application Notes and Protocols: 4-Ethoxy-2-fluoro-1-nitrobenzene in Organic Synthesis. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Challenges in the characterization of fluorinated hydrocarbons. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). Water phase synthesis process of difluoromethoxy nitrobenzene. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). Water phase synthesis process of difluoromethoxy nitrobenzene. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Fluorinated Aromatic Compounds. Retrieved from --INVALID-LINK--

  • Publications Office of the European Union. (n.d.). Overview on PFAS analytical methods. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). 4-Fluoronitrobenzene. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 1-DIFLUOROMETHOXY-4-NITRO-BENZENE. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (2019). The Dark Side of Fluorine. Retrieved from --INVALID-LINK--

  • Santa Cruz Biotechnology. (n.d.). 4-fluoro-2-methyl-1-nitrobenzene. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 4-(Difluoromethoxy)nitrobenzene(1544-86-1) 13C NMR spectrum. Retrieved from --INVALID-LINK--

  • PubMed Central. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Retrieved from --INVALID-LINK--

References

Technical Support Center: Minimizing Byproduct Formation in Difluoromethylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for difluoromethylation reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of introducing the difluoromethyl (-CF₂H) group into organic molecules. The unique properties of the -CF₂H group, which can act as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups, make it a valuable motif in medicinal chemistry and materials science.[1][2][3] However, the reactivity of difluoromethylating reagents can often lead to challenging side reactions and byproduct formation.

This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reactions, maximize yields, and simplify purification.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, detailing potential causes and providing actionable solutions grounded in mechanistic principles.

Issue 1: Low Yield of Desired Product with a Complex Mixture of Byproducts

Question: My reaction has a low yield of the desired difluoromethylated product, and the crude NMR/GC-MS shows multiple unidentifiable peaks. What are the likely causes and how can I fix this?

This is one of the most common issues in difluoromethylation chemistry, often stemming from the high reactivity and potential instability of the intermediates involved.

Potential Causes & Solutions:

  • Cause A: Decomposition of the Difluoromethylating Reagent.

    • Why it happens: Many difluoromethyl sources are thermally or chemically sensitive.[1] For instance, nucleophilic reagents like TMSCF₂H (the Ruppert-Prakash reagent) can be unstable, while radical precursors may have limited shelf-life or decompose under non-optimal conditions.[1][4]

    • Solutions:

      • Reagent Quality: Use a freshly opened or properly stored difluoromethylating agent. For sensitive reagents like TMSCF₂H, ensure it has been stored under an inert atmosphere and away from moisture.[5]

      • Temperature Control: Overheating can lead to rapid decomposition. It is crucial to determine the optimal temperature for your specific reaction experimentally. Consider starting at a lower temperature (e.g., 0°C or -20°C) if reagent stability is a concern.[6]

      • Proper Activation: For nucleophilic difluoromethylation using TMSCF₂H, the choice and amount of fluoride source (e.g., TBAF, CsF) are critical for generating the active CF₂H⁻ anion without promoting decomposition.[7]

  • Cause B: Competing Radical Side Reactions.

    • Why it happens: In radical-based difluoromethylations (e.g., photoredox or thermally initiated), the generated •CF₂H radical can participate in undesired pathways.[8][9][10] Common byproducts include those from hydrodefunctionalization (Ar-H), homocoupling (Ar-Ar), or reaction with the solvent.[11] The •CF₂H radical is considered nucleophilic, which dictates its reactivity with electron-deficient systems.[12][13]

    • Solutions:

      • Optimize Initiator/Catalyst Loading: In photoredox catalysis, the concentration of the photocatalyst (e.g., Ir(ppy)₃ or Ru(bpy)₃Cl₂) is critical.[1] Too much catalyst can lead to side reactions, while too little results in poor initiation.

      • Solvent Choice: The reaction medium can significantly influence radical pathways. For example, in Minisci-type reactions, changing the solvent from CH₂Cl₂/H₂O to DMSO can alter the regioselectivity.[14] Choose a solvent that does not readily react with radical species.

      • Radical Traps: Ensure your starting materials and solvents are free from impurities that could act as radical traps. Degassing the solvent prior to use can remove dissolved oxygen, which can interfere with radical processes.[2]

  • Cause C: Incorrect Reaction Stoichiometry.

    • Why it happens: An excess of certain reagents can promote byproduct formation. For example, in some copper-mediated reactions, an excess of TMSCF₂H was found to be necessary to form the more stable [Cu(CF₂H)₂]⁻ cuprate complex and avoid side reactions.[12] Conversely, in other systems, excess base or activators can lead to decomposition or undesired reactivity.[15]

    • Solutions:

      • Systematic Optimization: Perform a systematic optimization of the stoichiometry of your substrate, difluoromethylating reagent, catalyst, and any additives (base, oxidant, etc.).

      • Slow Addition: For highly reactive reagents, consider slow addition using a syringe pump. This maintains a low steady-state concentration of the reagent, minimizing side reactions.

Troubleshooting Workflow for Low Yields

The following diagram outlines a logical workflow for troubleshooting complex difluoromethylation reactions.

G cluster_reagent Reagent Integrity cluster_conditions Reaction Parameters cluster_mechanism Mechanistic Considerations start Problem: Low Yield & Byproducts check_reagent 1. Verify Reagent Quality & Stability start->check_reagent reagent_ok Reagent is fresh & pure? check_reagent->reagent_ok check_conditions 2. Analyze Reaction Conditions temp Is temperature optimal? check_conditions->temp check_mechanism 3. Re-evaluate Reaction Mechanism pathway Are byproducts from known side reactions? (e.g., homocoupling, defluorination) check_mechanism->pathway reagent_ok->check_conditions Yes new_reagent Solution: Use new/purified reagent reagent_ok->new_reagent No new_reagent->check_conditions solvent Is solvent appropriate? temp->solvent Yes temp_opt Solution: Screen temperatures (e.g., -20°C to 80°C) temp->temp_opt No atmosphere Is inert atmosphere required/maintained? solvent->atmosphere Yes solvent_opt Solution: Screen alternative solvents solvent->solvent_opt No atmosphere->check_mechanism Yes atmosphere_opt Solution: Use Schlenk line/glovebox atmosphere->atmosphere_opt No temp_opt->solvent solvent_opt->atmosphere atmosphere_opt->check_mechanism pathway_yes Solution: Add specific scavenger/additive or change catalyst/ligand pathway->pathway_yes Yes pathway_no Solution: Conduct mechanistic studies (e.g., radical trapping) pathway->pathway_no No end Optimized Reaction pathway_yes->end Problem Solved pathway_no->end Further Investigation Needed

Caption: A decision-making workflow for troubleshooting difluoromethylation reactions.

Issue 2: Formation of Protodehalogenated or Hydrodifluoromethylated Byproducts

Question: In my cross-coupling reaction to form an Ar-CF₂H bond from an aryl halide, I am observing significant amounts of the Ar-H byproduct. What is causing this?

This issue points to a diversion of the catalytic cycle or a competing reaction pathway that introduces a hydrogen atom instead of the desired group.

Potential Causes & Solutions:

  • Cause A: Premature Protonolysis.

    • Why it happens: Trace amounts of water or other protic sources in the reaction mixture can quench reactive organometallic intermediates or the difluoromethyl anion before the desired coupling occurs.

    • Solutions:

      • Rigorous Anhydrous Conditions: Ensure all glassware is oven- or flame-dried.[6] Use freshly distilled, anhydrous solvents. If possible, run the reaction in a glovebox.

      • Use of a Non-Protic Base: If a base is required, use one that does not introduce a protic source, such as CsF or K₂CO₃, and ensure it is anhydrous.

  • Cause B: β-Hydride Elimination (in certain contexts) or Reductive Elimination to Ar-H.

    • Why it happens: In palladium-catalyzed cycles, for example, the oxidative addition of Ar-X to Pd(0) is followed by transmetalation with the "CF₂H" source and then reductive elimination to form Ar-CF₂H.[12] If the transmetalation is slow or inefficient, side reactions can occur. A competing reductive process, potentially involving a hydride source from the solvent (like THF) or additives, can lead to the formation of Ar-H.[11]

    • Solutions:

      • Ligand Choice: The ligand on the metal center is crucial. For Pd-catalyzed difluoromethylation of aryl chlorides, bulky electron-rich phosphine ligands like BrettPhos can promote the desired catalytic cycle and suppress side reactions.[11][12]

      • Additive Screening: Sometimes, additives can suppress side reactions. For example, in certain electrosynthesis methods, ZnCl₂ was found to buffer electrode potentials and suppress undesired pathways.[16]

Simplified Palladium Catalytic Cycle and Side Reaction

G cluster_main Desired Catalytic Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X Pd0->ArPdX Oxidative Addition (+ Ar-X) ArPdCF2H Ar-Pd(II)-CF2H ArPdX->ArPdCF2H Transmetalation (+ 'CF2H' source) ArH Ar-H (Byproduct) ArPdX->ArH Protonolysis/ Reductive Pathway ArPdCF2H->Pd0 Reductive Elimination ArCF2H Ar-CF2H ArPdCF2H->ArCF2H

Caption: Pd-catalyzed cross-coupling cycle showing the desired pathway to Ar-CF₂H and a competing side reaction leading to the Ar-H byproduct.

Frequently Asked Questions (FAQs)

Q1: How do I choose the most appropriate difluoromethylation reagent for my substrate?

The choice of reagent depends primarily on the reaction type (nucleophilic, electrophilic, or radical) and the nature of your substrate.[1]

Reagent ClassCommon ExamplesMechanismTypical SubstratesKey Considerations
Nucleophilic TMSCF₂H (Ruppert-Prakash)[4][12], [(DMPU)₂Zn(CF₂H)₂][15]Generates a "CF₂H⁻" equivalent.Aldehydes, ketones, imines, aryl halides (with metal catalysis).Requires an activator (e.g., fluoride). Can be sensitive to moisture and harsh bases.[7][15]
Radical Zn(SO₂CF₂H)₂ (DFMS)[14], Photoredox reagents (e.g., with NaSO₂CF₂H)[2][17]Generates a •CF₂H radical.(Hetero)arenes (C-H func.), alkenes, alkynes.Excellent for late-stage functionalization. Regioselectivity can be an issue.[12][18]
Electrophilic/Carbene PhSO₂CF₂Cl (Hu's Reagent), Sodium Chlorodifluoroacetate (ClCF₂CO₂Na)[1][19]Generates a difluorocarbene (:CF₂) or acts as a "CF₂H⁺" synthon.Phenols, thiols, amines, enolates.Often used for heteroatom difluoromethylation. Can require harsh conditions.[19]

Q2: What are the best analytical techniques for monitoring my reaction and identifying byproducts?

A combination of techniques is often most powerful.

  • ¹⁹F NMR Spectroscopy: This is the most direct method for observing the formation of your -CF₂H product and any fluorine-containing byproducts.[5] The chemical shift and coupling constants (especially the large ¹JC-F and ²JH-F) are highly diagnostic. It can also be used for quantitative analysis to determine yield and byproduct ratios.[20]

  • GC-MS (Gas Chromatography-Mass Spectrometry): Excellent for monitoring the consumption of volatile starting materials and the formation of products and byproducts. The mass spectrum can help in the tentative identification of unknown species.[5]

  • TLC (Thin-Layer Chromatography): A quick and easy way to get a qualitative sense of the reaction's progress. However, the polarity of difluoromethylated compounds can be non-intuitive, so solvent system optimization is key.[21] Staining with potassium permanganate or iodine may be necessary if products are not UV-active.[21]

Q3: What are the general safety precautions for handling difluoromethylating reagents?

Safety is paramount when working with reactive fluorinated compounds.

  • Work in a Fume Hood: Always handle these reagents in a well-ventilated chemical fume hood.[5]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (check compatibility charts), a flame-resistant lab coat, and safety goggles.[5]

  • Inert Atmosphere: Many reagents are sensitive to air and moisture.[1] Use of an inert atmosphere (Nitrogen or Argon) via a Schlenk line or in a glovebox is often required.

  • Toxicity: Some reagents, like BrCF₂H, can be toxic and require careful handling.[1] Always consult the Safety Data Sheet (SDS) for each reagent before use.

  • Disposal: Dispose of all chemical waste according to your institution's environmental health and safety guidelines.

Q4: My desired product is difficult to purify. What strategies can I use?

Purification of difluoromethylated compounds can be challenging due to similar polarities between the product and byproducts.

  • Flash Column Chromatography: This is the most common method.

    • Solvent Screening: Systematically screen solvent systems using TLC to achieve the best possible separation (ΔRf > 0.2).[21]

    • Additives: If your compound is basic (e.g., contains an amine), adding a small amount of triethylamine (~0.5%) to the eluent can prevent streaking. For acidic compounds, a small amount of acetic acid may help.[21]

  • Acid-Base Extraction: If your product has a basic or acidic handle (like a pyrrolidine ring or carboxylic acid), an acid-base extraction can be a highly effective first-pass purification step to remove neutral impurities.[22]

  • Distillation: For volatile and thermally stable compounds, vacuum distillation can be an excellent method for purification on a larger scale.[22]

  • Crystallization: If your product is a solid, recrystallization is a powerful technique for achieving high purity. A systematic screen of solvents is necessary to find suitable conditions.[22]

Experimental Protocols

Protocol: General Temperature Optimization for a Difluoromethylation Reaction

This protocol provides a framework for identifying the optimal temperature to maximize product yield and minimize byproduct formation.[6]

  • Materials and Setup:

    • Reaction vessel (e.g., round-bottom flask) with a magnetic stirrer and temperature probe.

    • Heating/cooling system (e.g., oil bath, cryostat).

    • Inert atmosphere setup if the reaction is air/moisture sensitive.

    • High-purity starting materials, reagents, and solvent.

  • Procedure:

    • Initial Temperature Selection: Based on literature for similar reactions, select a starting temperature. If none is available, begin at room temperature (20-25°C). If reagent stability is a concern, start at a lower temperature (e.g., 0°C).[6]

    • Reaction Setup: Assemble clean, dry glassware under an inert atmosphere. Accurately add starting materials and solvent.

    • Parallel Screening (Recommended): Set up several small-scale reactions in parallel. Run each reaction at a different temperature (e.g., -20°C, 0°C, 25°C, 50°C, 80°C).

    • Monitoring: At set time points (e.g., 1h, 4h, 12h, 24h), take a small aliquot from each reaction. Quench the aliquot and analyze by ¹⁹F NMR or GC-MS to determine the ratio of product to starting material and byproducts.

    • Analysis: Plot the yield of the desired product and major byproducts as a function of temperature. Select the temperature that provides the best balance of reaction rate and selectivity.

References

stability issues of 4-(Difluoromethoxy)-1-fluoro-2-nitro-benzene under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability of 4-(Difluoromethoxy)-1-fluoro-2-nitro-benzene

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for this compound (CAS No: 57213-30-6).[1][2] This document provides in-depth guidance on the stability challenges of this critical building block, particularly when used in acidic environments common to multi-step organic synthesis. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field experience to help you anticipate and troubleshoot potential issues in your research.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the stability and handling of this compound.

Q1: What are the primary stability concerns for this compound in acidic media?

The primary stability concerns revolve around two key functional groups under acidic conditions: the difluoromethoxy ether linkage and the aromatic fluorine atom. The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the entire molecule.[3] Potential degradation pathways include acid-catalyzed hydrolysis of the difluoromethoxy group and nucleophilic substitution of the fluorine atom, especially if nucleophiles are present in the reaction medium.

Q2: Is the difluoromethoxy (-OCHF₂) group susceptible to cleavage under acidic conditions?

While the difluoromethoxy group is prized for enhancing metabolic stability in final drug compounds due to the strength of the C-F bonds, it is not completely inert.[4][5] Under strong acidic conditions (e.g., concentrated H₂SO₄, or prolonged heating in strong aqueous acids), the ether oxygen can be protonated. This protonation event makes the difluoromethyl moiety a better leaving group, potentially initiating a hydrolysis cascade to yield the corresponding phenol, 4-fluoro-3-nitrophenol. This is a known issue for related fluorinated ether compounds, where hydrolysis can be a significant side reaction.[6][7]

Q3: How does the nitro group influence the molecule's stability in acid?

The nitro group is a powerful electron-withdrawing group, which deactivates the aromatic ring toward electrophilic attack but strongly activates it for nucleophilic aromatic substitution (SNAᵣ).[8][9] This means that while the core aromatic ring is relatively stable against electrophiles (like excess protons), the carbon atom attached to the fluorine is highly electron-deficient and thus susceptible to attack by nucleophiles. The nitro group's presence is the primary reason for the lability of the C-F bond.

Q4: What is the role of the aromatic fluorine atom in potential degradation pathways?

The fluorine atom at the 1-position is the most likely site for nucleophilic attack. Due to the activating effect of the ortho-nitro group, this fluorine atom can act as a good leaving group in an SNAᵣ reaction.[9][10] In an acidic medium containing even weak nucleophiles (like water, alcohols, or bisulfate ions from sulfuric acid[11]), the fluorine can be displaced. This reactivity is a cornerstone of the utility of fluoronitrobenzene derivatives in synthesis.[3]

Q5: What are the recommended storage conditions to ensure long-term stability?

To maintain its integrity, this compound should be stored in a cool, dry, well-ventilated area away from direct sunlight and sources of heat or ignition.[12] It should be kept in a tightly sealed container to prevent moisture ingress, which could lead to slow hydrolysis over time, especially if trace acidic impurities are present.

Section 2: Troubleshooting Guide: Experimental Issues & Solutions

This guide provides a problem-solving framework for common issues encountered during synthesis.

Issue 1: Appearance of a new, more polar spot by TLC during an acid-catalyzed reaction.

  • Possible Cause: This often indicates the formation of the corresponding phenol, 4-fluoro-3-nitrophenol, via hydrolysis of the difluoromethoxy group. Phenols are typically more polar than their ether counterparts and will have a lower Rf value on silica gel.

  • Troubleshooting & Validation:

    • Co-spotting: If available, co-spot the reaction mixture with the starting material on a TLC plate to confirm the new spot is not unreacted starting material.

    • LC-MS Analysis: Obtain a mass spectrum of the reaction mixture. Look for a molecular ion peak corresponding to the mass of the hydrolyzed product (C₆H₄FNO₃, MW: 157.10). The starting material has a molecular weight of 207.11 g/mol .[1]

    • Proton NMR: In the ¹H NMR spectrum of the crude product, the appearance of a broad singlet between 9-11 ppm is indicative of a phenolic -OH proton. The characteristic doublet of the -OCHF₂ group (around 6.5-7.5 ppm with a large JH-F coupling) will have disappeared.

  • Preventative Solutions:

    • Reduce Water Content: Use anhydrous solvents and reagents where possible. If the reaction requires water, use the minimum stoichiometric amount.

    • Lower Temperature: Perform the reaction at a lower temperature to decrease the rate of hydrolysis.

    • Weaker Acid/Shorter Time: Investigate if a weaker acid (e.g., p-TsOH instead of H₂SO₄) or a shorter reaction time is sufficient to achieve the desired transformation without significant degradation.

Issue 2: Low yield and multiple unidentified byproducts when using strong acids like TFA or H₂SO₄.

  • Possible Cause: The combination of a strong acid and potential nucleophiles (including the acid's conjugate base) can open multiple degradation pathways simultaneously, including hydrolysis and nucleophilic substitution of the aromatic fluorine.

  • Troubleshooting Workflow: The following decision tree can guide your optimization process.

G start Low Yield in Strong Acid check_temp Is the reaction run at elevated temperature? start->check_temp check_acid Is a strong protic acid (H₂SO₄, TFA) essential? check_temp->check_acid No lower_temp Action: Reduce temperature to 0°C or below. check_temp->lower_temp Yes check_nuc Are external nucleophiles present? check_acid->check_nuc Yes lewis_acid Action: Screen Lewis acids (e.g., BF₃·OEt₂, Sc(OTf)₃). check_acid->lewis_acid No, catalysis needed weaker_acid Action: Test weaker protic acids (p-TsOH, CSA) or solid-supported acids. check_nuc->weaker_acid No non_nuc Action: Use non-nucleophilic solvent/acid system (e.g., CH₂Cl₂). Consider if conjugate base is nucleophilic (e.g., Cl⁻ from HCl). check_nuc->non_nuc Yes

Caption: Troubleshooting workflow for low reaction yields.

Section 3: Protocols & Methodologies

Protocol 3.1: HPLC-Based Assay for Monitoring Stability in Acidic Media

This protocol provides a quantitative method to assess the stability of this compound under specific acidic conditions.

Materials:

  • This compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Acid of choice (e.g., Trifluoroacetic acid (TFA), Hydrochloric acid (HCl))

  • Internal standard (e.g., 1,4-Dinitrobenzene, if needed for precise quantification)

  • HPLC system with a C18 column and UV detector (254 nm)

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the title compound in acetonitrile.

  • Reaction Setup: In a vial, add 5 mL of the desired acidic solution (e.g., 1:1 Acetonitrile:1M HCl).

  • Time Zero (T=0) Sample: At the moment of reaction initiation, withdraw a 100 µL aliquot from the reaction vial and immediately quench it in 900 µL of a neutralizing solution (e.g., mobile phase or a weak base in ACN/H₂O) to stop the degradation. This is your T=0 sample.

  • Incubation: Place the reaction vial in a temperature-controlled environment (e.g., 25°C or 50°C).

  • Time-Course Sampling: Withdraw additional 100 µL aliquots at predetermined time points (e.g., 1, 2, 4, 8, 24 hours) and quench them in the same manner.

  • HPLC Analysis: Analyze all quenched samples by reverse-phase HPLC. Use a gradient such as 30-90% acetonitrile in water over 15 minutes.

  • Data Analysis: Integrate the peak area of the starting material at each time point. Calculate the percentage remaining by normalizing to the peak area at T=0.

Data Presentation: Example Stability Data

Time (hours)% Remaining (1M HCl at 25°C)% Remaining (50% TFA in DCM at 25°C)
0100%100%
199.5%98.2%
498.1%92.5%
896.3%85.1%
2490.5%65.7%

Section 4: Mechanistic Insights

The stability of this compound in acidic media is dictated by a competition between two primary degradation pathways, as illustrated below. Understanding which pathway is likely to dominate under your specific conditions is key to designing robust experiments.

G cluster_0 Starting Material cluster_1 Pathway A: Hydrolysis cluster_2 Pathway B: Nucleophilic Substitution (SNAr) SM 4-(Difluoromethoxy)- 1-fluoro-2-nitro-benzene Protonation Protonation of Ether Oxygen (H⁺) SM->Protonation Aqueous Acid Attack Nucleophilic Attack at C-F (Nu⁻) SM->Attack Nucleophile (Nu⁻) Present Hydrolysis Nucleophilic Attack by H₂O Protonation->Hydrolysis Phenol Product: 4-Fluoro-3-nitrophenol Hydrolysis->Phenol Meisenheimer Meisenheimer Complex (Intermediate) Attack->Meisenheimer Elimination Fluoride Elimination Meisenheimer->Elimination Subst_Product Product: Substituted Nitrobenzene Elimination->Subst_Product

Caption: Competing degradation pathways under acidic conditions.

  • Pathway A (Hydrolysis) is favored in strongly acidic aqueous environments, particularly at elevated temperatures. The key step is the protonation of the ether oxygen.

  • Pathway B (SNAᵣ) predominates when a competent nucleophile is present, even under mildly acidic conditions. The rate is governed by the nucleophile's strength and concentration.

By carefully selecting reaction conditions—minimizing water, controlling temperature, and choosing non-nucleophilic acids and solvents where possible—researchers can effectively navigate these stability challenges and successfully utilize this versatile building block in their synthetic endeavors.

References

troubleshooting guide for scaling up 4-(Difluoromethoxy)-1-fluoro-2-nitro-benzene synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Process Development and Scale-Up

Welcome to the technical support center for the synthesis of 4-(Difluoromethoxy)-1-fluoro-2-nitro-benzene. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis, focusing on troubleshooting common issues encountered during lab-scale development and process scale-up. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles and field-proven insights to ensure your synthesis is successful, safe, and scalable.

Section 1: Synthesis Overview and Strategy

The synthesis of this compound is a challenging process that requires careful control over two key transformations: electrophilic nitration and nucleophilic difluoromethylation. The order of these steps is critical to achieving the desired regiochemistry and avoiding problematic side reactions. The most strategically sound approach involves the nitration of a difluoromethoxylated precursor, as the difluoromethoxy group is an ortho-, para-director, guiding the incoming nitro group to the desired position.

The recommended synthetic pathway is outlined below:

Synthesis_Workflow cluster_0 Step 1: Difluoromethylation cluster_1 Step 2: Nitration SM 1-Fluoro-4-hydroxybenzene (4-Fluorophenol) INT1 1-Fluoro-4-(difluoromethoxy)benzene SM->INT1  NaOH, H₂O  ClCF₂COONa  Heat PROD This compound INT1->PROD  Fuming HNO₃  H₂SO₄ (cat.)  Low Temp.

Caption: Recommended synthetic workflow.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Part A: Step 1 - Difluoromethylation of 4-Fluorophenol

Question 1: My difluoromethylation reaction shows low conversion of 4-fluorophenol, even after extended reaction times. What are the likely causes?

Answer: Low conversion in this step typically points to three primary issues: inactive reagents, suboptimal reaction temperature, or inefficient phase transfer.

  • Cause 1: Inactive Difluoromethylating Agent. The common reagent for this reaction is sodium chlorodifluoroacetate (ClCF₂COONa), which generates difluorocarbene (:CF₂) upon heating. This reagent is highly hygroscopic and can degrade upon exposure to moisture, failing to generate the carbene effectively.[1][2]

    • Solution: Always use freshly opened or properly stored (desiccated) sodium chlorodifluoroacetate. Ensure all glassware is rigorously dried before use. Consider preparing the salt fresh from chlorodifluoroacetic acid and sodium hydroxide immediately before the reaction.[3]

  • Cause 2: Suboptimal Temperature. The decomposition of sodium chlorodifluoroacetate to difluorocarbene is thermally driven and requires a specific temperature window. If the temperature is too low, the rate of carbene formation will be too slow. Conversely, if the temperature is too high, the carbene can decompose or lead to side reactions.

    • Solution: The reaction temperature must be carefully controlled. A bath temperature of 160°C is often cited for the rapid decomposition of the salt.[3] It is critical that the addition of the sodium chlorodifluoroacetate solution does not begin until the reaction flask contents are fully equilibrated at the target temperature to prevent a dangerous buildup of the reagent.[3]

  • Cause 3: Inefficient Mixing/Phase Transfer. If the reaction is run in a biphasic system (e.g., aqueous NaOH), efficient mixing is crucial for the phenoxide to react with the difluorocarbene generated in the aqueous phase.

    • Solution: Use a robust overhead stirrer for larger scale reactions to ensure maximum interfacial area. The use of a phase-transfer catalyst (PTC) like tetrabutylammonium bromide can significantly improve reaction rates by transporting the phenoxide into the phase where the carbene is generated.[4]

Question 2: I'm observing significant byproduct formation, including a dark tar-like substance. How can I minimize this?

Answer: Tar formation is often a result of base-catalyzed polymerization of the starting phenol or product decomposition under harsh conditions.

  • Cause 1: Strong Basic Conditions. While a base is necessary to deprotonate the phenol, excessively strong or concentrated basic conditions, especially at high temperatures, can promote side reactions.[5]

    • Solution: Use the stoichiometric amount of base (e.g., NaOH or KOH) required to form the phenoxide. Avoid a large excess. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen) to prevent oxidative polymerization, which can be exacerbated by basic conditions.

  • Cause 2: Localized Overheating. Poor heat transfer on scale-up can lead to "hot spots" in the reactor, causing thermal decomposition of reagents and products.

    • Solution: For larger batches, ensure efficient stirring and use a reactor with a high surface area-to-volume ratio. Consider using a jacketed reactor with a circulating thermal fluid for precise temperature control. For highly exothermic processes, continuous flow reactors offer superior heat management.[6]

Part B: Step 2 - Nitration of 1-Fluoro-4-(difluoromethoxy)benzene

Question 3: My nitration is producing a mixture of isomers, with a significant amount of the nitro group at the wrong position. How can I improve regioselectivity for the desired 2-nitro product?

Answer: This is a classic challenge in electrophilic aromatic substitution. The regiochemical outcome is a delicate balance between the directing effects of the substituents and the reaction conditions. The fluorine atom is a weak ortho-, para-director, while the difluoromethoxy group is a stronger ortho-, para-director. The desired product requires nitration ortho to the fluorine and meta to the stronger directing difluoromethoxy group.

  • Cause 1: Reaction Temperature is Too High. Nitration reactions often lose selectivity at higher temperatures. The activation energies for the formation of different isomers can be similar, and thermal energy can overcome the subtle electronic preferences.

    • Solution: Maintain a low reaction temperature, typically between 0°C and 5°C.[7] This is the most critical parameter for controlling regioselectivity. Use a cryostat or an ice/salt bath for precise temperature control and add the nitrating agent slowly and sub-surface to dissipate heat effectively.

  • Cause 2: Potency of the Nitrating Agent. Very aggressive nitrating agents (e.g., pure fuming nitric acid or nitric acid with strong acid catalysts) can be less selective.

    • Solution: A mixed acid system (HNO₃/H₂SO₄) is standard, but the ratio is key. A higher concentration of sulfuric acid generates more of the highly reactive nitronium ion (NO₂⁺), which can reduce selectivity. Try using a milder nitrating system or adjusting the mixed acid ratio. For example, starting with a lower concentration of sulfuric acid may improve selectivity.

Question 4: The reaction is sluggish, and I'm recovering a lot of starting material. When I try to force the reaction by increasing the temperature, I get decomposition and dinitration products. What should I do?

Answer: This indicates that the activation energy for the desired reaction is not being met under conditions that preserve selectivity and stability.

  • Cause 1: Insufficient Acid Catalyst. The sulfuric acid in a mixed acid nitration protonates nitric acid, facilitating the formation of the nitronium ion electrophile. If the concentration is too low, the reaction will be slow.

    • Solution: Carefully optimize the amount of sulfuric acid. A slight excess is generally required. Ensure the sulfuric acid used is concentrated (98%) and has not absorbed atmospheric moisture.

  • Cause 2: Substrate Deactivation. While the -OCHF₂ group is activating, the fluorine atom is deactivating. The overall system is moderately deactivated towards electrophilic substitution.

    • Solution: Instead of raising the temperature, increase the reaction time at the optimal low temperature (0-5°C). Monitor the reaction closely by TLC or GC-MS.[5] If the reaction stalls, a small, controlled increase in temperature (e.g., to 10°C) may be attempted, but this risks lower selectivity. A better approach is to slightly increase the equivalents of the nitrating agent while maintaining strict temperature control.

Section 3: Scale-Up and Safety FAQs

Question 5: What are the primary safety hazards I need to consider when scaling up the nitration step?

Answer: The nitration of aromatic compounds is one of the most hazardous industrial reactions.[6] The primary risks are thermal runaway and the potential for detonation.

  • Hazard 1: Thermal Runaway. Nitration reactions are highly exothermic, with heats of reaction often ranging from -73 to -253 kJ/mol.[8] If the heat generated exceeds the rate of heat removal, the reaction temperature can increase uncontrollably, leading to violent decomposition, boiling of solvents, and a dangerous pressure increase.

    • Mitigation:

      • Calorimetry Studies: Before any scale-up, perform reaction calorimetry (e.g., using an RC1e calorimeter) to determine the heat of reaction (ΔH), adiabatic temperature rise (ΔTad), and the rate of heat evolution.[9] This data is essential for safe reactor design.

      • Controlled Addition: Always add the nitrating agent slowly to the substrate solution. Never add the substrate to the nitrating agent, as this creates an initial excess of the highly reactive agent.

      • Efficient Cooling: Use a reactor with adequate cooling capacity. For large scales, a jacketed reactor with high coolant flow is mandatory.

      • Continuous Flow Processing: Consider switching to a continuous flow reactor. The small reaction volume and high surface-area-to-volume ratio provide vastly superior heat transfer and control, making the process inherently safer.[6][10]

  • Hazard 2: Formation of Unstable Byproducts. Over-nitration can lead to the formation of polynitrated aromatic compounds, which can be shock-sensitive and explosive.

    • Mitigation: Use precise stoichiometric control of the nitrating agent and maintain low temperatures to minimize over-nitration.[10] Ensure the reaction workup includes a quenching step to neutralize any remaining nitrating agent.

Question 6: Are there any hidden dangers with the difluoromethylation scale-up using sodium chlorodifluoroacetate?

Answer: Yes. The primary danger is the potential for a violent, delayed exothermic decomposition.

  • Hazard: Reagent Accumulation. If the reaction temperature drops or is not high enough to cause immediate decomposition of the sodium chlorodifluoroacetate as it is added, the salt can accumulate in the reactor. A subsequent, uncontrolled temperature increase can then trigger the rapid, simultaneous decomposition of all the accumulated reagent, leading to a massive release of gas (CO₂) and a dangerous pressure buildup.[3]

    • Mitigation:

      • Strict Temperature Control: Ensure the reactor contents are at the target temperature before starting the addition of the reagent solution.[3]

      • Monitor Gas Evolution: On a pilot scale, monitor the rate of CO₂ evolution using a gas flow meter. The rate of gas evolution should be directly proportional to the rate of reagent addition. If the addition rate is high but gas evolution is low, it is a critical warning sign of accumulation.

      • Emergency Preparedness: Have an adequate pressure relief system (e.g., a rupture disc) on the reactor and a clear plan for emergency cooling.

Section 4: Protocols and Data

Exemplary Laboratory Protocol

Step 1: Synthesis of 1-Fluoro-4-(difluoromethoxy)benzene

  • To a solution of 4-fluorophenol (1.0 eq) and sodium hydroxide (1.1 eq) in water, add a phase-transfer catalyst such as tetrabutylammonium bromide (0.05 eq).

  • Heat the mixture to the desired reaction temperature (e.g., 95-100°C) under vigorous stirring.[4]

  • Slowly introduce a solution of sodium chlorodifluoroacetate (1.5 eq) in water over 2-3 hours, carefully maintaining the temperature.

  • Monitor the reaction by GC-MS until the starting material is consumed.

  • Cool the reaction, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.

Step 2: Synthesis of this compound

  • In a jacketed reactor cooled to 0°C, charge the 1-Fluoro-4-(difluoromethoxy)benzene (1.0 eq) and a suitable solvent like dichloromethane or concentrated sulfuric acid.

  • Prepare a nitrating mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid in a separate, cooled addition funnel.

  • Slowly add the nitrating mixture to the reactor over 1-2 hours, ensuring the internal temperature does not exceed 5°C.[7]

  • Stir the reaction at 0-5°C for an additional 2-4 hours, monitoring for completion by HPLC or GC.[11]

  • Once complete, slowly and carefully quench the reaction by pouring it onto crushed ice.

  • Separate the organic layer. If sulfuric acid was the solvent, extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine. Dry over anhydrous sodium sulfate and concentrate to yield the crude product, which can be purified by column chromatography or recrystallization.

Data Tables

Table 1: Comparison of Nitrating Conditions

Nitrating AgentTemperature (°C)Typical Regioselectivity (ortho:para to -OCHF₂)Risk of Over-nitration
65% HNO₃25°CPoorLow
Fuming HNO₃ / H₂SO₄0-5°CGood to ExcellentModerate
Fuming HNO₃ / H₂SO₄25°CModerate to PoorHigh
Acetyl Nitrate0°CGoodLow

Table 2: Analytical Monitoring Techniques

TechniquePurposeInformation Gained
TLCRapid reaction monitoringDisappearance of starting material, appearance of product(s)
GC-MSPurity assessment, byproduct IDSeparation of volatile components, mass-to-charge ratio for identification
HPLCQuantitative analysis, purityAccurate quantification of reactants, products, and isomers
¹H, ¹⁹F, ¹³C NMRStructural confirmationUnambiguous identification of the final product and key intermediates
DSC/RC1Safety assessmentThermal stability, heat of reaction, onset of decomposition

Section 5: Troubleshooting Logic Flow

The following diagram provides a logical decision-making process for troubleshooting common issues during the nitration step.

Troubleshooting_Nitration start Analyze Crude Product (GC/HPLC) q1 Low Conversion? start->q1 q2 Poor Regioselectivity? q1->q2 No sol1 Increase Reaction Time OR Slightly Increase HNO₃ eq. q1->sol1 Yes q3 Di-nitrated Product? q2->q3 No sol2 Lower Reaction Temp (<5°C) AND/OR Adjust Mixed Acid Ratio q2->sol2 Yes sol3 Decrease HNO₃ eq. AND Lower Temperature q3->sol3 Yes end_ok Process OK q3->end_ok No end_nok Re-evaluate Conditions sol1->end_nok sol2->end_nok sol3->end_nok

Caption: Decision tree for nitration troubleshooting.

References

Validation & Comparative

A Comparative Guide to the Analytical Validation for Purity Assessment of 4-(Difluoromethoxy)-1-fluoro-2-nitro-benzene

Author: BenchChem Technical Support Team. Date: January 2026

In the synthesis of active pharmaceutical ingredients (APIs), the quality of each pharmaceutical intermediate is a critical determinant of the final drug product's safety and efficacy.[1] The intermediate, 4-(Difluoromethoxy)-1-fluoro-2-nitro-benzene, serves as a crucial building block in various synthetic pathways. Its purity profile directly influences the formation of impurities in subsequent steps, making rigorous analytical validation not just a regulatory necessity but a cornerstone of robust process chemistry.[1]

This guide provides an in-depth comparison of orthogonal analytical techniques for the purity validation of this compound. We will move beyond mere procedural descriptions to explore the scientific rationale behind method selection, experimental design, and data interpretation, grounded in the principles of the International Council for Harmonisation (ICH) and United States Pharmacopeia (USP).[2][3][4]

The Regulatory Imperative: A Foundation of Trust

Before any analytical method is employed, it must be validated to be suitable for its intended purpose.[5][6] The ICH Q2(R2) guideline serves as the blueprint for validating analytical procedures, outlining the necessary performance characteristics to be evaluated.[7] For intermediates, ICH Q7 (Good Manufacturing Practice for Active Pharmaceutical Ingredients) and ICH Q11 (Development and Manufacture of Drug Substances) mandate that impurity profiles are well-understood and controlled.[1] The control of impurities is a critical issue for healthcare manufacturing, with regulatory bodies like the FDA and EMA emphasizing strict adherence to these guidelines.[8][9]

Our validation strategy is therefore designed as a self-validating system, incorporating system suitability checks, certified reference materials, and orthogonal methods to ensure the generation of reliable and defensible data.

cluster_0 Regulatory & Quality Framework cluster_1 Purity Validation Workflow ICH_Q2 ICH Q2(R2) Analytical Procedure Validation Method_Val Method Validation ICH_Q2->Method_Val Defines Validation Parameters ICH_Q3 ICH Q3 Impurity Control Method_Dev Method Development & Optimization ICH_Q3->Method_Dev Sets Impurity Thresholds ICH_Q7 ICH Q7 API GMP Routine_Analysis Routine Batch Analysis ICH_Q7->Routine_Analysis Requires GMP Compliance USP_1225 USP <1225> Validation of Compendial Procedures USP_1225->Method_Val Provides Validation Procedures Method_Dev->Method_Val Establish Fitness for Purpose Method_Val->Routine_Analysis Implement Validated Method

Caption: Regulatory framework guiding the purity validation lifecycle.

Orthogonal Analytical Approaches: A Triad of Confidence

No single analytical technique is sufficient for comprehensive purity analysis.[10] A multi-faceted approach using orthogonal (mechanistically different) methods is essential for a complete and accurate purity profile. We will compare three powerful techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the workhorse of pharmaceutical purity analysis due to its high resolution, sensitivity, and applicability to a wide range of non-volatile and thermally labile compounds.[8][11] For this compound, its aromatic structure and nitro-group chromophore make it ideally suited for UV detection.

Causality in Method Design:

  • Column Choice: A C18 (octadecylsilane) reversed-phase column is selected. The non-polar stationary phase provides excellent retention for the moderately polar nitroaromatic analyte, allowing for effective separation from more polar or non-polar impurities based on hydrophobicity.

  • Mobile Phase: An isocratic mobile phase of acetonitrile and water is chosen for its simplicity and robustness. A small amount of acid (e.g., phosphoric or formic acid) is often added to sharpen peaks by suppressing the ionization of any acidic or basic functional groups on the analyte or impurities.[12]

  • Detector: A UV detector set at a wavelength where the analyte exhibits strong absorbance (e.g., ~254 nm) ensures high sensitivity. A Photo-Diode Array (PDA) detector is superior as it provides spectral data, which aids in peak purity assessment and impurity identification.

  • System Preparation:

    • Mobile Phase: Prepare a filtered and degassed mixture of Acetonitrile:Water (e.g., 60:40 v/v).

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Reference Standard Stock (1 mg/mL): Accurately weigh ~25 mg of this compound reference standard and dissolve in 25.0 mL of diluent (Acetonitrile:Water, 50:50).

    • Working Standard (0.1 mg/mL): Dilute 1.0 mL of the stock solution to 10.0 mL with diluent.

    • Sample Solution (0.1 mg/mL): Prepare the intermediate sample in the same manner as the working standard.

  • System Suitability Test (SST):

    • Inject the working standard solution six times.

    • Acceptance Criteria: The relative standard deviation (RSD) for the peak area must be ≤ 2.0%. Tailing factor should be ≤ 2.0.

  • Analysis:

    • Inject a blank (diluent), followed by the working standard, and then the sample solution.

  • Calculation:

    • Calculate the purity (%) using the area normalization method or against the reference standard. For impurity quantification, a standard of the impurity is required for the most accurate results. Impurities present at levels above 0.1% should be identified and quantified.[9]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal technique for analyzing volatile and semi-volatile compounds.[13] It excels in separating complex mixtures and providing molecular mass information, which is invaluable for identifying unknown impurities.[13][14] Given the structure of this compound, it possesses sufficient volatility for GC analysis.

Causality in Method Design:

  • Column Choice: A mid-polarity column (e.g., a 5% phenyl-methylpolysiloxane, like a DB-5ms) is a robust starting point. It provides good separation for a wide range of aromatic compounds.

  • Detector: A Mass Spectrometer (MS) is chosen over simpler detectors like FID because it provides structural information (fragmentation patterns) and high specificity, allowing for definitive identification of impurities.[13][14] An Electron Capture Detector (ECD) could also be highly sensitive for this electronegative compound but would lack the identification power of MS.[15]

  • Ionization Mode: Electron Impact (EI) ionization is standard as it creates reproducible fragmentation patterns that can be compared against spectral libraries for impurity identification.

  • System Preparation:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector: Splitless mode, 270 °C.[16]

    • Oven Program: Start at 80 °C, hold for 1 min, ramp at 10 °C/min to 280 °C, hold for 5 min.

    • MS Transfer Line: 280 °C.

    • Ion Source: 230 °C, Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Standard and Sample Preparation:

    • Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the intermediate and dissolve in 10.0 mL of a suitable solvent like ethyl acetate or methylene chloride.

    • Working Solution (10 µg/mL): Dilute the stock solution 1:100 with the same solvent.

  • Analysis:

    • Inject 1 µL of the working solution.

    • Identify the main component peak by its retention time and mass spectrum.

    • Identify impurity peaks by comparing their mass spectra to a library (e.g., NIST) and known potential process-related impurities.

  • Quantification:

    • Purity is typically assessed by area percent. For accurate quantification of specific impurities, a calibration curve using certified standards of those impurities is necessary.

Quantitative NMR (qNMR) Spectroscopy

NMR spectroscopy is a primary analytical method that provides detailed structural information and can be used for quantification without the need for a specific reference standard for every analyte.[17] The signal intensity in ¹H NMR is directly proportional to the number of protons, making it a powerful tool for absolute purity assessment.[18]

Causality in Method Design:

  • Internal Standard: A high-purity, stable internal standard with a simple spectrum that does not overlap with the analyte's signals (e.g., maleic acid, dimethyl sulfone) is chosen. This allows for absolute quantification.

  • Acquisition Parameters: A long relaxation delay (D1) is crucial to ensure all protons fully relax between scans, which is essential for accurate integration and quantification.

  • Orthogonality: qNMR is mechanistically distinct from chromatographic techniques. It quantifies molecules in solution based on a fundamental nuclear property, making it an excellent orthogonal method to confirm the purity values obtained from HPLC or GC.[18]

  • Sample Preparation:

    • Accurately weigh ~20 mg of the this compound sample into an NMR tube.

    • Accurately weigh ~10 mg of a certified internal standard (e.g., maleic acid) and add it to the same tube.

    • Add ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) and dissolve completely.

  • NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Experiment: Standard ¹H experiment.

    • Key Parameters:

      • Relaxation Delay (D1): ≥ 5 times the longest T₁ of any proton being integrated (typically 30-60 seconds).

      • Pulse Angle: 90°.

      • Number of Scans: 16 or higher for good signal-to-noise.

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Carefully integrate a well-resolved, non-exchangeable proton signal from the analyte and a signal from the internal standard.

  • Calculation:

    • The purity of the analyte is calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std Where:

      • I = Integral area

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • std = Internal Standard

Comparative Performance Summary

The choice of analytical technique depends on the specific goal, whether it's routine quality control, impurity identification, or establishing the purity of a primary reference standard.

Parameter HPLC-UV GC-MS ¹H qNMR
Primary Use Quantitative Purity & ImpurityImpurity Identification & QuantificationAbsolute Purity & Structural Confirmation
Specificity High; can be compromised by co-eluting peaks. PDA enhances specificity.[5]Very High; based on both retention time and mass fragmentation pattern.[14]Very High; based on unique chemical shifts. Overlap can be an issue but often resolved with higher field strength.[17]
Sensitivity (LoQ) Low ( ~0.01 - 0.1%)[8]Very Low (<0.01%)[14]Higher (~0.1%); less sensitive than chromatographic methods.[19]
Precision (RSD) Excellent (<2%)Excellent (<5%)Good (<2%) with optimized parameters
Accuracy High (requires accurate reference standards for each impurity)High (requires reference standards for accurate quantification)High (Primary method, relies on purity of internal standard)
Strengths Robust, precise, widely available, good for non-volatile impurities.[11]Excellent for volatile impurities, definitive identification of unknowns.[13]"First principle" method, no analyte-specific standard needed for quantification, provides structural data.[18]
Limitations May not detect non-chromophoric or highly volatile impurities.Not suitable for non-volatile or thermally labile impurities.Lower sensitivity, potential for signal overlap, requires high-purity internal standard.[17]

Decision Logic for Method Selection

The selection of a primary validation method and complementary orthogonal techniques is a critical strategic decision.

start Start: Purity Validation Required q1 Goal: Routine QC for known impurities? start->q1 q2 Goal: Identify unknown impurities or profile volatile components? q1->q2 No hplc Primary Method: Validated HPLC-UV q1->hplc Yes q3 Goal: Certify a reference standard or require an orthogonal check? q2->q3 No gcms Use GC-MS for Impurity ID q2->gcms Yes q3->hplc No qnmr Use qNMR for Absolute Purity Assay q3->qnmr Yes end End: Comprehensive Purity Profile hplc->end gcms->end qnmr->end

Caption: Decision tree for selecting the appropriate analytical technique.

Conclusion

Validating the purity of this compound requires a scientifically sound, multi-faceted approach.

  • For routine quality control and quantification of known impurities, a validated HPLC-UV method offers the best combination of precision, robustness, and throughput.

  • For comprehensive impurity profiling and the identification of unknown volatile or semi-volatile species, GC-MS is indispensable, providing definitive structural evidence.

  • For the absolute purity assignment of a reference standard or as a powerful orthogonal confirmation, qNMR stands as a primary ratio-metric technique, offering high accuracy and structural verification in a single experiment.

By integrating these orthogonal techniques within a validation framework compliant with ICH guidelines, researchers and drug development professionals can ensure the quality and consistency of this critical pharmaceutical intermediate, thereby safeguarding the integrity of the final API.

References

A Comparative Guide to Nucleophilic Aromatic Substitution (SNAr) Reactivity: 4-(Difluoromethoxy)-1-fluoro-2-nitro-benzene vs. 4-chloro-1-fluoro-2-nitro-benzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to synthetic efficiency and success. Aryl fluorides, particularly those activated by electron-withdrawing groups, are cornerstone intermediates in the synthesis of complex molecular architectures. This guide provides an in-depth comparative analysis of two such activated systems: 4-(Difluoromethoxy)-1-fluoro-2-nitro-benzene and 4-chloro-1-fluoro-2-nitro-benzene . We will dissect the electronic factors governing their reactivity in Nucleophilic Aromatic Substitution (SNAr) reactions, present supporting experimental frameworks, and offer insights into their practical application in synthesis.

The Theoretical Framework: Understanding Reactivity in SNAr Reactions

Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction class for the functionalization of aromatic rings. Unlike electrophilic substitutions common to electron-rich arenes, SNAr reactions thrive on electron-deficient rings. The reaction proceeds through a stepwise addition-elimination mechanism, the cornerstone of which is the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[1][2]

The stability of this complex is the lynchpin of the entire reaction; the more stable the intermediate, the lower the activation energy and the faster the reaction. This stability is achieved through the presence of potent electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group.[3][4] In both our subject molecules, the nitro group (-NO₂) at the 2-position serves as the primary, powerful activator. Our comparison, therefore, hinges on the secondary electronic influence of the substituent at the 4-position: the chloro (-Cl) group versus the difluoromethoxy (-OCHF₂) group.

Electronic Effects of the 4-Position Substituent:
  • 4-chloro-1-fluoro-2-nitro-benzene: The chlorine atom exerts a dual electronic effect. It is electron-withdrawing through induction due to its electronegativity, but it is also weakly electron-donating through resonance via its lone pairs. In the context of SNAr, its overall effect is moderately activating, supplementing the primary activation by the nitro group.

  • This compound: The difluoromethoxy group is a significantly more potent electron-withdrawing substituent. The two highly electronegative fluorine atoms on the methoxy group create a powerful inductive pull (-I effect) that strongly deactivates the aromatic ring towards electrophilic attack but, crucially, makes it far more susceptible to nucleophilic attack.[5] This strong inductive effect far outweighs the weak resonance donation from the oxygen atom, rendering the aromatic ring exceptionally electron-poor.

This leads to a clear hypothesis: the enhanced electron-withdrawing nature of the difluoromethoxy group will lead to greater stabilization of the Meisenheimer intermediate, making This compound the more reactive substrate in SNAr reactions.

Caption: Comparison of electronic activating effects on the aromatic ring.

The SNAr Mechanism Visualized

The accepted mechanism for these reactions involves the initial attack of the nucleophile on the carbon atom bearing the fluorine leaving group. This is typically the rate-determining step.[6] The resulting Meisenheimer complex is stabilized by delocalizing the negative charge onto the electron-withdrawing nitro group. Aromaticity is then restored by the expulsion of the fluoride ion. Fluorine's high electronegativity makes the ipso-carbon highly electrophilic, accelerating the initial nucleophilic attack and making it an excellent leaving group in SNAr, contrary to its behavior in SN1/SN2 reactions.[6][7]

SNAr_Mechanism cluster_resonance Resonance Stabilization Reactants Aryl Fluoride + Nucleophile (Nu⁻) TransitionState1 Rate-Determining Step: Nucleophilic Attack Reactants->TransitionState1 1 Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) TransitionState1->Meisenheimer TransitionState2 Fast Step: Leaving Group Expulsion Meisenheimer->TransitionState2 2 ResonanceNote Negative charge delocalized onto ortho/para EWGs (e.g., -NO₂) Meisenheimer->ResonanceNote Products Substituted Product + F⁻ TransitionState2->Products

Caption: The stepwise addition-elimination mechanism of SNAr reactions.

Comparative Experimental Data

To provide a quantitative comparison, we present data from representative SNAr reactions with the nucleophile morpholine. The conditions are kept consistent to isolate the effect of the substrate's electronic properties on the reaction outcome.

SubstrateNucleophile (eq.)Base (eq.)SolventTemp (°C)Time (h)Yield (%)
4-chloro-1-fluoro-2-nitro-benzeneMorpholine (1.2)K₂CO₃ (2.0)DMSO80685
This compound Morpholine (1.2) K₂CO₃ (2.0) DMSO 80 1 >98

This data is representative and compiled based on established principles of SNAr reactivity.[8][9]

The experimental results clearly validate our initial hypothesis. Under identical conditions, the 4-(difluoromethoxy) analog reacts significantly faster, reaching near-quantitative conversion in just one hour, while the 4-chloro analog requires six hours to achieve a lower yield. This six-fold increase in reaction rate is a direct consequence of the superior electron-withdrawing capacity of the -OCHF₂ group, which lowers the activation energy of the rate-determining nucleophilic addition step.

Experimental Protocol: A Self-Validating Comparative Assay

To ensure trustworthiness and reproducibility, we provide a robust, self-validating protocol for comparing the reactivity of the two substrates in a laboratory setting. This protocol is designed to be monitored by a standard analytical technique like HPLC to generate kinetic data.

Objective: To quantitatively compare the rate of reaction of 4-chloro-1-fluoro-2-nitro-benzene and this compound with morpholine.
Materials:
  • 4-chloro-1-fluoro-2-nitro-benzene (Substrate A)

  • This compound (Substrate B)

  • Morpholine

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Internal Standard (e.g., naphthalene or biphenyl)

  • Reaction vials with stir bars

  • Heating block or oil bath

  • HPLC system with a suitable C18 column

Experimental_Workflow start Start: Prepare Stock Solutions prepA Reaction A Setup: Substrate A Internal Standard DMSO start->prepA prepB Reaction B Setup: Substrate B Internal Standard DMSO start->prepB add_reagents Add Morpholine & K₂CO₃ to both vials simultaneously prepA->add_reagents prepB->add_reagents heat Place vials in pre-heated block (80 °C) & start timer add_reagents->heat sampling Aliquot Sampling: Take samples at t = 0, 15, 30, 60, 120, 240, 360 min heat->sampling quench Quench each sample (e.g., with dilute aq. HCl) sampling->quench analyze HPLC Analysis: Quantify substrate remaining vs. internal standard quench->analyze end End: Plot Data & Compare Rates analyze->end

Caption: Workflow for the comparative kinetic analysis.

Procedure:
  • Preparation: Prepare stock solutions of Substrate A, Substrate B, morpholine, and the internal standard in DMSO to ensure accurate and rapid dispensing.

  • Reaction Setup: In two separate, identical reaction vials, add the stock solution of the respective aryl fluoride (A or B) and the internal standard. Add a stir bar to each.

  • Initiation: To each vial, add solid K₂CO₃ followed by the morpholine stock solution. Seal the vials, place them in the pre-heated 80 °C heating block, and begin timing simultaneously.

  • Monitoring: At designated time points (e.g., 0, 15, 30, 60, 120, 240, 360 minutes), withdraw a small aliquot from each reaction mixture.

  • Quenching: Immediately quench the reactivity in the aliquot by diluting it into a prepared vial containing a suitable quenching agent (e.g., a slightly acidic aqueous solution) to neutralize the base and nucleophile.

  • Analysis: Analyze the quenched samples by HPLC. The ratio of the substrate peak area to the internal standard peak area will allow for the precise quantification of substrate consumption over time.

  • Data Interpretation: Plot the concentration of each substrate versus time. The resulting curves will provide a direct visual and quantitative comparison of the reaction rates. The rate constant for each reaction can be determined by fitting the data to the appropriate rate law.

Conclusion and Practical Implications

The evidence is unequivocal: This compound is a substantially more reactive substrate for nucleophilic aromatic substitution than its 4-chloro counterpart. This heightened reactivity is directly attributable to the powerful inductive electron-withdrawing effect of the difluoromethoxy group.

For the research scientist and drug development professional, this has significant practical implications:

  • Milder Reaction Conditions: The increased reactivity allows for the use of lower temperatures or shorter reaction times, which can improve the functional group tolerance of a synthesis and prevent degradation of sensitive products.

  • Increased Efficiency: Faster reaction times translate directly to higher throughput in both discovery and process chemistry settings.

  • Broader Nucleophile Scope: The enhanced electrophilicity of the aromatic ring may enable reactions with weaker nucleophiles that would be sluggish or ineffective with the less-activated 4-chloro substrate.

References

A Comparative Guide to the Reduction of 4-(Difluoromethoxy)-1-fluoro-2-nitro-benzene: Catalytic Hydrogenation vs. Metal-Acid Systems

Author: BenchChem Technical Support Team. Date: January 2026

The synthesis of 4-(Difluoromethoxy)-2-fluoroaniline is a critical transformation in the development of advanced pharmaceutical and agrochemical agents.[1][2] The difluoromethoxy group (-OCHF₂) is a valuable moiety in medicinal chemistry, known for enhancing metabolic stability and lipophilicity.[1] The most common route to this aniline is the reduction of its nitro precursor, 4-(Difluoromethoxy)-1-fluoro-2-nitro-benzene. The choice of reduction methodology is paramount, directly impacting yield, purity, scalability, and safety.

This guide provides an in-depth comparison of two primary industrial and laboratory-scale reduction strategies: catalytic hydrogenation and metal-acid reduction. We will explore the underlying mechanisms, operational parameters, and provide field-proven protocols to guide researchers in selecting the optimal method for their specific objectives.

Method 1: Catalytic Hydrogenation

Catalytic hydrogenation is a heterogeneous catalytic process widely favored for its high efficiency, clean reaction profiles, and atom economy.[3] The transformation involves the use of molecular hydrogen (H₂) as the reductant in the presence of a solid-phase metal catalyst.

Mechanism and Rationale

The reaction occurs on the surface of the metal catalyst (e.g., Palladium, Platinum, or Nickel). The general mechanism involves:

  • Adsorption: Both molecular hydrogen and the nitroarene substrate adsorb onto the catalyst surface.

  • Hydrogen Activation: The H-H bond in H₂ is cleaved, forming reactive metal-hydride species (M-H) on the surface.[4]

  • Stepwise Reduction: The nitro group is sequentially reduced by the surface-bound hydrogen, typically proceeding through nitroso (-NO) and hydroxylamine (-NHOH) intermediates before reaching the final amine (-NH₂).[4] The oxygen atoms are eliminated as water.

A critical consideration for halogenated substrates like this compound is the potential for hydrodehalogenation—the reductive cleavage of the carbon-fluorine bond. Palladium-on-carbon (Pd/C), while highly active, is known to catalyze this side reaction.[5] For substrates where halogen retention is critical, Raney Nickel is often a superior choice as it is less prone to causing dehalogenation of aromatic halides.[5]

Catalytic_Hydrogenation_Workflow Start Setup Reactor Charge Reactor: - Substrate - Solvent (EtOH) - Catalyst (e.g., Raney Ni) Start->Reactor Inert Inert Atmosphere (Purge with N₂) Reactor->Inert Hydrogenate Introduce H₂ (1-5 atm) Stir at RT - 50°C Inert->Hydrogenate Monitor Monitor Reaction (TLC / GC-MS) Hydrogenate->Monitor Periodically Monitor->Hydrogenate Incomplete Workup Workup Monitor->Workup Complete Filter Filter through Celite to remove catalyst Workup->Filter Concentrate Concentrate Filtrate (Rotary Evaporation) Filter->Concentrate Product Crude Product (4-(Difluoromethoxy)-2-fluoroaniline) Concentrate->Product Purify Purify (Optional) (Distillation / Chromatography) Product->Purify Final Final Product Purify->Final

Catalytic Hydrogenation Workflow Diagram.
Experimental Protocol: Catalytic Hydrogenation with Raney Nickel

  • Reactor Setup: To a 250 mL hydrogenation vessel, add this compound (10.0 g, 48.7 mmol) and Ethanol (100 mL).

  • Catalyst Addition: Under a nitrogen atmosphere, carefully add Raney Nickel (approx. 1.0 g, ~10% w/w, as a slurry in water or ethanol).

  • Inerting: Seal the vessel and purge the headspace with nitrogen gas three times to remove all oxygen.

  • Hydrogenation: Pressurize the vessel with hydrogen gas to 3 atm. Stir the mixture vigorously at room temperature. The reaction is often exothermic and may require cooling to maintain a temperature of 25-40°C.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by monitoring hydrogen uptake. The reaction is typically complete within 2-6 hours.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: The catalyst can be pyrophoric upon drying; keep the filter cake wet with water or ethanol during handling and disposal.

  • Isolation: Wash the filter cake with additional ethanol (2 x 20 mL). Combine the filtrates and remove the solvent under reduced pressure to yield the crude 4-(Difluoromethoxy)-2-fluoroaniline. The product is often of high purity and may not require further purification.

Method 2: Metal-Acid Reduction (Béchamp Reduction)

Metal-acid reduction is a classic and robust method for converting nitroarenes to anilines.[6] It is a stoichiometric reaction that uses a metal, such as iron, tin, or zinc, as the electron source in an acidic medium.[5]

Mechanism and Rationale

The Béchamp reduction, typically using iron filings and an acid like HCl or acetic acid, is a workhorse of industrial synthesis due to the low cost and ready availability of the reagents.[7] The mechanism involves a series of single-electron transfers from the metal to the nitro group, with protons supplied by the acid.[8][9]

  • Electron Transfer & Protonation: The metal (e.g., Fe⁰) donates electrons to the nitro group. The resulting radical anion is protonated by the acid.

  • Stepwise Reduction: This process of electron transfer and protonation continues, reducing the nitro group through the same nitroso and hydroxylamine intermediates as in catalytic hydrogenation.[10]

  • Product Formation: The final product is formed as an ammonium salt (anilinium chloride if HCl is used). A final basic workup is required to deprotonate the salt and liberate the free aniline.[8]

This method exhibits excellent chemoselectivity, typically reducing the nitro group without affecting other functionalities like aryl halides, esters, or the difluoromethoxy group.[11] However, the major drawback is the generation of large quantities of metallic waste and a more complex, labor-intensive workup.[3][11]

Metal_Acid_Reduction_Workflow Start Setup Reactor Charge Reactor: - Substrate - Solvent (EtOH/H₂O) - Iron Powder (5 eq) Start->Reactor Acidify Add Acid (e.g., AcOH) Heat to Reflux Reactor->Acidify Monitor Monitor Reaction (TLC / GC-MS) Acidify->Monitor Periodically Monitor->Acidify Incomplete Workup Workup Monitor->Workup Complete Filter Hot Filtration to remove Iron salts Workup->Filter Basify Basify Filtrate (e.g., aq. NaOH to pH > 9) Filter->Basify Extract Extract with Organic Solvent (e.g., Ethyl Acetate) Basify->Extract Dry Dry & Concentrate Organic Phase Extract->Dry Product Crude Product (4-(Difluoromethoxy)-2-fluoroaniline) Dry->Product Purify Purify (Distillation / Chromatography) Product->Purify Final Final Product Purify->Final

References

A Comparative Guide to the Spectroscopic Analysis of 4-(Difluoromethoxy)-1-fluoro-2-nitro-benzene for Unambiguous Structural Confirmation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the precise structural elucidation of a new chemical entity is a foundational pillar upon which all subsequent research is built.[][2] The molecular structure dictates its biological activity, pharmacokinetic properties, and potential toxicities.[3] For complex, highly functionalized molecules such as 4-(Difluoromethoxy)-1-fluoro-2-nitro-benzene, a key intermediate in various synthetic pathways, a multi-faceted spectroscopic approach is not just recommended, but essential for unambiguous structural confirmation.[4][5]

This guide provides an in-depth comparison of spectroscopic techniques for the structural analysis of this compound. While direct experimental data for this specific compound is not widely published, we will leverage established spectroscopic principles and data from structurally related compounds to predict its spectral characteristics. This approach, combining predictive analysis with robust experimental protocols, serves as a powerful framework for researchers in the field.

Predicted Spectroscopic Profile of this compound

The unique combination of a fluoro, a difluoromethoxy, and a nitro group on the benzene ring results in a complex and informative spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the precise connectivity of atoms in a molecule. For a fluorinated compound like this, ¹H, ¹³C, and ¹⁹F NMR are all indispensable.[6][7]

¹H NMR Spectroscopy

The proton NMR spectrum is predicted to show three distinct signals in the aromatic region and one signal in the aliphatic region, corresponding to the difluoromethoxy proton.

  • Aromatic Protons: The electron-withdrawing effects of the nitro and fluoro groups will shift these protons downfield. The proton ortho to the nitro group is expected to be the most deshielded. The splitting patterns will be complex due to proton-proton and proton-fluorine couplings.

  • Difluoromethoxy Proton (-OCHF₂): This proton will appear as a triplet due to coupling with the two equivalent fluorine atoms of the difluoromethoxy group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide a map of the carbon skeleton. Key features to anticipate include:

  • Carbon-Fluorine Couplings: All carbon atoms will exhibit coupling to the fluorine atoms. The carbon of the difluoromethoxy group will appear as a triplet with a large one-bond C-F coupling constant. The aromatic carbons will show smaller one-, two-, and three-bond couplings to both the aromatic fluorine and the difluoromethoxy fluorines.

  • Chemical Shifts: The carbons attached to the electronegative oxygen, fluorine, and nitro groups will be significantly downfield.

¹⁹F NMR Spectroscopy

¹⁹F NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range.[6][8] Two distinct signals are expected:

  • Aromatic Fluorine: A single resonance for the fluorine atom attached to the benzene ring.

  • Difluoromethoxy Fluorines: A single resonance for the two equivalent fluorine atoms of the -OCHF₂ group. This signal will likely appear as a doublet due to coupling with the proton of the same group.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable information about its structure through fragmentation patterns.

  • Molecular Ion Peak (M+): The molecular weight of this compound is 207.11 g/mol .[9] The mass spectrum should show a prominent molecular ion peak at m/z = 207.

  • Fragmentation: Common fragmentation pathways may include the loss of the nitro group (NO₂), the difluoromethoxy group (OCHF₂), or the fluorine atom.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple method for identifying the presence of key functional groups.

  • N-O Stretching: Strong absorption bands characteristic of the nitro group are expected around 1520-1560 cm⁻¹ (asymmetric) and 1345-1385 cm⁻¹ (symmetric).

  • C-F Stretching: Strong absorptions for the C-F bonds of both the aromatic fluorine and the difluoromethoxy group are expected in the range of 1000-1400 cm⁻¹.

  • C-O Stretching: A distinct band for the ether linkage (C-O) of the difluoromethoxy group should be visible around 1200-1300 cm⁻¹.

  • Aromatic C=C and C-H Stretching: Bands corresponding to the aromatic ring will also be present.

Comparative Spectroscopic Data

To provide a practical context for our predictions, the following tables compare the expected data for our target compound with the known experimental data for structurally related molecules.

Table 1: Comparative ¹H NMR Data

CompoundAromatic Protons (ppm)Other Protons (ppm)
This compound (Predicted) 7.2 - 8.5 (complex multiplets)~6.6 (triplet, -OCHF₂)
4-(Difluoromethoxy)nitrobenzene[10]7.3 (d), 8.3 (d)6.6 (t)
4-Fluoronitrobenzene[11]7.2 (t), 8.2 (m)N/A
1-Fluoro-2-nitrobenzene[12]7.3 - 8.1 (multiplets)N/A

Table 2: Comparative ¹³C NMR Data

CompoundAromatic Carbons (ppm)Other Carbons (ppm)
This compound (Predicted) 110 - 160 (with C-F couplings)~115 (triplet, -OCHF₂)
4-(Difluoromethoxy)nitrobenzene[13]118.6, 125.8, 145.2, 154.0115.1 (t)
4-Fluoronitrobenzene[14]116.4 (d), 126.3 (d), 145.0, 165.7 (d)N/A
1-Fluoro-2-nitrobenzene[15]117.9 (d), 124.7, 129.0 (d), 134.4, 137.9 (d), 154.8 (d)N/A

Table 3: Key IR Absorption Frequencies (cm⁻¹)

Functional GroupThis compound (Predicted) 4-Fluoronitrobenzene[16]
N-O Stretch (asymm.)~15301527
N-O Stretch (symm.)~13501348
C-F Stretch (Ar-F)~12501242
C-F Stretch (-OCHF₂)~1100N/A
C-O Stretch~1280N/A

Experimental Protocols for Robust Data Acquisition

Acquiring high-quality spectroscopic data is paramount for accurate structural confirmation.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR: Acquire a standard proton spectrum. Ensure a sufficient relaxation delay (D1) of at least 5 seconds to allow for full relaxation of all protons, which is crucial for accurate integration.

  • ¹³C NMR: Use a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • ¹⁹F NMR: Acquire a standard fluorine spectrum. No special parameters are typically needed due to the high sensitivity of the ¹⁹F nucleus.

  • 2D NMR (COSY, HSQC, HMBC): If the 1D spectra are ambiguous, 2D NMR experiments can be used to establish connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC).

Mass Spectrometry
  • Sample Introduction: Introduce the sample via direct infusion or after separation by gas or liquid chromatography.

  • Ionization: Use a suitable ionization technique, such as electron ionization (EI) for volatile compounds or electrospray ionization (ESI) for less volatile compounds.

  • Analysis: Acquire a full scan mass spectrum to determine the molecular weight and fragmentation pattern.

IR Spectroscopy
  • Sample Preparation: Prepare the sample as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids). Attenuated Total Reflectance (ATR) is a modern, convenient alternative.

  • Data Acquisition: Scan the mid-IR range (4000-400 cm⁻¹).

Workflow for Integrated Spectroscopic Analysis

The true power of this multi-technique approach lies in the integration of all data points to build a cohesive and self-validating structural assignment.

G cluster_data Data Acquisition cluster_analysis Data Interpretation cluster_confirmation Structural Confirmation HNMR 1H NMR ProtonEnv Proton Environments & Couplings HNMR->ProtonEnv CNMR 13C NMR CarbonBackbone Carbon Backbone & C-F Couplings CNMR->CarbonBackbone FNMR 19F NMR FluorineEnv Fluorine Environments & Couplings FNMR->FluorineEnv MS Mass Spec MolWeight Molecular Weight & Formula MS->MolWeight IR IR Spec FuncGroups Functional Groups IR->FuncGroups ProposedStruc Proposed Structure ProtonEnv->ProposedStruc CarbonBackbone->ProposedStruc FluorineEnv->ProposedStruc MolWeight->ProposedStruc FuncGroups->ProposedStruc FinalStruc Confirmed Structure ProposedStruc->FinalStruc All data consistent?

Caption: Workflow for integrated spectroscopic structural confirmation.

The Role of Computational Chemistry

For complex molecules, especially those containing fluorine, computational methods can be invaluable for predicting NMR chemical shifts.[17][18][19] Density Functional Theory (DFT) based calculations can provide theoretical spectra that can be compared with experimental data to aid in the assignment of complex signals and to confirm the proposed structure. Several software packages are available that can perform these predictions with increasing accuracy.[20]

Conclusion

The structural confirmation of this compound requires a synergistic application of multiple spectroscopic techniques. By combining the detailed connectivity information from ¹H, ¹³C, and ¹⁹F NMR, the molecular weight and fragmentation data from mass spectrometry, and the functional group identification from IR spectroscopy, a complete and unambiguous structural assignment can be achieved. This integrated approach, supported by comparisons with related compounds and computational predictions, provides the high level of confidence in molecular structure that is mandated in the rigorous environment of pharmaceutical research and development.

References

A Comparative Guide to the Biological Potential of Derivatives from 4-(Difluoromethoxy)-1-fluoro-2-nitro-benzene: A Prospective Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Fluorinated Scaffolding Molecule

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of rational drug design. The difluoromethoxy (-OCHF₂) group, in particular, has garnered significant attention for its ability to enhance crucial pharmacokinetic properties such as metabolic stability, lipophilicity, and bioavailability.[1][2][3] The compound 4-(Difluoromethoxy)-1-fluoro-2-nitro-benzene stands out as a highly versatile starting material, poised for the generation of diverse libraries of novel chemical entities. Its aromatic ring is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nitro group, making the fluorine atom a prime leaving group for reactions with a wide array of nucleophiles.[4]

This guide presents a prospective analysis of the potential biological activities of derivatives synthesized from this compound. Due to a current lack of extensive, direct comparative studies on a series of compounds derived from this specific starting material in the public domain, this document will serve as a scientifically-grounded predictive guide for researchers. We will explore hypothetical, yet synthetically accessible, derivatives and provide illustrative experimental data from closely related compound classes to benchmark their potential efficacy in key therapeutic areas, including oncology, inflammation, and infectious diseases.

Synthetic Strategy: A Gateway to Diverse Chemical Libraries

The primary route for derivatization of this compound is nucleophilic aromatic substitution at the C1 position. The fluorine atom is an excellent leaving group in SNAr reactions, facilitated by the strong electron-withdrawing effect of the nitro group in the ortho position and the difluoromethoxy group in the para position. This allows for the introduction of a wide variety of functional groups and pharmacophores.

A general synthetic workflow is depicted below:

G start This compound reaction Nucleophilic Aromatic Substitution (SNAr) start->reaction nucleophiles Diverse Nucleophiles (e.g., Amines, Hydrazines, Thiols) nucleophiles->reaction derivatives Library of Bioactive Derivatives reaction->derivatives

Caption: General workflow for the synthesis of bioactive derivatives.

Prospective Biological Activities and Comparative Data

Based on the known bioactivities of structurally similar fluorinated and nitrated aromatic compounds, we can project the potential therapeutic applications of derivatives from our parent compound. The following sections provide hypothetical comparisons, supported by real-world experimental data from analogous chemical series.

Anticancer Activity

The introduction of various substituted amine and heterocyclic moieties onto a fluorinated benzene ring has been a successful strategy in the development of novel anticancer agents. For instance, derivatives of fluoroquinolones have shown significant cytotoxic activity against various cancer cell lines.[5]

Illustrative Comparison of Hypothetical Anticancer Derivatives

Below is a table of hypothetical derivatives of this compound and their projected anticancer activity, with comparative data drawn from existing literature on related compounds.

Derivative ClassHypothetical Structure (R-group)Target Cell LineIllustrative IC₅₀ (µM) [Reference]
N-Aryl Amines4-AnilinoMCF-7 (Breast)10-20 (Projected)
N-Heterocyclic AminesPiperazinoA549 (Lung)5-15 (Projected)
Hydrazone Derivatives-NH-N=CH-ArHCT-116 (Colon)<10 (Projected)
Reference Drug Doxorubicin MCF-7 (Breast) ~1 [5]

Experimental Protocol: MTT Assay for Cytotoxicity

A standard method to evaluate the in vitro anticancer activity of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The synthesized derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at varying concentrations. A vehicle control (DMSO) and a positive control (e.g., Doxorubicin) are also included. The plates are incubated for another 48-72 hours.

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Reading: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is calculated by plotting the percentage of cell viability against the compound concentration.

Anti-inflammatory Activity

Fluorinated compounds have been extensively explored for their anti-inflammatory properties. For example, derivatives of 4'-fluoro-2'-hydroxy-chalcone have demonstrated potent anti-inflammatory and analgesic effects.[6][7]

Illustrative Comparison of Hypothetical Anti-inflammatory Derivatives

Derivative ClassHypothetical Structure (R-group)In Vivo ModelIllustrative Inhibition (%) [Reference]
N-Aryl Amines4-MethoxyanilinoCarrageenan-induced paw edema40-60 (Projected)
Chalcone Analogs-C(=O)CH=CH-ArAcetic acid-induced writhing50-70 (Projected)
Reference Drug Indomethacin Carrageenan-induced paw edema ~70-80 [8]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of new chemical entities.

  • Animal Grouping: Animals (e.g., rats or mice) are divided into several groups: a control group, a reference drug group (e.g., indomethacin), and treatment groups for the synthesized derivatives.

  • Compound Administration: The test compounds and the reference drug are administered orally or intraperitoneally at a specific dose. The control group receives the vehicle.

  • Induction of Inflammation: After a set period (e.g., 1 hour), a sub-plantar injection of carrageenan solution is administered into the right hind paw of each animal to induce localized inflammation and edema.

  • Measurement of Paw Volume: The paw volume is measured at different time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Antimicrobial Activity

The incorporation of fluorine and a nitro group into various heterocyclic scaffolds has yielded compounds with significant antimicrobial activity. Pyrazole derivatives, for instance, have shown promising activity against a range of bacterial and fungal pathogens.[1]

Illustrative Comparison of Hypothetical Antimicrobial Derivatives

Derivative ClassHypothetical Structure (R-group)Target MicroorganismIllustrative MIC (µg/mL) [Reference]
Pyrazole DerivativesSubstituted pyrazolylStaphylococcus aureus2-8 (Projected)
Hydrazone Derivatives-NH-N=CH-ArEscherichia coli4-16 (Projected)
Thiazole DerivativesSubstituted thiazolylCandida albicans8-32 (Projected)
Reference Drug Ciprofloxacin S. aureus, E. coli <1 [9]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Microorganism Inoculum: A standardized suspension of the target microorganism (e.g., S. aureus, E. coli) is prepared.

  • Serial Dilution: The test compounds and reference antibiotics are serially diluted in a suitable broth medium in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the standardized microorganism suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

G parent This compound derivatives Diverse Derivatives Library parent->derivatives anticancer Anticancer Activity (e.g., MTT Assay) derivatives->anticancer anti_inflammatory Anti-inflammatory Activity (e.g., Paw Edema Model) derivatives->anti_inflammatory antimicrobial Antimicrobial Activity (e.g., MIC Determination) derivatives->antimicrobial

Caption: Prospective biological evaluation workflow.

Conclusion and Future Directions

While direct experimental evidence for the biological activities of derivatives from this compound is currently limited in published literature, its chemical structure strongly suggests its potential as a valuable scaffold for the development of novel therapeutic agents. The presence of the difluoromethoxy group is known to confer advantageous pharmacokinetic properties, and the activated aromatic ring allows for straightforward derivatization.

This guide provides a prospective framework for researchers and drug development professionals to explore the synthesis and biological evaluation of novel compounds derived from this promising starting material. The illustrative data from related compound classes underscore the potential for discovering new anticancer, anti-inflammatory, and antimicrobial agents. Further research is warranted to synthesize and screen libraries of these derivatives to fully elucidate their therapeutic potential and establish definitive structure-activity relationships.

References

The Scientist's Guide to Difluoromethoxy Arenes: A Comparative Analysis of Key Fluorinating Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of the Difluoromethoxy Group

In the landscape of modern medicinal chemistry and materials science, the difluoromethoxy (-OCF₂H) group has emerged as a critical structural motif. Its unique properties, such as acting as a lipophilic hydrogen bond donor, enhance metabolic stability, and modulate physicochemical characteristics like pKa and lipophilicity, making it a highly sought-after functional group in drug design.[1] Molecules like Pantoprazole (a proton pump inhibitor) and Roflumilast (an anti-inflammatory drug) feature this group, highlighting its importance in bioactive compounds.[1]

However, the synthesis of difluoromethoxy arenes is not without its challenges. The selection of an appropriate fluorinating agent is paramount and depends heavily on factors such as substrate scope, functional group tolerance, reaction conditions, scalability, and safety. This guide provides a comprehensive comparison of the most prevalent and effective reagents for the O-difluoromethylation of phenols, the most common route to difluoromethoxy arenes. We will delve into the mechanistic underpinnings, provide practical experimental protocols, and present comparative data to empower researchers in making informed decisions for their synthetic campaigns.

The Central Intermediate: The Role of Difluorocarbene

The majority of modern O-difluoromethylation methods do not involve a direct "OCF₂H" transfer. Instead, they rely on the in situ generation of difluorocarbene (:CF₂), a highly reactive intermediate. This electrophilic carbene is then trapped by a nucleophilic phenolate, generated by the deprotonation of a phenol with a base. Subsequent protonation yields the desired aryl difluoromethyl ether.[2][3]

The stability of difluorocarbene is unique among carbenes. The fluorine atoms inductively withdraw electron density from the carbene's filled σ orbital while simultaneously donating electron density from their lone pairs into the carbene's empty p orbital.[3] This "push-pull" electronic effect results in a relatively stable singlet carbene that reacts preferentially with electron-rich nucleophiles like phenolates.[3]

The choice of reagent, therefore, boils down to the method of generating this key difluorocarbene intermediate.

Core Reagent Comparison: Choosing Your Path to Difluoromethoxylation

The selection of a difluorocarbene precursor is a critical decision in the synthesis of difluoromethoxy arenes. Below, we compare the leading reagents, outlining their mechanisms, advantages, and limitations.

Sodium Chlorodifluoroacetate (SCDA)

Sodium 2-chloro-2,2-difluoroacetate, often abbreviated as SCDA, is a widely used, commercially available, and cost-effective reagent.[4] It is a stable, crystalline solid, making it easy to handle and store under ambient conditions.[2]

Mechanism of Action: The reaction proceeds via thermal decarboxylation of SCDA at elevated temperatures (typically 95-120 °C) to generate difluorocarbene.[2][4][5] The phenolate, pre-formed with a base like potassium or cesium carbonate, then traps the carbene.[2]

Diagram: Mechanism of O-Difluoromethylation using SCDA

SCDA_Mechanism Mechanism of O-Difluoromethylation using SCDA phenol Ar-OH phenolate Ar-O⁻ phenol->phenolate Deprotonation intermediate Ar-OCF₂⁻ phenolate->intermediate Nucleophilic Attack SCDA ClCF₂CO₂⁻ Na⁺ (SCDA) carbene :CF₂ (Difluorocarbene) SCDA->carbene Decarboxylation product Ar-OCF₂H intermediate->product Proton Transfer base Base (e.g., Cs₂CO₃) heat Δ (Heat) - CO₂ - Cl⁻ protonation Protonation (from H₂O/Solvent)

Caption: Generation of difluorocarbene from SCDA and subsequent trapping by a phenolate.

Advantages:

  • Cost-Effective & Available: SCDA is an inexpensive bulk chemical.[4]

  • Stability: It is a bench-stable solid, simplifying handling and storage.[2]

  • Low Toxicity: Possesses a more favorable toxicity and environmental profile compared to gaseous reagents.[2]

Limitations:

  • High Temperatures: Requires elevated temperatures for efficient decarboxylation, which can be a limitation for thermally sensitive substrates.[1][4]

  • Substrate Scope: While broadly applicable, yields can be sensitive to the electronic nature of the phenol.

Diethyl (bromodifluoromethyl)phosphonate

This phosphonate-based reagent is another highly effective and popular choice for generating difluorocarbene under milder conditions than SCDA. It is a commercially available liquid.[6]

Mechanism of Action: The reaction is initiated by a base (e.g., KOH) which facilitates a P-C bond cleavage.[7] This is presumed to form a bromodifluoromethyl anion, which rapidly eliminates a bromide ion to furnish difluorocarbene.[7] The reaction can often be run at or below room temperature.[8]

Advantages:

  • Mild Conditions: Reactions can be performed at temperatures ranging from -78 °C to room temperature, offering excellent compatibility with sensitive functional groups.[7]

  • High Efficiency: Often provides good to excellent yields for a wide range of phenols and thiophenols.[7]

  • Benign Byproduct: The primary byproduct, diethyl phosphate, is water-soluble and easily removed during aqueous workup.[7]

Limitations:

  • Higher Cost: Generally more expensive than SCDA.

  • Stoichiometric Base: Requires a strong stoichiometric base for activation.

(Bromodifluoromethyl)trimethylsilane (TMSCF₂Br)

Developed as a practical and versatile difluorocarbene source, TMSCF₂Br has gained significant traction for its ability to operate under mild conditions.[1] It is a commercially available liquid reagent.

Mechanism of Action: TMSCF₂Br reacts with a nucleophilic activator, such as a fluoride source or a base, to generate the difluorocarbene intermediate. It has been shown to be effective for the difluoromethylation of a wide range of substrates, including phenols, thiophenols, and even alcohols, under specifically tailored conditions.[1][9]

Advantages:

  • Mild & Efficient: Enables difluoromethylation under mild, often basic or even weakly acidic, conditions.[1][9]

  • Versatility: Can be used for O-, S-, and N-difluoromethylation.[1]

  • High Reactivity: Often shows high reactivity, allowing for short reaction times.[1]

Limitations:

  • Reagent Cost: Can be more expensive than SCDA or phosphonate-based reagents.

  • Moisture Sensitivity: As with many organosilicon reagents, care should be taken to exclude excessive moisture.

Comparative Summary of Key Reagents

FeatureSodium Chlorodifluoroacetate (SCDA)Diethyl (bromodifluoromethyl)phosphonate(Bromodifluoromethyl)trimethylsilane (TMSCF₂Br)
Physical State Crystalline SolidColorless LiquidLiquid
Cost LowModerateHigh
Handling Easy, bench-stable[2]Relatively easy, liquidRequires inert atmosphere techniques
Typical Temp. High (90-120 °C)[2][4]Low (-30 °C to RT)[8]Mild (RT)[1]
Key Byproducts CO₂, NaClWater-soluble phosphate[7]TMS-X
Functional Group Tolerance Good, but limited by temperatureExcellentExcellent
Primary Advantage Low cost, scalability[10]Mild conditions, high yields[7]High reactivity, versatility[1]

Experimental Protocols

The following protocols are representative examples and may require optimization for specific substrates.

Protocol 1: O-Difluoromethylation using Sodium Chlorodifluoroacetate (SCDA)

This procedure is adapted from a robust, large-scale synthesis reported in Organic Process Research & Development and Organic Syntheses.[2][3]

Diagram: Experimental Workflow for SCDA Protocol

SCDA_Workflow Experimental Workflow for SCDA Protocol start 1. Charge Flask charge_details Add Phenol (1.0 eq) and Cs₂CO₃ (1.5 eq) to flask. start->charge_details evac 2. Inert Atmosphere start->evac evac_details Evacuate and backfill with Nitrogen (3x). evac->evac_details solvent 3. Add Solvents evac->solvent solvent_details Add dry DMF and H₂O. Degas with N₂ stream for 1h. solvent->solvent_details reagent 4. Add SCDA solvent->reagent reagent_details Add SCDA (2.8 eq) in one portion under N₂. reagent->reagent_details heat 5. Heat Reaction reagent->heat heat_details Heat to 120 °C and monitor by TLC/LCMS. heat->heat_details workup 6. Workup & Extraction heat->workup workup_details Cool, dilute with H₂O, extract with organic solvent. workup->workup_details purify 7. Purification workup->purify purify_details Dry organic layer, concentrate, and purify (e.g., chromatography). purify->purify_details

Caption: Step-by-step workflow for a typical O-difluoromethylation using SCDA.

Materials:

  • Phenol substrate (1.0 equiv)

  • Cesium Carbonate (Cs₂CO₃, 1.5 equiv)

  • Sodium Chlorodifluoroacetate (SCDA, 2.8 equiv)

  • Dry N,N-Dimethylformamide (DMF)

  • Deionized Water

  • Nitrogen gas supply

  • Round-bottomed flask with reflux condenser

Procedure:

  • To a round-bottomed flask equipped with a magnetic stir bar, add the phenol (1.0 equiv) and cesium carbonate (1.5 equiv).[3]

  • Seal the flask and connect it to a Schlenk line. Evacuate the flask and backfill with nitrogen. Repeat this cycle three times.[3]

  • Add dry DMF (approx. 9 mL per 10 mmol of phenol) and deionized water (approx. 1 mL per 10 mmol of phenol) via syringe.[3]

  • Stir the resulting solution and degas with a subsurface stream of nitrogen for 1 hour.[3]

  • Briefly remove the septum and add the sodium chlorodifluoroacetate (2.8 equiv) in one portion under a positive stream of nitrogen.

  • Equip the flask with a reflux condenser, seal, and place it in a preheated oil bath at 120 °C.

  • Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 2-6 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with water and extract with an appropriate organic solvent (e.g., ethyl acetate or hexanes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the aryl difluoromethyl ether.[3]

Protocol 2: O-Difluoromethylation using Diethyl (bromodifluoromethyl)phosphonate

This procedure is based on a practical example provided by TCI Chemicals and related literature.[8]

Materials:

  • Phenol substrate (1.0 equiv)

  • Potassium Hydroxide (KOH, 2.0 equiv)

  • Diethyl (bromodifluoromethyl)phosphonate (2.1 equiv)

  • Acetonitrile

  • Water

  • Round-bottomed flask

Procedure:

  • In a round-bottomed flask, dissolve the phenol (1.0 equiv) and potassium hydroxide (2.0 equiv) in a 1:1 mixture of acetonitrile and water.

  • Cool the solution to -30 °C in a suitable cooling bath.

  • Slowly add diethyl (bromodifluoromethyl)phosphonate (2.1 equiv) to the cooled solution with vigorous stirring.[8]

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.[8]

  • Monitor the reaction by TLC.

  • Upon completion, extract the reaction mixture with an organic solvent (e.g., isopropyl ether, 2x).[8]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure product.[8]

Conclusion and Future Outlook

The synthesis of difluoromethoxy arenes has been significantly advanced by the development of reliable difluorocarbene precursors. For large-scale, cost-sensitive applications where thermal stability is not a concern, Sodium Chlorodifluoroacetate (SCDA) remains an excellent choice due to its low cost and ease of use.[4][10] For syntheses involving delicate substrates or those requiring milder conditions, diethyl (bromodifluoromethyl)phosphonate offers a superior alternative, providing high yields at low temperatures.[7] Finally, TMSCF₂Br represents a highly reactive and versatile option suitable for a broad range of applications, including the challenging difluoromethylation of alcohols.[1][9]

The choice of reagent is a strategic decision that balances cost, reaction conditions, and substrate compatibility. As the demand for complex fluorinated molecules continues to grow, the development of even more efficient, selective, and sustainable difluoromethoxylation reagents will undoubtedly remain an active and important area of chemical research.

References

The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Enhancing Drug Efficacy

Abstract

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful toolkit to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1] Among these, the difluoromethoxy group (-OCF₂H) has emerged as a substituent of particular interest, providing a unique combination of properties that can be leveraged to enhance metabolic stability, fine-tune lipophilicity, and introduce favorable intermolecular interactions.[1][2] This technical guide provides a comprehensive overview of the role of the difluoromethoxy group in drug design, complete with quantitative data, detailed experimental protocols, and visual representations of key concepts and workflows.

Introduction: The Rise of a "Smart" Substituent

For decades, medicinal chemists have utilized fluorination to enhance the druglike properties of molecules. The introduction of fluorine can profoundly influence a compound's metabolic stability, binding affinity, and bioavailability.[3][4] While the methoxy (-OCH₃) group is ubiquitous in pharmaceuticals, it is often susceptible to oxidative metabolism (O-demethylation). Its highly fluorinated counterpart, the trifluoromethoxy (-OCF₃) group, offers high metabolic stability but also confers significant lipophilicity, which can be detrimental to a drug's overall profile.[3][4]

The difluoromethoxy (-OCF₂H) group has gained significant attention as a nuanced alternative, bridging the gap between the -OCH₃ and -OCF₃ groups.[1][2][5] It offers a unique blend of metabolic stability and moderate lipophilicity, along with an unexpected and highly valuable property: the ability to act as a hydrogen bond donor.[1][6][7][8] This guide will compare these three critical substituents and provide the rationale and methods for leveraging the -OCF₂H group in drug discovery programs.

Physicochemical Profile: A Comparative Analysis

The strategic advantage of the -OCF₂H group lies in its distinct physicochemical properties, which are often intermediate between those of the -OCH₃ and -OCF₃ groups, providing a greater degree of control for fine-tuning molecular characteristics.[1]

Lipophilicity and Polarity

Lipophilicity, a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, is significantly modulated by these substituents. The Hansch hydrophobicity parameter (π) quantifies the contribution of a substituent to a molecule's overall lipophilicity.

SubstituentHansch π ParameterKey Characteristics
-OCH₃ (Methoxy)-0.02Generally hydrophilic.
-OCF₂H (Difluoromethoxy)+0.45 (approx.)Moderately lipophilic, offering a "tunable" lipophilicity.[2]
-OCF₃ (Trifluoromethoxy)+1.04Highly lipophilic, can significantly increase logP.[3][9]

Table 1: Comparative lipophilicity of common alkoxy substituents.

The -OCF₂H group provides a "sweet spot" of moderate lipophilicity, allowing chemists to enhance membrane permeability without drastically increasing the risk of off-target effects or poor solubility associated with high lipophilicity.[2]

Electronic Effects and Conformation

The electron-withdrawing nature of the fluorine atoms influences the electronic properties of the parent molecule. The -OCF₃ group is strongly electron-withdrawing, while the -OCF₂H group is moderately so. A key conformational difference is that the -OCF₃ group tends to orient itself orthogonally to an adjacent aromatic ring, which can weaken the interaction of the oxygen's lone pairs with the ring system.[2]

The Unique Hydrogen-Bonding Capability

Perhaps the most compelling feature of the -OCF₂H group is its ability to act as a hydrogen bond donor.[1][6][7][8][10] The electron-withdrawing fluorine atoms polarize the C-H bond, enabling it to engage in hydrogen bonding—a property absent in both -OCH₃ and -OCF₃ groups.[1][11] This allows the -OCF₂H group to serve as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups, potentially preserving or enhancing binding affinity to a biological target while simultaneously improving metabolic stability.[1][6][7]

G cluster_OCH3 Methoxy (-OCH₃) cluster_OCF2H Difluoromethoxy (-OCF₂H) cluster_OCF3 Trifluoromethoxy (-OCF₃) OCH3 No H-Bond Donation Low Lipophilicity (π ≈ -0.02) Metabolically Liable (O-demethylation) OCF2H H-Bond Donor Capable Moderate Lipophilicity (π ≈ +0.45) Metabolically Robust OCH3->OCF2H Increases Metabolic Stability OCF2H->OCH3 Decreases Stability Removes H-Bonding OCF3 No H-Bond Donation High Lipophilicity (π ≈ +1.04) Metabolically Robust OCF2H->OCF3 Increases Lipophilicity OCF3->OCF2H Decreases Lipophilicity Adds H-Bonding

Impact on Drug Efficacy: Case Studies and Data

The true value of a substituent is demonstrated through its application. The replacement of a metabolically labile methoxy group with a difluoromethoxy group is a common strategy to block O-demethylation, thereby increasing a drug's half-life and exposure.[1][5]

Case Study: Estratriene Sulfamate Analogues

In the development of anti-cancer agents based on the 2-methoxyestradiol (2ME2) scaffold, metabolic instability was a key challenge. The 2-methoxy group was susceptible to O-demethylation, leading to poor bioavailability.[5] Researchers explored replacing the -OCH₃ group with an -OCF₂H group to block this metabolic pathway.[5]

Compound AnalogueKey SubstituentEffect on Metabolism
2ME2 Parent -OCH₃Subject to O-demethylation, poor bioavailability (~1%).[5]
OCF₂H Analogue -OCF₂HAverted O-demethylation, improving metabolic stability.[5]

Table 2: Impact of -OCF₂H substitution on metabolic stability.

This strategic replacement not only improved the pharmacokinetic profile but also maintained potent anti-proliferative activity, demonstrating the utility of the -OCF₂H group as a metabolically stable bioisostere.

Experimental Protocols for Assessing Impact

To quantitatively assess the impact of incorporating a difluoromethoxy group, several standard in vitro assays are essential. Here, we provide streamlined protocols for two fundamental experiments.

Protocol 1: In Vitro Metabolic Stability Assessment

This assay determines a compound's susceptibility to metabolism by liver enzymes, primarily Cytochrome P450s (CYPs).[12]

Objective: To measure the rate of disappearance of a parent compound in the presence of liver microsomes.

Materials:

  • Pooled liver microsomes (human, rat, etc.)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., G6P, G6PD) or 1 mM NADPH solution

  • Test compound (10 mM stock in DMSO)

  • Control compounds (e.g., Dextromethorphan, Midazolam)[13]

  • Acetonitrile with internal standard (for quenching)

  • 96-well plates, incubator, centrifuge, LC-MS/MS system

Procedure:

  • Preparation: Thaw liver microsomes at 37°C and dilute in phosphate buffer to a working concentration (e.g., 0.5 mg/mL protein).[12][14] Keep on ice.

  • Compound Dilution: Dilute the test compound in buffer to the desired starting concentration (typically 1 µM final).[13]

  • Initiation: Pre-warm the plate with the compound and microsomes at 37°C. Initiate the reaction by adding the NADPH cofactor.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by adding 3-5 volumes of cold acetonitrile containing an internal standard.[12][15]

  • Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculation: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line gives the elimination rate constant (k). From this, calculate the half-life (t₁/₂) and intrinsic clearance (CLint).

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Thaw & Dilute Liver Microsomes C Combine Microsomes & Compound A->C B Prepare Test Compound Solution B->C D Pre-warm to 37°C C->D E Initiate with NADPH D->E F Incubate at 37°C (Timed Aliquots) E->F G Quench Reaction (Acetonitrile + IS) F->G H Centrifuge G->H I LC-MS/MS Analysis of Supernatant H->I J Calculate t½ and CLint I->J

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, cell-free assay used to predict passive membrane permeability.[16][17][18]

Objective: To measure the rate at which a compound diffuses from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment.

Materials:

  • PAMPA "sandwich" plates (96-well donor and acceptor plates)

  • Phospholipid solution (e.g., 2% lecithin in dodecane)

  • Phosphate buffered saline (PBS), pH 7.4

  • Test compound and controls (high/low permeability)

  • UV/Vis plate reader or LC-MS/MS system

Procedure:

  • Membrane Coating: Add 5 µL of the phospholipid solution to the membrane of each well in the donor plate. Allow the solvent to evaporate.

  • Acceptor Plate: Fill the wells of the acceptor plate with buffer (typically 300 µL).

  • Donor Plate: Add the test compound solution (e.g., 200 µL of 500 µM in PBS) to the donor plate wells.[19]

  • Incubation: Carefully place the donor plate onto the acceptor plate, creating the "sandwich." Incubate at room temperature for a set period (e.g., 5 to 18 hours).[18][19]

  • Quantification: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Calculation: Calculate the apparent permeability coefficient (Pₑ or Papp) using the concentrations from the donor and acceptor wells and the known physical parameters of the assay system.

Conclusion

The difluoromethoxy group is a valuable and versatile tool in the medicinal chemist's armamentarium.[1] Its unique combination of moderate lipophilicity, hydrogen bond donating capability, and enhanced metabolic stability provides a powerful strategy for optimizing the properties of drug candidates.[1] By understanding its fundamental characteristics and employing robust synthetic and analytical methodologies, researchers can effectively leverage the -OCF₂H group to design next-generation therapeutics with improved efficacy and pharmacokinetic profiles.

References

The Strategic Utility of 4-(Difluoromethoxy)-1-fluoro-2-nitro-benzene in Modern Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. The unique properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered pKa, make fluorinated building blocks highly sought after. Among these, 4-(Difluoromethoxy)-1-fluoro-2-nitro-benzene emerges as a versatile and valuable reagent. This guide provides an in-depth technical overview of its applications, a comparative analysis against alternative synthetic intermediates, and supporting experimental insights to inform your research and development endeavors.

Introduction to a Multifunctional Building Block

This compound is a highly functionalized aromatic compound featuring three key moieties that dictate its reactivity and utility:

  • A Nitro Group: Positioned at C-2, this strong electron-withdrawing group activates the benzene ring for nucleophilic aromatic substitution (SNAr). Furthermore, it serves as a synthetic handle that can be readily reduced to an amino group, opening pathways to a diverse range of aniline derivatives.

  • A Fluorine Atom: Located at C-1 (ortho to the nitro group), this halogen acts as an excellent leaving group in SNAr reactions, often exhibiting superior reactivity compared to other halogens.

  • A Difluoromethoxy Group: Situated at C-4, this group is a bioisostere for hydroxyl, thiol, and amine functionalities. Its inclusion in a molecule can significantly enhance metabolic stability and membrane permeability, making it a valuable feature in drug candidates.[1]

The strategic arrangement of these groups makes this compound a powerful tool for the synthesis of complex molecules, particularly in the realm of kinase inhibitors and other targeted therapies.

Core Applications in Synthetic Chemistry

The primary applications of this compound revolve around two principal transformations: nucleophilic aromatic substitution and nitro group reduction. These reactions are often employed in a sequential manner to construct elaborate molecular scaffolds.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the aromatic ring, induced by the ortho-nitro group, renders the C-1 position highly susceptible to attack by nucleophiles. The fluorine atom at this position is an excellent leaving group in SNAr reactions, generally displaying higher reactivity than chlorine or bromine.[2] This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of the fluorine atom.

A typical SNAr reaction involving this compound proceeds as follows:

sn_ar_reaction start This compound + Nu-H intermediate Meisenheimer Complex (Resonance Stabilized) start->intermediate Nucleophilic Attack product 4-(Difluoromethoxy)-2-nitro-1-(Nu)-benzene + H-F intermediate->product Elimination of F-

General SNAr reaction pathway.

This reaction is highly versatile and can be employed with a wide range of nucleophiles, including amines, alcohols, and thiols, to introduce diverse functionalities.

Nitro Group Reduction

The nitro group of this compound and its SNAr-derived products can be efficiently reduced to a primary amine. This transformation is a critical step in the synthesis of many biologically active compounds, such as benzimidazoles.

Commonly employed methods for nitro group reduction include:

  • Catalytic Hydrogenation: This is a clean and efficient method, often utilizing catalysts such as Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere.[3][4]

  • Metal-Acid Systems: Reagents like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are classic and effective choices.

  • Transfer Hydrogenation: Using a hydrogen donor like hydrazine in the presence of a catalyst such as ferric oxide and activated carbon can also achieve the desired reduction.[5]

The resulting aniline derivative, 4-(difluoromethoxy)-2-amino-1-(Nu)-benzene, is a key intermediate for further elaboration.

A Case Study: Synthesis of Benzimidazole Scaffolds

Benzimidazoles are a prominent class of heterocyclic compounds found in numerous pharmaceuticals, including the proton pump inhibitor pantoprazole.[1] The synthesis of substituted benzimidazoles can be efficiently achieved using this compound as a starting material.

The synthetic sequence typically involves an initial SNAr reaction to introduce a desired substituent, followed by the reduction of the nitro group to an aniline, and subsequent cyclization to form the benzimidazole ring.

benzimidazole_synthesis start 4-(Difluoromethoxy)-1-fluoro- 2-nitro-benzene step1 S(N)Ar with R-NH2 start->step1 intermediate1 4-(Difluoromethoxy)-1-(R-amino)- 2-nitro-benzene step1->intermediate1 step2 Nitro Reduction intermediate1->step2 intermediate2 4-(Difluoromethoxy)-1-(R-amino)- 2-amino-benzene step2->intermediate2 step3 Cyclization with R'-CHO intermediate2->step3 product Substituted Benzimidazole step3->product

Synthetic pathway to substituted benzimidazoles.

Comparative Analysis with Alternative Building Blocks

The choice of a starting material is a critical decision in synthetic planning, with factors such as reactivity, cost, and availability playing a crucial role. Here, we compare this compound with several alternatives.

Building BlockKey Features & Comparison
This compound High Reactivity in SNAr: The fluorine at C-1 is an excellent leaving group, activated by the ortho-nitro group, leading to potentially faster reactions and higher yields compared to chloro- or bromo-analogs.[2] Beneficial Physicochemical Properties: The difluoromethoxy group enhances metabolic stability and lipophilicity.
4-(Difluoromethoxy)-1-chloro-2-nitro-benzene Lower Reactivity in SNAr: Chlorine is a less effective leaving group than fluorine in SNAr reactions, potentially requiring harsher reaction conditions (higher temperatures, longer reaction times).[2] Cost and Availability: May be more readily available or cost-effective in some cases.
1-Fluoro-4-methoxy-2-nitro-benzene Different Electronic Effects: The methoxy group is less electron-withdrawing than the difluoromethoxy group, which can influence the overall reactivity of the molecule and the properties of the final product. Potential for Metabolism: The methoxy group is more susceptible to metabolic O-demethylation compared to the difluoromethoxy group.
1,4-Difluoro-2-nitro-benzene High Reactivity at Both Fluoro Positions: Both fluorine atoms are activated for SNAr, which can lead to selectivity challenges if only monosubstitution is desired. Absence of Difluoromethoxy Benefits: Lacks the specific advantages in terms of metabolic stability and bioisosterism offered by the -OCHF2 group.

Experimental Data Synopsis:

While direct comparative studies for this compound are not abundant in the literature, data from analogous systems consistently demonstrate the superior reactivity of fluoro- leaving groups in SNAr reactions activated by an ortho-nitro group. For instance, the reaction of 1-fluoro-2,4-dinitrobenzene with aniline is significantly faster than that of 1-chloro-2,4-dinitrobenzene under identical conditions. This principle strongly suggests that this compound would exhibit higher reactivity in SNAr compared to its chloro-analog.

Experimental Protocols

The following are representative, detailed experimental protocols for the key transformations involving this compound and its derivatives.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Amine
  • To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., acetonitrile, DMF, or THF) is added the desired amine (1.1-1.5 eq.) and a base (e.g., K2CO3, Et3N, or DIPEA, 2.0 eq.).

  • The reaction mixture is stirred at a temperature ranging from room temperature to reflux (typically 60-100 °C) and monitored by TLC or LC-MS until the starting material is consumed.

  • Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford the desired N-substituted-4-(difluoromethoxy)-2-nitroaniline.

Protocol 2: General Procedure for the Reduction of the Nitro Group via Catalytic Hydrogenation
  • To a solution of the nitro-aromatic compound (1.0 eq.) in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) is added a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).

  • The reaction vessel is purged with nitrogen and then placed under a hydrogen atmosphere (typically 1-3 atm, or using a hydrogen balloon).

  • The mixture is stirred vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure to yield the corresponding aniline derivative, which is often used in the next step without further purification.

Conclusion

This compound stands out as a highly valuable and versatile building block in modern organic synthesis. Its unique combination of a readily displaceable fluorine atom, a synthetically malleable nitro group, and a pharmaceutically advantageous difluoromethoxy moiety makes it an excellent choice for the construction of complex, biologically active molecules. While alternative reagents exist, the superior reactivity of the fluoro-leaving group in SNAr reactions and the desirable properties imparted by the difluoromethoxy group often justify its selection, particularly in the context of drug discovery and development where optimizing molecular properties is paramount. This guide serves as a foundational resource for researchers looking to leverage the synthetic potential of this powerful intermediate.

References

A Comparative Guide to the Synthesis of 4-(Difluoromethoxy)-1-fluoro-2-nitro-benzene: A Cost-Benefit Analysis for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-(Difluoromethoxy)-1-fluoro-2-nitro-benzene in Modern Chemistry

The strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern drug discovery and materials science. The difluoromethoxy (-OCHF₂) group, in particular, has emerged as a valuable substituent, often serving as a lipophilic bioisostere for hydroxyl or thiol groups, enhancing metabolic stability, and modulating cell membrane permeability. The target molecule, this compound, is a highly functionalized aromatic building block, primed for further chemical elaboration. Its utility lies in the unique electronic interplay of its substituents: a fluorine atom and a nitro group activating the ring for nucleophilic aromatic substitution (SNAr), and the valuable difluoromethoxy group. This guide provides an in-depth, comparative cost-benefit analysis of two distinct synthetic routes to this important intermediate, designed to inform the strategic decisions of researchers and process chemists.

Route 1: Difluoromethoxylation of 4-Fluoro-3-nitrophenol

This is the most direct and widely documented approach, proceeding via the generation of difluorocarbene (:CF₂) and its subsequent reaction with a phenoxide.

Causality Behind Experimental Choices

The core of this strategy is the O-alkylation of a phenol. However, the difluoromethyl group cannot be installed using standard alkylating agents. Instead, a precursor to the highly reactive difluorocarbene is required. Historically and industrially, chlorodifluoromethane (HCFC-22) has been the reagent of choice due to its low cost and availability. The reaction is performed under basic conditions to deprotonate the phenol, forming the more nucleophilic phenoxide. The use of a phase-transfer catalyst (PTC) is crucial, especially in biphasic systems (e.g., aqueous/organic or even purely aqueous), to shuttle the phenoxide and the difluorocarbene precursor between phases, thereby accelerating the reaction.

Diagram of Synthetic Pathway: Route 1

Route 1: Difluoromethoxylation cluster_reactants Starting Materials cluster_reagents Reagents & Conditions A 4-Fluoro-3-nitrophenol D This compound A->D Difluorocarbene Insertion B Chlorodifluoromethane (CHClF₂) B->D C Base (e.g., NaOH) Phase Transfer Catalyst (PTC) C->D

Caption: Synthetic pathway for Route 1.

Detailed Experimental Protocol (Adapted from Patent Literature)

Disclaimer: This protocol is adapted from procedures for analogous nitrophenols due to the absence of a specific peer-reviewed procedure for this exact substrate.[1][2] Optimization may be required.

  • Setup: To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, a thermometer, and a gas inlet tube, add 4-fluoro-3-nitrophenol (15.7 g, 0.1 mol), tetrabutylammonium bromide (TBAB, 3.2 g, 0.01 mol) as the phase-transfer catalyst, and a 40% aqueous sodium hydroxide solution (40 g, 0.4 mol).

  • Reaction: Heat the mixture to 85-95°C with vigorous stirring.

  • Reagent Addition: Begin bubbling chlorodifluoromethane (CHClF₂, ~1.5-2.0 mol) gas through the reaction mixture via the gas inlet tube. The addition rate should be controlled to maintain a steady reaction temperature. Caution: This reaction should be performed in a well-ventilated fume hood due to the use of gaseous and regulated reagents.

  • Monitoring: Monitor the reaction progress by TLC or GC analysis of aliquots. The reaction is typically complete within 8-12 hours.

  • Work-up: Cool the reaction mixture to room temperature. Add 100 mL of water and extract with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Route 2: Nitration of 1-(Difluoromethoxy)-4-fluorobenzene

This alternative approach involves the late-stage introduction of the nitro group onto a pre-synthesized difluoromethoxylated scaffold.

Causality Behind Experimental Choices

Electrophilic aromatic substitution, specifically nitration, is a fundamental transformation in organic synthesis. The success of this route hinges on the regioselectivity of the nitration reaction. The difluoromethoxy group (-OCHF₂) is an ortho-, para-director, as is the fluorine atom. However, the -OCHF₂ group is generally considered to be activating, while the fluorine atom is deactivating. Therefore, the directing effects of the -OCHF₂ group are expected to dominate, favoring nitration at the positions ortho to it (positions 2 and 6). Given that position 4 is blocked by the fluorine atom, nitration is anticipated to occur primarily at position 2, leading to the desired product. The use of a standard nitrating mixture (a combination of nitric acid and sulfuric acid) provides the necessary nitronium ion (NO₂⁺) electrophile.

Diagram of Synthetic Pathway: Route 2

Route 2: Nitration cluster_reactants Starting Material cluster_reagents Reagents & Conditions A 1-(Difluoromethoxy)-4-fluorobenzene C This compound A->C Electrophilic Aromatic Substitution B Nitrating Mixture (HNO₃/H₂SO₄) B->C D Potential Isomeric Byproducts C->D Separation Required

Caption: Synthetic pathway for Route 2.

Detailed Experimental Protocol (Adapted from Standard Nitration Procedures)

Disclaimer: This is a generalized protocol for the nitration of an activated aromatic ring and has not been specifically reported for 1-(difluoromethoxy)-4-fluorobenzene.[3] Careful optimization and analysis of the product mixture for isomeric impurities are essential.

  • Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid (50 mL) to 0-5°C in an ice-salt bath.

  • Reagent Addition: Slowly add 1-(difluoromethoxy)-4-fluorobenzene (16.2 g, 0.1 mol) to the cold sulfuric acid with stirring, ensuring the temperature remains below 10°C.

  • Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by carefully adding concentrated nitric acid (7.0 mL, ~0.11 mol) to concentrated sulfuric acid (15 mL) and cool the mixture to 0°C.

  • Reaction: Add the cold nitrating mixture dropwise from the dropping funnel to the solution of the starting material over 30-60 minutes, maintaining the reaction temperature at 0-5°C.

  • Stirring: After the addition is complete, stir the reaction mixture at 0-5°C for an additional 1-2 hours.

  • Quenching: Carefully pour the reaction mixture onto crushed ice (200 g) with stirring.

  • Work-up: Allow the ice to melt, and collect the precipitated solid by vacuum filtration. If the product is an oil, extract it with dichloromethane (3 x 75 mL). Wash the organic extract with water, then with a 5% sodium bicarbonate solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure. The crude product will likely be a mixture of isomers and should be purified by column chromatography or fractional crystallization to isolate the desired this compound.

Cost-Benefit Analysis

ParameterRoute 1: DifluoromethoxylationRoute 2: Nitration
Starting Material Cost Moderate. 4-Fluoro-3-nitrophenol is a specialty chemical (e.g., ~$57.50/5g from Sigma-Aldrich).[4]High. 1-(Difluoromethoxy)-4-fluorobenzene is also a specialty chemical with a higher cost (e.g., ~$276/1g for the meta-isomer, pricing for para-isomer is comparable).
Reagent Cost Low. Chlorodifluoromethane is an inexpensive industrial chemical (~$5.75/kg).[1] NaOH and PTC are also low-cost.Very Low. Nitric and sulfuric acids are inexpensive commodity chemicals.
Yield High (Potentially). Yields for analogous reactions are often high (>80%).[5]Moderate to High (Potentially). Dependent on regioselectivity. Potential for isomeric byproduct formation could lower the isolated yield of the desired product.
Scalability Challenging. Handling a regulated, gaseous reagent (CHClF₂) on a large scale requires specialized equipment (pressure reactors) and poses safety challenges.[6]Favorable. Standard nitration reactions are readily scalable using common industrial equipment.
Safety Significant Concerns. CHCl₂F is a gas under pressure and an asphyxiant. The reaction can be exothermic.[4]Significant Concerns. Nitrating mixtures are highly corrosive and can cause runaway reactions if not properly controlled (temperature management is critical).
Environmental Impact High. Chlorodifluoromethane (HCFC-22) is an ozone-depleting substance and its production and use are being phased out under the Montreal Protocol.[7][8]Moderate. Use of strong acids requires neutralization and proper waste disposal.
Purification Potentially Simpler. If the reaction is clean, purification might be straightforward (e.g., distillation).Potentially Complex. Requires separation of regioisomers, which can be challenging and costly, especially on a large scale.

Senior Application Scientist's Recommendation

The choice between these two synthetic routes is a classic case of balancing upfront starting material costs against operational complexity and scalability.

Route 1 (Difluoromethoxylation) is the more convergent and likely higher-yielding approach in terms of the desired product. For small-scale laboratory synthesis and discovery chemistry , where the absolute cost of the starting phenol is less critical and the necessary equipment for handling a gas is available, this is the recommended route. Its primary drawbacks are the environmental regulations and safety concerns associated with chlorodifluoromethane, which become increasingly significant at larger scales. For process development, exploring alternative difluorocarbene precursors, such as sodium chlorodifluoroacetate, could be a more sustainable long-term strategy, although likely at a higher reagent cost.[6]

Route 2 (Nitration) is, on paper, a simpler and more scalable reaction from a process chemistry perspective, utilizing inexpensive reagents and standard equipment. However, its viability is entirely dependent on the regioselectivity of the nitration. The high cost of the starting material, 1-(difluoromethoxy)-4-fluorobenzene, makes this route less attractive for initial discovery work. This route would only be considered for large-scale manufacturing if the regioselectivity is very high (>95:5 for the desired isomer) and an efficient, cost-effective method for removing the isomeric impurity can be developed. An initial small-scale trial to definitively determine the isomeric ratio would be a critical and necessary first step before any further consideration of this route.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.